molecular formula C8H7F3O2 B1351064 2-(Trifluoromethoxy)anisole CAS No. 261952-22-1

2-(Trifluoromethoxy)anisole

Cat. No.: B1351064
CAS No.: 261952-22-1
M. Wt: 192.13 g/mol
InChI Key: TUXDRFWDZPJPPD-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)anisole is a useful research compound. Its molecular formula is C8H7F3O2 and its molecular weight is 192.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXDRFWDZPJPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380406
Record name 2-(Trifluoromethoxy)anisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-22-1
Record name 1-Methoxy-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)anisole, systematically known as 1-methoxy-2-(trifluoromethoxy)benzene, is an aromatic organic compound with significant potential in the fields of pharmaceutical and agrochemical research. Its structure, featuring both a methoxy and a trifluoromethoxy group on a benzene ring, imparts unique electronic and lipophilic properties that are highly valued in the design of novel bioactive molecules. The trifluoromethoxy group, in particular, is recognized for its ability to enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-methoxy-2-(trifluoromethoxy)benzene is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 261952-22-1[2][3][4]
Molecular Formula C8H7F3O2[3][4]
Molecular Weight 192.14 g/mol [2]
Boiling Point 145 °C[1][5]
Density 1.249 g/cm³[1]
Flash Point 47 °C[5]
Purity Typically ≥98.0%[1][2]
Appearance Colorless transparent liquid
MDL Number MFCD01631503[2]

Synthesis and Reactivity

A general synthetic pathway is illustrated in the diagram below.

SynthesisPathway Anisole Anisole Trichloro Trichloromethoxy Anisole Anisole->Trichloro Chlorination Trifluoro This compound Trichloro->Trifluoro Fluorination (e.g., HF)

Caption: Generalized synthesis pathway for trifluoromethoxy-substituted anisoles.

The reactivity of 1-methoxy-2-(trifluoromethoxy)benzene is influenced by the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the methoxy group. This substitution pattern can direct further electrophilic aromatic substitution reactions. The compound serves as a valuable building block in organic synthesis, allowing for the introduction of the trifluoromethoxy-methoxyphenyl moiety into more complex molecules.[1]

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is a key pharmacophore in modern drug design due to its ability to enhance several critical properties of a drug candidate.[1]

Key Advantages of the Trifluoromethoxy Group:

  • Enhanced Lipophilicity: The OCF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]

  • Metabolic Stability: This group is generally resistant to metabolic degradation, leading to a longer half-life of the drug in the body.[1]

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups and affect the binding affinity of the molecule to its biological target.

Due to these favorable properties, 1-methoxy-2-(trifluoromethoxy)benzene is a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1] The logical workflow for utilizing such an intermediate in a drug discovery program is outlined below.

DrugDiscoveryWorkflow cluster_0 Intermediate Synthesis cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Selection Intermediate 1-Methoxy-2- (trifluoromethoxy)benzene Synthesis Synthesis of Analog Library Intermediate->Synthesis Screening High-Throughput Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR ADME ADME/Tox Profiling SAR->ADME Candidate Preclinical Candidate ADME->Candidate

Caption: A logical workflow for the use of 1-methoxy-2-(trifluoromethoxy)benzene in a drug discovery program.

Currently, there is no publicly available information linking 1-methoxy-2-(trifluoromethoxy)benzene to specific biological signaling pathways. Its role is primarily as a structural component in the synthesis of larger, biologically active molecules.

Safety and Handling

1-methoxy-2-(trifluoromethoxy)benzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is classified with a UN number of 1993, indicating a flammable liquid.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

1-methoxy-2-(trifluoromethoxy)benzene is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a methoxy and a trifluoromethoxy group provides a scaffold with desirable properties for enhancing the metabolic stability and bioavailability of target molecules. While detailed experimental protocols and specific biological activity data for this particular isomer are limited in the public domain, the general principles of its synthesis and its utility in medicinal chemistry are well-established. Further research into the specific applications of this compound is warranted and is likely to yield novel and effective bioactive compounds.

References

A Technical Guide to 2-(Trifluoromethoxy)anisole for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)anisole, a fluorinated aromatic ether of increasing interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis methodologies, and potential applications in drug discovery, supported by experimental protocols and workflow visualizations.

Core Chemical Data

This compound, also known by its IUPAC name 1-Methoxy-2-(trifluoromethoxy)benzene, is a substituted anisole derivative. The incorporation of the trifluoromethoxy group (-OCF3) at the ortho position significantly influences the molecule's electronic and conformational properties.

IdentifierValue
CAS Number 261952-22-1
IUPAC Name 1-Methoxy-2-(trifluoromethoxy)benzene
Molecular Formula C₈H₇F₃O₂
Molecular Weight 192.14 g/mol
Purity Typically ≥98%

Physicochemical Properties

The trifluoromethoxy group imparts unique properties to the parent anisole molecule, making it a valuable building block in the design of novel compounds.

PropertyValueReference
Density 1.249 g/cm³[1]
Boiling Point 145°C[1]
InChI Key TUXDRFWDZPJPPD-UHFFFAOYSA-N[2]
MDL Number MFCD01631503[2]

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, which can enhance a molecule's ability to cross cellular membranes.[3] This increased lipophilicity, combined with the electronic-withdrawing nature of the group, can lead to improved metabolic stability and bioavailability of drug candidates.[4]

Synthesis and Experimental Protocols

The synthesis of ortho-trifluoromethoxylated aromatic compounds can be challenging.[5][6] However, modern synthetic methods have provided viable routes. A common strategy involves the use of electrophilic trifluoromethylating reagents, such as Togni reagents, on activated substrates.[5][6]

General Experimental Protocol for ortho-Trifluoromethoxylation

Step 1: O-Trifluoromethylation of a Precursor

  • To a solution of a suitable precursor, such as an N-aryl-N-hydroxylamine derivative, in an anhydrous solvent (e.g., chloroform), add a catalytic amount of a base (e.g., cesium carbonate).

  • To this mixture, add an electrophilic trifluoromethylating reagent (e.g., Togni reagent II) portion-wise at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure.

  • The crude product can be purified by column chromatography.

Step 2: Intramolecular OCF₃ Migration

  • The purified intermediate from Step 1 is dissolved in a high-boiling point solvent (e.g., nitromethane).

  • The solution is heated to a high temperature (e.g., 120 °C) to induce the intramolecular migration of the trifluoromethoxy group to the ortho position of the aromatic ring.[5][6]

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The final product is purified by flash column chromatography to yield the desired ortho-trifluoromethoxylated compound.

G cluster_synthesis Synthesis Workflow Precursor Starting Material (e.g., Guaiacol) Activated Activated Intermediate (e.g., Phenolic Salt) Precursor->Activated Deprotonation Trifluoromethylation Electrophilic Trifluoromethoxylation (e.g., with CF3-transfer reagent) Activated->Trifluoromethylation Reaction Product This compound Trifluoromethylation->Product Purification

A generalized synthetic workflow for this compound.

Applications in Drug Development

The introduction of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is a widely used strategy in modern drug design to enhance the pharmacological profiles of lead compounds.[8][9] These groups can improve key ADME (absorption, distribution, metabolism, and excretion) properties.

The trifluoromethoxy group, in particular, can significantly increase a molecule's lipophilicity, which can lead to better membrane permeability and oral bioavailability.[8] Furthermore, the strong carbon-fluorine bonds in the -OCF3 group often result in increased metabolic stability by blocking potential sites of metabolism.[8]

While specific signaling pathways involving this compound are not documented in the provided search results, its utility lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used in the synthesis of novel antihistamines, antipsychotics, herbicides, fungicides, and insecticides.[10]

G cluster_drug_dev Role in Drug Discovery Lead_Compound Lead Compound Modification Introduction of This compound Moiety Lead_Compound->Modification Improved_Properties Enhanced Properties Modification->Improved_Properties Increased Lipophilicity Improved Metabolic Stability Drug_Candidate Drug Candidate Improved_Properties->Drug_Candidate Better Pharmacokinetics

Impact of this compound moiety on drug properties.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in drug development and materials science. Its unique combination of a methoxy and a trifluoromethoxy group on an aromatic ring provides a scaffold with desirable physicochemical properties for the synthesis of novel, high-performance molecules. The synthetic methodologies, while requiring specialized reagents, are becoming more accessible, paving the way for broader applications of this and similar fluorinated compounds in advanced scientific research.

References

2-(Trifluoromethoxy)anisole molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)anisole, systematically named 1-Methoxy-2-(trifluoromethoxy)benzene, is an aromatic organic compound of interest in the fields of medicinal chemistry and materials science. The presence of both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on the benzene ring imparts unique physicochemical properties to the molecule. The trifluoromethoxy group, in particular, is a key structural motif in modern drug discovery. It is recognized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] This guide provides a summary of the known properties of this compound, discusses general synthetic approaches, and contextualizes its potential applications in research and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group and a trifluoromethoxy group at adjacent positions (ortho substitution).

Chemical Structure:

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
IUPAC Name 1-Methoxy-2-(trifluoromethoxy)benzene[5]
Synonyms This compound
CAS Number 261952-22-1[5]
Molecular Formula C₈H₇F₃O₂
Molecular Weight 192.14 g/mol [5]
Density 1.249 g/cm³[6]
Boiling Point 145 °C[6]
Purity ≥98.0% (typical commercial grade)[6]

Experimental Protocols

General Synthesis Workflow for Aryl Trifluoromethyl Ethers

Synthesis_Workflow Start Start: Guaiacol (2-Methoxyphenol) Step1 Step 1: Trifluoromethylation Reagent Selection (e.g., Umemoto's or Togni's reagents) Start->Step1 Step2 Step 2: Reaction Setup - Inert atmosphere (N₂ or Ar) - Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN) - Controlled temperature Step1->Step2 Step3 Step 3: Reaction - Add trifluoromethylating agent to a solution of guaiacol and a suitable base (e.g., Cs₂CO₃, DBU) Step2->Step3 Step4 Step 4: Reaction Monitoring - Thin Layer Chromatography (TLC) - Gas Chromatography-Mass Spectrometry (GC-MS) Step3->Step4 Step5 Step 5: Work-up - Quench reaction - Aqueous extraction to remove salts and impurities Step4->Step5 Step6 Step 6: Purification - Column chromatography - Distillation Step5->Step6 Step7 Step 7: Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) Step6->Step7 End End: this compound Step7->End

Caption: A generalized workflow for the synthesis of this compound from guaiacol.

Role in Drug Development and Medicinal Chemistry

The trifluoromethoxy group is a privileged substituent in medicinal chemistry due to its unique combination of properties.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can prolong the half-life of a drug.[2]

  • Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[2]

  • Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the trifluoromethoxy substituent can significantly alter the pKa of nearby functional groups, influencing a drug's solubility and binding interactions with its target.[1][2]

While no specific signaling pathways involving this compound have been reported, its role as a synthetic intermediate suggests its incorporation into larger molecules designed to interact with a variety of biological targets. The general impact of the trifluoromethoxy group on a drug candidate's properties can be visualized as a logical relationship.

Drug_Properties_Enhancement cluster_properties Enhanced Properties cluster_outcomes Potential Outcomes Molecule Lead Compound OCF3 Introduction of This compound Moiety Molecule->OCF3 Synthetic Modification Metabolic_Stability Increased Metabolic Stability OCF3->Metabolic_Stability Lipophilicity Enhanced Lipophilicity OCF3->Lipophilicity Binding_Affinity Modulated Binding Affinity OCF3->Binding_Affinity Pharmacokinetics Improved Pharmacokinetics Metabolic_Stability->Pharmacokinetics Lipophilicity->Pharmacokinetics Pharmacodynamics Improved Pharmacodynamics Binding_Affinity->Pharmacodynamics

Caption: Logical relationship illustrating the influence of the trifluoromethoxy group on drug properties.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[6] Its molecular structure, characterized by the ortho-disposed methoxy and trifluoromethoxy groups, provides a unique platform for further chemical modifications. While detailed experimental protocols for its synthesis and specific biological activities are not widely documented, the known properties of the trifluoromethoxy group underscore the potential of this compound as a key intermediate in the development of novel chemical entities with enhanced properties. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential.

References

Spectroscopic Profile of 2-(Trifluoromethoxy)anisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Trifluoromethoxy)anisole, a fluorinated aromatic ether of significant interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals engaged in drug development and other research applications requiring detailed structural and analytical information on this compound.

Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound, also known as 1-methoxy-2-(trifluoromethyl)benzene. This information is critical for the accurate identification and characterization of this molecule in various experimental settings.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR 7.42-7.35mAromatic CH
7.10-7.03mAromatic CH
3.89s-OCH₃
¹³C NMR 156.0qJ(C,F) = 1.8 HzC-O
147.9qJ(C,F) = 1.8 HzC-OCF₃
127.8sAromatic CH
122.9sAromatic CH
121.1qJ(C,F) = 258.9 Hz-CF₃
120.8sAromatic CH
112.5sAromatic CH
56.1s-OCH₃
¹⁹F NMR -58.2s-OCF₃

Note: NMR data was obtained in CDCl₃. Chemical shifts for ¹H and ¹³C are referenced to TMS. ¹⁹F chemical shift is referenced to CFCl₃.

Table 2: Mass Spectrometry (MS) Data for this compound

Techniquem/zInterpretation
GC-MS (EI)192.0[M]⁺ (Molecular Ion)
177.0[M-CH₃]⁺
123.0[M-CF₃]⁺
95.0[C₆H₅O]⁺
69.0[CF₃]⁺

Note: The mass spectrometry data corresponds to the molecular weight of this compound (C₈H₇F₃O₂), which is 192.14 g/mol .

Infrared (IR) Spectroscopy

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (methyl): ~2950-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-O-C stretching (asymmetric): ~1250-1200 cm⁻¹

  • C-O-C stretching (symmetric): ~1050-1000 cm⁻¹

  • C-F stretching: ~1300-1100 cm⁻¹ (strong and broad)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile, liquid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Gently vortex the mixture to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The spectra were acquired on a 400 MHz NMR spectrometer.

    • The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • For ¹³C and ¹⁹F NMR, broadband proton decoupling is employed.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 or more scans.

    • ¹⁹F NMR: Acquire the spectrum with parameters appropriate for the wide chemical shift range of fluorine. A typical spectral width would be around 200 ppm.

Infrared (IR) Spectroscopy (General Procedure)

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or acetone for cleaning

  • Kimwipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly moistened with isopropanol or acetone, followed by a dry Kimwipe.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal with a solvent-moistened Kimwipe, followed by a dry one.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Helium (carrier gas)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • The GC oven temperature program is set to separate the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • The MS is operated in electron ionization (EI) mode at 70 eV.

    • The mass range is set to scan from m/z 40 to 400.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

    • The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.

    • The mass spectrum corresponding to the chromatographic peak of this compound is recorded.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Neat Neat Liquid Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS IR IR Spectroscopy (FTIR-ATR) Neat->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for this compound. Researchers are encouraged to consult the primary literature for more specialized applications and advanced analytical techniques.

A Technical Guide to the Physical Characteristics of 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known and predicted physical characteristics of 2-(Trifluoromethoxy)anisole, also known by its IUPAC name, 1-Methoxy-2-(trifluoromethoxy)benzene. Due to the limited availability of experimentally determined data for this specific isomer, this document also includes data for the related 4-isomer and the parent compound, anisole, to provide valuable context for researchers. Furthermore, this guide outlines the standard experimental protocols for determining key physical properties, offering a methodological framework for the empirical characterization of this and similar compounds.

Physical and Chemical Properties

This compound is an aromatic organic compound. The presence of the trifluoromethoxy group (-OCF₃) and a methoxy group (-OCH₃) on the benzene ring is expected to significantly influence its physical properties, including polarity, boiling point, and density, compared to simpler anisoles.

Data Summary

The available quantitative data for this compound and related compounds are summarized below. It is important to note that specific experimental values for the melting point and refractive index of the 2-isomer are not widely reported in publicly available literature.

PropertyThis compound4-(Trifluoromethoxy)anisoleAnisole (Parent Compound)
CAS Number 261952-22-1[1]710-18-9[2]100-66-3[3]
Molecular Formula C₈H₇F₃O₂C₈H₇F₃O₂C₇H₈O
Molecular Weight 192.14 g/mol [1]192.14 g/mol [4]108.14 g/mol [3]
Appearance Data not availableColorless to light yellow clear liquid[4]Liquid[3]
Boiling Point 145 °C[5]164 °C (lit.)[2][4]154 °C (lit.)[3]
Melting Point Data not availableData not available-37 °C (lit.)[3]
Density 1.249 g/cm³[5]1.266 g/mL at 25 °C (lit.)[2]0.995 g/mL at 25 °C (lit.)[3]
Refractive Index Data not availablen20/D 1.432 (lit.)[2]n20/D 1.516 (lit.)[3]
Solubility Expected to have solubility in various organic solvents.[4]Soluble in various organic solvents.[4]Data not available

Experimental Protocols for Physical Characterization

The following sections detail standard laboratory methodologies for determining the primary physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common and efficient method for small samples is the capillary method using a Thiele tube or a melting point apparatus with a boiling point accessory.

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or heating mantle)

  • High-boiling point liquid (e.g., mineral oil, silicone oil)

Procedure:

  • Sample Preparation: Add a small amount (a few milliliters) of the liquid sample into the fusion tube.

  • Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the fusion tube containing the sample.

  • Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the setup in the oil bath of a Thiele tube, ensuring the sample is level with the thermometer bulb.

  • Heating: Gently heat the side arm of the Thiele tube. This creates a convection current, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary.

  • Measurement: Note the temperature when this rapid stream of bubbles is observed. This is the boiling point of the liquid. For accuracy, the determination should be repeated, allowing the apparatus to cool slightly until the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.

Apparatus:

  • Digital balance (accurate to at least 0.001 g)

  • Graduated cylinder or a pycnometer (for higher accuracy)

  • Thermometer

Procedure:

  • Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.

  • Volume of Liquid: Add a known volume of the liquid sample to the graduated cylinder (e.g., 10 mL). If using a pycnometer, fill it completely to its calibrated volume.

  • Mass of Filled Container: Weigh the container with the liquid and record the total mass.

  • Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is also used to assess the purity of a sample.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • Calibration: Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

  • Temperature Control: Ensure the refractometer prisms are at a constant, specified temperature (commonly 20°C) by circulating water from the water bath.

  • Sample Application: Place a few drops of the liquid sample onto the surface of the lower prism using a clean dropper.

  • Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

  • Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and soft lens paper after the measurement.

Determination of Solubility

Solubility tests provide information about the polarity and functional groups present in a molecule.

Apparatus:

  • Small test tubes

  • Spatula or dropper

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H₂SO₄)

Procedure:

  • Sample and Solvent: In a small test tube, add approximately 25 mg (if solid) or 0.05 mL (if liquid) of the compound.

  • Solvent Addition: Add 0.75 mL of the chosen solvent in small portions.

  • Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.

  • Observation: Observe whether the compound dissolves completely. A compound is generally considered "soluble" if it dissolves completely at this concentration.

  • Systematic Testing: Perform the test systematically. Typically, solubility is first checked in water. If insoluble, tests are then conducted in other solvents like 5% NaOH, 5% HCl, and concentrated sulfuric acid to gather information about acidic, basic, or neutral functional groups.

Visualized Workflow

For novel compounds or those with limited published data, a systematic approach to physical characterization is essential. The following diagram illustrates a logical workflow for these experimental determinations.

G cluster_start cluster_properties Physical Property Determination cluster_analysis cluster_end start Start: Obtain Purified Sample boiling_point Determine Boiling Point start->boiling_point density Measure Density boiling_point->density refractive_index Measure Refractive Index density->refractive_index solubility Assess Solubility Profile refractive_index->solubility analysis Data Analysis & Comparison to Analogs solubility->analysis end_node End: Technical Data Sheet Complete analysis->end_node

Caption: Logical workflow for the experimental determination of physical properties.

References

Physicochemical Properties of Trifluoromethoxy-Substituted Anisoles: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the boiling and melting points of 2-(Trifluoromethoxy)anisole. Despite a comprehensive search of available chemical databases and scientific literature, specific experimental data for the boiling and melting points of this compound could not be located. This suggests that these physical properties may not have been experimentally determined or publicly reported.

To provide a valuable resource for researchers in the field, this document instead presents the available data for structurally related isomers of trifluoromethoxy- and trifluoromethyl-substituted anisoles. Understanding the properties of these analogous compounds can offer insights into the expected physicochemical behavior of this compound. Furthermore, this guide details the standardized experimental protocols for determining boiling and melting points, equipping researchers with the methodologies to ascertain these values for novel compounds.

Comparative Physicochemical Data of Related Anisole Derivatives

The following table summarizes the reported boiling and melting points for several isomers and analogues of the target compound. These data are crucial for understanding the influence of substituent placement on the physical properties of the anisole core structure.

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Melting Point (°C)
2-Fluoro-5-(trifluoromethyl)anisole261951-78-4C₈H₆F₄O164.8 at 760 mmHg[1]Not available
4-(Trifluoromethoxy)anisole710-18-9C₈H₇F₃O₂164Not available
2-(Trifluoromethoxy)aniline1535-75-7C₇H₆F₃NO61-63 at 15 mmHg[2]Not available
3,5-bis(Trifluoromethyl)anisole349-60-0C₉H₆F₆O158 at 760 mmHg[3]Not available
2-(Trifluoromethyl)anisole16222-42-7C₈H₇F₃ONot availableNot available

Experimental Protocols for Boiling and Melting Point Determination

The determination of boiling and melting points are fundamental experimental procedures in chemical synthesis and analysis for the characterization and purity assessment of compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a common and straightforward technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of the solid compound, finely powdered and dry

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-3 mm in height.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

  • Purity Indication: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following micro-reflux method is suitable for small sample volumes.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Stirrer

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in the small test tube.

  • Capillary Inversion: A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

  • Heating: The test tube is immersed in a heating bath and heated gently. A stirrer should be used to ensure even heat distribution.

  • Observation of Bubbles: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion and expulsion of the air trapped inside. As the temperature approaches the boiling point, the bubbling will become more rapid and continuous as the vapor of the liquid displaces the remaining air.

  • Cooling and Boiling Point Reading: Once a steady stream of bubbles is observed, the heating is stopped. As the apparatus cools, the bubbling will slow down and eventually stop. The liquid will then be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. At this point, the vapor pressure of the substance is equal to the external pressure.

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a newly synthesized chemical compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Data Analysis and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Analysis Purity Assessment (e.g., NMR, LC-MS) Purification->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Pure Solid Sample Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Pure Liquid Sample Spectroscopy Spectroscopic Analysis (e.g., IR, UV-Vis) Purity_Analysis->Spectroscopy Solubility Solubility Testing Purity_Analysis->Solubility Data_Compilation Data Compilation and Comparison Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Spectroscopy->Data_Compilation Solubility->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Caption: Workflow for the determination of physicochemical properties.

References

An In-depth Technical Guide to the Solubility and Reactivity of 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)anisole is an aromatic organic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of the methoxy and trifluoromethoxy groups at the ortho position on the benzene ring imparts unique electronic and steric properties, influencing its solubility, reactivity, and potential applications in the design of novel pharmaceuticals and functional materials. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group but with significantly different electronic properties, offering a tool for modulating molecular characteristics such as lipophilicity and metabolic stability.

This technical guide provides a comprehensive overview of the available data on the solubility and reactivity of this compound. Due to the limited specific experimental data for the 2-isomer, this guide also draws upon data from its isomers, 3- and 4-(Trifluoromethoxy)anisole, and related compounds to provide a predictive assessment of its chemical behavior.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are scarce. The following table summarizes the available information, supplemented with data from its isomers for comparative purposes.

PropertyThis compound4-(Trifluoromethoxy)anisoleNotes
Molecular Formula C₈H₇F₃O₂C₈H₇F₃O₂Identical for all isomers.
Molecular Weight 192.14 g/mol 192.14 g/mol [1]Identical for all isomers.
Appearance Not specifiedColorless to light yellow clear liquid[1]Likely a colorless liquid at room temperature.
Boiling Point Not specified164 °C[1]The boiling point is expected to be in a similar range.
Density Not specified1.266 g/mL at 25 °CThe density is expected to be similar.
Refractive Index Not specifiedn20/D 1.432The refractive index is expected to be similar.
Predicted XlogP 2.8Not specifiedIndicates moderate lipophilicity.

Solubility Profile

Solvent ClassPredicted SolubilityRationale
Water Low to negligibleThe hydrophobic benzene ring and the trifluoromethoxy group are expected to dominate over the weakly polar ether linkages, leading to poor aqueous solubility. A safety data sheet for the related compound 2-Fluoro-5-(trifluoromethyl)anisole states it is not miscible in water.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)SolubleThese solvents are capable of solvating both the polar and nonpolar regions of the molecule.
Ethers (e.g., Diethyl ether, THF)Soluble"Like dissolves like" principle suggests good solubility due to the presence of ether functional groups.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)SolubleThese are common solvents for a wide range of organic compounds.
Alcohols (e.g., Methanol, Ethanol)Moderately SolubleThe polarity of the alcohol may limit the solubility of this relatively nonpolar compound.
Nonpolar Solvents (e.g., Hexane, Toluene)SolubleThe aromatic ring and trifluoromethoxy group contribute to its nonpolar character.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group, as well as their steric hindrance in the ortho position.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and is ortho-, para-directing. Conversely, the trifluoromethoxy group is a deactivating group and is meta-directing. Their combined effect on electrophilic aromatic substitution is complex. The ortho and para positions relative to the methoxy group are activated, while the positions meta to the trifluoromethoxy group are the least deactivated. The steric hindrance from the two ortho substituents will likely direct incoming electrophiles to the less hindered positions of the ring.

Logical Relationship for Electrophilic Aromatic Substitution

This compound This compound Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic Substitution Reacts via Activated Positions (Ortho/Para to -OCH3) Activated Positions (Ortho/Para to -OCH3) Electrophilic Aromatic Substitution->Activated Positions (Ortho/Para to -OCH3) Deactivated Positions (Meta to -OCF3) Deactivated Positions (Meta to -OCF3) Electrophilic Aromatic Substitution->Deactivated Positions (Meta to -OCF3) Favored Reaction Sites Favored Reaction Sites Activated Positions (Ortho/Para to -OCH3)->Favored Reaction Sites Steric hindrance considered Disfavored Reaction Sites Disfavored Reaction Sites Deactivated Positions (Meta to -OCF3)->Disfavored Reaction Sites

Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethoxy group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, the electron-donating methoxy group counteracts this effect. Significant activation would likely require an additional electron-withdrawing group on the ring.

Reactions of the Methoxy Group

The methyl group of the anisole moiety can be cleaved under strongly acidic conditions (e.g., HBr, HI) to yield the corresponding phenol.

Reactions of the Trifluoromethoxy Group

The trifluoromethoxy group is generally stable to a wide range of chemical conditions. However, under harsh acidic or basic conditions, it can undergo hydrolysis to the corresponding phenol.

Metalation

Directed ortho-metalation is a possibility, with the methoxy group being a more effective directing group than the trifluoromethoxy group. Treatment with a strong base like n-butyllithium could lead to lithiation at the position ortho to the methoxy group.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. The following are general procedures that can be adapted for this compound based on standard organic chemistry techniques.

General Protocol for Solubility Determination
  • Preparation of Saturated Solution: To a known volume of the solvent of interest (e.g., 1 mL) in a sealed vial, add small, incremental amounts of this compound.

  • Equilibration: Vigorously stir or shake the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until any undissolved solute has settled. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solute can be determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC), against a pre-calibrated standard curve.

Experimental Workflow for Solubility Determination

cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis Start Start Add Solute to Solvent Add Solute to Solvent Start->Add Solute to Solvent Stir/Shake at Constant T Stir/Shake at Constant T Add Solute to Solvent->Stir/Shake at Constant T Phase Separation Phase Separation Stir/Shake at Constant T->Phase Separation Quantify Supernatant Quantify Supernatant Phase Separation->Quantify Supernatant End End Quantify Supernatant->End

Caption: General workflow for determining solubility.

General Protocol for Electrophilic Nitration
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC.

  • Workup: Once the reaction is complete, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion

This compound is a molecule with significant potential in the development of new chemical entities. While specific experimental data on its solubility and reactivity are limited, this guide provides a predictive framework based on the known properties of its isomers and related functional groups. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in various scientific and industrial applications. Researchers are encouraged to use the general protocols provided as a starting point for their studies.

References

The Trifluoromethoxy Group: A Guide to its Lipophilicity and Impact in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern medicinal chemistry, prized for its ability to modulate key physicochemical properties of drug candidates. This technical guide provides an in-depth analysis of the lipophilicity of the trifluoromethoxy group, a parameter of paramount importance in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into the quantitative measures of its lipophilicity, detail the experimental and computational methods for its determination, and explore its broader implications in drug design, including metabolic stability. A case study on the drug Riluzole, which features a trifluoromethoxy moiety, will illustrate its mechanism of action.

Understanding the Lipophilicity of the Trifluoromethoxy Group

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in drug design. It is most commonly quantified by the logarithm of the partition coefficient (logP) between n-octanol and water. The trifluoromethoxy group is considered a highly lipophilic substituent, significantly more so than a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group. This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a desirable trait for many drug candidates.[1]

The lipophilicity of a substituent is often expressed by the Hansch parameter (π), which is the logarithm of the ratio of the partition coefficients of a substituted and an unsubstituted parent compound. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.

Quantitative Lipophilicity Data

The following tables summarize key quantitative data that illustrates the impact of the trifluoromethoxy group on lipophilicity.

SubstituentHansch Lipophilicity Parameter (π)
Methoxy (-OCH₃)-0.02
Trifluoromethyl (-CF₃)+0.88[2]
Trifluoromethoxy (-OCF₃) +1.04 [2]

Table 1: Comparison of Hansch Lipophilicity Parameters.

CompoundlogP
Benzene2.13
Anisole (Methoxybenzene)2.11
Toluene (Methylbenzene)2.73
(Trifluoromethyl)benzene2.86[3]
(Trifluoromethoxy)benzene 3.25

Table 2: Comparison of logP values for substituted benzenes.

CompoundlogP
Phenol1.46
4-Methoxyphenol1.34
4-Methylphenol (p-Cresol)1.94
4-(Trifluoromethyl)phenol2.56[4]
4-(Trifluoromethoxy)phenol 2.88

Table 3: Comparison of logP values for substituted phenols.

Experimental Determination of Lipophilicity (logP)

Accurate determination of logP is crucial for understanding the behavior of a drug candidate. Several experimental methods are employed, with the shake-flask and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods being the most common.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

RP-HPLC Method

The RP-HPLC method is a faster, indirect method for estimating logP based on the retention time of a compound on a nonpolar stationary phase.

Protocol:

  • Column and Mobile Phase: Use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).

  • Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Standard Curve: Plot log(k') versus the known logP values of the standards to generate a calibration curve.

  • Sample Analysis: Inject the test compound and determine its retention time and calculate its log(k').

  • logP Determination: Use the calibration curve to determine the logP of the test compound from its log(k') value.

Computational Prediction of Lipophilicity

In silico methods for predicting logP are valuable for high-throughput screening of virtual compound libraries. These methods can be broadly categorized into two approaches.

Fragment-Based Methods

These methods, also known as atom-based or group contribution methods, calculate the logP of a molecule by summing the contributions of its constituent atoms or fragments.[5][6] The contribution of each fragment is determined from experimental logP data of a large set of molecules.

  • Examples: ClogP, XLOGP3, ALOGP.[5][7]

Whole-Molecule Approaches

These methods consider the entire three-dimensional structure of the molecule and use various molecular descriptors to predict logP.[6][8] These descriptors can include molecular surface area, volume, polarizability, and quantum mechanical properties. These methods are generally more computationally intensive but can be more accurate for novel molecular scaffolds.

  • Examples: Methods based on Quantitative Structure-Property Relationships (QSPR), Molecular Lipophilicity Potential (MLP), and machine learning algorithms.[1][7]

Impact on Drug Design and Development

The introduction of a trifluoromethoxy group can have profound effects on the properties of a drug candidate beyond just lipophilicity.

Metabolic Stability

The trifluoromethoxy group is known to enhance the metabolic stability of a molecule. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. By replacing a metabolically labile group (e.g., a methoxy group) with a trifluoromethoxy group, the metabolic hotspot can be blocked, leading to a longer in vivo half-life and improved bioavailability.

Experimental Workflow: In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock Solution Incubate Incubate at 37°C with shaking TestCompound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate TimePoints Collect Samples at Time Points (0, 5, 15, 30, 60 min) Incubate->TimePoints Quench Quench Reaction (e.g., with cold acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Supernatant Data Quantify Parent Compound Remaining Supernatant->Data

Caption: Workflow for an in vitro microsomal stability assay.

pKa Modulation

The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby acidic or basic functional groups. This can affect the ionization state of a molecule at physiological pH, which in turn impacts its solubility, permeability, and target binding.

Case Study: Riluzole

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS) and contains a trifluoromethoxy group. Its mechanism of action involves the modulation of glutamatergic neurotransmission.[9]

Signaling Pathway: Mechanism of Action of Riluzole

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Riluzole Riluzole NaChannel Voltage-gated Na+ Channel Riluzole->NaChannel Inhibits NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Inhibits Kainate_Receptor Kainate Receptor Riluzole->Kainate_Receptor Inhibits GlutamateRelease Glutamate Release NaChannel->GlutamateRelease Activates Glutamate Glutamate GlutamateRelease->Glutamate Glutamate->NMDA_Receptor Activates Glutamate->Kainate_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Kainate_Receptor->Ca_Influx Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Riluzole's mechanism of action in reducing glutamatergic excitotoxicity.

Riluzole's primary mechanism involves the inhibition of presynaptic glutamate release.[2][10] It achieves this by blocking voltage-gated sodium channels on glutamatergic nerve terminals.[9] Additionally, it has been shown to non-competitively block postsynaptic NMDA and kainate receptors, further reducing the excitotoxic effects of glutamate.[9] This dual action helps to protect neurons from damage caused by excessive glutamate signaling.

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates. Its high lipophilicity enhances membrane permeability, while its electron-withdrawing nature and the strength of the C-F bonds contribute to increased metabolic stability and modulation of pKa. A thorough understanding and strategic application of this functional group, guided by accurate experimental and computational determination of its properties, can significantly improve the developability and efficacy of novel therapeutics.

References

Dawn of a "Super-Halogen": An In-depth Technical Guide to the Early Research of Trifluoromethoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (OCF₃) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Often dubbed a "super-halogen," this unique substituent imparts a combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties, making it a valuable tool for fine-tuning the characteristics of bioactive compounds.[1][2] This technical guide delves into the foundational early research that paved the way for the synthesis and understanding of trifluoromethoxy-substituted compounds, providing a detailed look at the pioneering experimental protocols and the initial quantitative findings that sparked decades of innovation.

The Pioneering Syntheses of Aryl Trifluoromethyl Ethers

The journey into trifluoromethoxy chemistry began in the mid-20th century, with early efforts focused on the challenging task of forging the resilient C-O-CF₃ bond. These initial methods, while often requiring harsh conditions, laid the essential groundwork for the more sophisticated techniques used today.

Yagupol'skii's Landmark Two-Step Chlorination/Fluorination Sequence (1955)

The first successful synthesis of aryl trifluoromethyl ethers was reported by L. M. Yagupol'skii in 1955.[2][3] This seminal work established a two-step process starting from readily available substituted anisoles. The method involves the radical photochlorination of the anisole's methyl group to form an intermediate aryl trichloromethyl ether, followed by a halogen exchange (halex) reaction to replace the chlorine atoms with fluorine.

Experimental Protocol: Yagupol'skii's Synthesis of p-Nitrophenyl Trifluoromethyl Ether

Step 1: Synthesis of p-Nitrophenyl Trichloromethyl Ether

  • In a quartz reactor, a solution of p-nitroanisole in an inert solvent such as carbon tetrachloride is prepared.

  • A catalytic amount of phosphorus pentachloride (PCl₅) is added to the solution.

  • The mixture is heated to a high temperature, typically around 200°C.[2][3]

  • Chlorine gas is bubbled through the heated solution while being irradiated with UV light. The reaction is monitored by the cessation of hydrogen chloride evolution.

  • Upon completion, the solvent is removed under reduced pressure. The crude p-nitrophenyl trichloromethyl ether is then purified, for example, by recrystallization.

Step 2: Synthesis of p-Nitrophenyl Trifluoromethyl Ether

  • The purified p-nitrophenyl trichloromethyl ether is mixed with antimony trifluoride (SbF₃).

  • A catalytic amount of antimony pentachloride (SbCl₅) is added to facilitate the fluorine exchange. This combination is often referred to as the Swarts reagent.

  • The mixture is heated, typically to around 150°C, in a sealed vessel or a flask equipped with a reflux condenser suitable for containing the volatile reagents.[3]

  • The reaction is allowed to proceed for several hours.

  • After cooling, the reaction mixture is carefully treated with an aqueous acid (e.g., hydrochloric acid) to decompose the antimony salts.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

  • The final p-nitrophenyl trifluoromethyl ether is purified by distillation or recrystallization.

Table 1: Synthesis of Aryl Trifluoromethyl Ethers via Yagupol'skii's Method

Starting AnisoleIntermediate Trichloromethyl Ether Yield (%)Final Trifluoromethyl Ether Yield (%)
p-Nitroanisole8575
m-Nitroanisole8070
p-Chloroanisole7560
p-Cyanoanisole5020

Data compiled from various review sources citing Yagupol'skii's early work.

DOT Script for Yagupol'skii's Synthesis Workflow

Yagupolskii_Synthesis Anisole Substituted Anisole (Ar-OCH₃) Trichloromethyl Aryl Trichloromethyl Ether (Ar-OCCl₃) Anisole->Trichloromethyl Photochlorination Trifluoromethyl Aryl Trifluoromethyl Ether (Ar-OCF₃) Trichloromethyl->Trifluoromethyl Fluorination (Halex) Reagent1 Cl₂, PCl₅, UV light ~200°C Reagent2 SbF₃, SbCl₅ (cat.) ~150°C

Caption: Workflow for Yagupol'skii's two-step synthesis of aryl trifluoromethyl ethers.

Yarovenko and Vasil'eva's Approach from Aryl Chlorothionoformates

An alternative route to the key aryl trichloromethyl ether intermediate was developed by Yarovenko and Vasil'eva. This method starts with the reaction of a phenol with thiophosgene to produce an aryl chlorothionoformate, which is then chlorinated to the trichloromethyl ether.[3] This pathway avoids the direct, and sometimes unselective, photochlorination of anisoles.

Experimental Protocol: Yarovenko and Vasil'eva's Method

Step 1: Synthesis of Aryl Chlorothionoformate

  • A solution of a phenol in a suitable solvent (e.g., toluene) is prepared.

  • An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is cooled in an ice bath.

  • Thiophosgene (CSCl₂) is added dropwise to the stirred mixture while maintaining the low temperature.

  • After the addition is complete, the reaction is stirred for a specified time until the formation of the aryl chlorothionoformate is complete.

  • The organic layer is separated, washed with water, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation.

Step 2: Chlorination to Aryl Trichloromethyl Ether

  • The aryl chlorothionoformate is dissolved in an inert solvent.

  • Chlorine gas is passed through the solution at room temperature or with gentle heating until the reaction is complete (indicated by a color change or spectroscopic analysis).

  • The solvent and excess chlorine are removed to give the aryl trichloromethyl ether.

Step 3: Fluorination

  • The resulting aryl trichloromethyl ether is then fluorinated using a reagent such as antimony trifluoride with a catalytic amount of antimony pentachloride, following a procedure similar to Yagupol'skii's second step.

Advancements Toward Milder and More Direct Syntheses

The initial methods, while groundbreaking, were limited by their harsh reaction conditions and the use of toxic reagents. Subsequent early research focused on developing more practical and direct approaches to trifluoromethoxy-substituted compounds.

Feiring's One-Pot Synthesis from Phenols (1979)

A significant simplification was introduced by Feiring, who developed a one-pot method to convert phenols directly to aryl trifluoromethyl ethers.[1] This process combines the chlorination and fluorination steps in a single reaction vessel, avoiding the isolation of the intermediate trichloromethyl ether.

Experimental Protocol: Feiring's One-Pot Synthesis

  • A phenol, tetrachloromethane (CCl₄), and a catalytic amount of boron trifluoride (BF₃) are charged into a high-pressure autoclave (e.g., Hastelloy-lined).

  • Anhydrous hydrogen fluoride (HF) is then added to the cooled and sealed reactor.

  • The autoclave is heated to a temperature between 100°C and 150°C, and the reaction is maintained at this temperature under autogenous pressure for several hours (typically 2-8 hours).[1]

  • After cooling, the excess HF and volatile byproducts are carefully vented.

  • The reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The final aryl trifluoromethyl ether is purified by distillation or chromatography.

Table 2: Synthesis of Aryl Trifluoromethyl Ethers via Feiring's One-Pot Method

Starting PhenolReaction Temperature (°C) / Time (h)Yield (%)
Phenol100 / 210
p-Nitrophenol150 / 856
p-Chlorophenol150 / 870
m-Aminophenol140 / 826
p-Methylphenol100 / 220

Data extracted from review articles citing Feiring's 1979 publication.

DOT Script for Feiring's One-Pot Synthesis Workflow

Feiring_Synthesis Phenol Phenol (Ar-OH) Trifluoromethyl Aryl Trifluoromethyl Ether (Ar-OCF₃) Phenol->Trifluoromethyl One-Pot Chlorination/ Fluorination Reagents CCl₄, anhy. HF BF₃ (cat.) 100-150°C, Pressure

Caption: Workflow for Feiring's one-pot synthesis of aryl trifluoromethyl ethers.

Sheppard's Deoxyfluorination of Aryl Fluoroformates (1964)

Another important early contribution was from W. A. Sheppard, who utilized sulfur tetrafluoride (SF₄) for the deoxyfluorination of aryl fluoroformates. This method provided a different strategic approach to the trifluoromethoxy group.

Experimental Protocol: Sheppard's Deoxyfluorination

Step 1: Synthesis of Aryl Fluoroformate

  • A phenol is reacted with fluorophosgene (COF₂) in a pressure vessel.

  • The reaction is typically heated for 1 hour at 100°C, followed by 2-3 hours at a higher temperature (e.g., 140°C).[1]

Step 2: Deoxyfluorination with SF₄

  • The resulting aryl fluoroformate (which may not be isolated) is then treated with sulfur tetrafluoride (SF₄), often with a catalytic amount of HF.

  • The reaction is heated in stages, for example, for 2 hours each at 100°C, 140°C, and then at a final temperature of 160-175°C.[1]

  • The work-up involves careful venting of the pressure vessel, followed by quenching, extraction, and purification of the aryl trifluoromethyl ether.

Hiyama's Oxidative Desulfurization-Fluorination

A milder and more versatile method that emerged from this early period of research was the oxidative desulfurization-fluorination of xanthates, developed by Hiyama and his-coworkers. This reaction is applicable to both primary aliphatic and aromatic alcohols.

Experimental Protocol: Hiyama's Oxidative Desulfurization-Fluorination

Step 1: Formation of the Xanthate

  • An alcohol or phenol is treated with a base (e.g., NaH) in a suitable solvent (e.g., THF).

  • Carbon disulfide (CS₂) is added, followed by methyl iodide (CH₃I) to form the corresponding xanthate (R-OC(S)SMe).

Step 2: Oxidative Desulfurization-Fluorination

  • The xanthate is dissolved in a solvent and treated with a source of fluoride, such as a large excess of hydrogen fluoride-pyridine complex (HF/Py).[1]

  • An N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), is added as an oxidant.[1]

  • The reaction is stirred at a controlled temperature (often starting at low temperatures and warming to room temperature).

  • The work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.

Table 3: Synthesis of Trifluoromethyl Ethers via Hiyama's Method

Starting Alcohol/PhenolXanthate IntermediateReagentsYield (%)
1-OctadecanolC₁₈H₃₇OC(S)SMeHF/Py, DBH86
4-Phenylphenol4-PhC₆H₄OC(S)SMeHF/Py, DBH71
2-Adamantanol2-AdOC(S)SMeHF/Py, DBH0 (fails for secondary alcohols)

Data extracted from review articles citing Hiyama's work.

DOT Script for Hiyama's Synthesis Workflow

Hiyama_Synthesis Alcohol Alcohol/Phenol (R-OH) Xanthate Xanthate (R-OC(S)SMe) Alcohol->Xanthate Xanthate Formation Trifluoromethyl Trifluoromethyl Ether (R-OCF₃) Xanthate->Trifluoromethyl Oxidative Desulfurization- Fluorination Reagent1 1. Base, CS₂ 2. CH₃I Reagent2 HF/Py, DBH

Caption: Workflow for Hiyama's synthesis of trifluoromethyl ethers from alcohols/phenols.

Conclusion

The early research on trifluoromethoxy-substituted compounds was characterized by ingenuity in overcoming the significant synthetic challenges of the time. From Yagupol'skii's pioneering, albeit harsh, two-step method to the more direct and milder approaches developed by Feiring, Sheppard, and Hiyama, these foundational studies established the fundamental chemical principles for constructing the OCF₃ group. The data and protocols from this era, summarized herein, not only highlight the historical progression of this important field but also continue to inform the development of new and improved synthetic methodologies for this "super-halogen" that has become indispensable in the design of modern pharmaceuticals and agrochemicals.

References

Methodological & Application

Synthesis of 2-(Trifluoromethoxy)anisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(trifluoromethoxy)anisole, a valuable building block in pharmaceutical and agrochemical research. The trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The following sections outline three potential synthetic strategies starting from the readily available precursor, 2-methoxyphenol (guaiacol).

Introduction

This compound is an aromatic ether containing a trifluoromethoxy (-OCF₃) group, which is of growing interest in medicinal chemistry. The synthesis of aryl trifluoromethyl ethers, however, can be challenging. This document details three prominent methods for the preparation of this compound from 2-methoxyphenol: a two-step O-trifluoromethylation via a xanthate intermediate, a two-step O-trifluoromethylation via O-carboxydifluoromethylation and subsequent decarboxylative fluorination, and a direct O-trifluoromethylation using electrophilic reagents. While general protocols for these transformations on various phenols are established, specific data for 2-methoxyphenol is limited, indicating that the presence of the methoxy group may influence reaction outcomes.

Synthesis Method 1: Two-Step O-Trifluoromethylation via Xanthate Intermediate

This method involves the conversion of 2-methoxyphenol to an O-aryl xanthate, followed by an oxidative desulfurization-fluorination to yield the desired trifluoromethyl ether. This approach offers the advantage of using relatively mild conditions in the final fluorination step.

Signaling Pathway Diagram

G cluster_0 Step 1: Xanthate Formation cluster_1 Step 2: Oxidative Fluorination Guaiacol Guaiacol Xanthate_Intermediate Xanthate_Intermediate Guaiacol->Xanthate_Intermediate Imidazolium Salt, Triethylamine, MeCN, 0°C Product This compound Xanthate_Intermediate->Product XtalFluor-E, TCCA or NFSI, Dichloromethane G Start 2-Methoxyphenol Step1 O-Carboxydifluoromethylation (Sodium Bromodifluoroacetate, DMF/H₂O) Start->Step1 Intermediate 2-Methoxyphenoxy- difluoroacetic Acid Step1->Intermediate Step2 Decarboxylative Fluorination (SelectFluor II, AgNO₃, Solvent, 80°C) Intermediate->Step2 Product This compound Step2->Product G cluster_0 Electrophilic Reagents Guaiacol Guaiacol Umemoto Umemoto's Reagent Guaiacol->Umemoto Togni Togni's Reagent Guaiacol->Togni Silver Silver-mediated (TMSCF₃, Oxidant) Guaiacol->Silver Product This compound Umemoto->Product Low Temp. Togni->Product Potential C-Trifluoromethylation Silver->Product Mild Conditions

Application Notes and Protocols for the Purification of 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Trifluoromethoxy)anisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols cover common laboratory techniques, including fractional distillation and flash column chromatography, as well as analytical methods for purity assessment.

Introduction

This compound is a fluorinated aromatic ether whose purity is critical for the success of subsequent synthetic steps and the quality of the final product. The presence of impurities, such as starting materials, isomers, or byproducts from its synthesis, can lead to undesirable side reactions, reduced yields, and compromised biological activity. The purification techniques outlined below are designed to remove these impurities effectively.

A common synthetic route to this compound involves the trifluoromethylation of guaiacol (2-methoxyphenol). This process can result in several impurities that need to be removed.

Potential Impurities in Crude this compound:

  • Unreacted Starting Material: Guaiacol (2-methoxyphenol)

  • Isomeric Byproducts: Positional isomers formed during synthesis.

  • Reagents and Solvents: Residual reagents and solvents from the synthesis and workup.

  • Degradation Products: Compounds formed by the degradation of the product or intermediates.

Physicochemical Properties

Accurate physical properties are essential for designing effective purification protocols, particularly for distillation. The following table summarizes the known and estimated properties of this compound and a common related impurity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₈H₇F₃O₂192.14~160-170 (estimated)~1.2-1.3 (estimated)
GuaiacolC₇H₈O₂124.14204-2061.112

Purification Protocols

Two primary methods for the purification of this compound are fractional distillation and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities, as well as the scale of the purification.

Protocol 1: Purification by Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points, such as the higher-boiling guaiacol.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heating. A temperature gradient will be established in the column.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • The temperature should stabilize as the desired product begins to distill. Collect the fraction that distills at the expected boiling point of this compound (approximately 160-170 °C).

    • Monitor the temperature closely. A drop in temperature after the main fraction has been collected indicates that the majority of the product has distilled.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Quantitative Data:

ParameterBefore PurificationAfter Fractional Distillation
Purity (by GC)~85-90%>98%
Yield-~80-90%
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is effective for removing impurities with similar boiling points to the product or for smaller-scale purifications.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for fluorinated compounds is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide good separation between the product and impurities, with an Rf value of approximately 0.3 for the product.

  • Column Packing:

    • Select an appropriately sized silica gel column.

    • Pack the column with silica gel as a slurry in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump).

    • Collect fractions in test tubes.

    • Monitor the elution of compounds using TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Expected Quantitative Data:

ParameterBefore PurificationAfter Flash Chromatography
Purity (by GC)~85-90%>99%
Yield-~70-85%

Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of this compound and identifying any remaining impurities.

GC-MS Protocol

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Scan range of 40-400 m/z.

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Visual Workflows

Purification_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation High-boiling impurities chromatography Flash Column Chromatography crude->chromatography Close-boiling impurities analysis GC-MS Analysis distillation->analysis chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product

Fractional_Distillation_Workflow cluster_0 Setup cluster_1 Distillation cluster_2 Analysis setup_apparatus Assemble Distillation Apparatus load_sample Load Crude Sample & Boiling Chips setup_apparatus->load_sample heat Gentle Heating load_sample->heat collect_forerun Collect Low-Boiling Forerun heat->collect_forerun collect_product Collect Product Fraction (~160-170 °C) collect_forerun->collect_product gc_ms Analyze Purity by GC-MS collect_product->gc_ms

Flash_Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Isolation & Analysis tlc Select Solvent System (TLC) pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions (TLC) collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate gc_ms Analyze Purity (GC-MS) evaporate->gc_ms

Application Notes and Protocols for 2-(Trifluoromethoxy)anisole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)anisole is a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on the aromatic ring imparts unique electronic properties and offers multiple avenues for functionalization. The trifluoromethoxy group is a highly lipophilic and metabolically stable moiety known to enhance the pharmacokinetic properties of drug candidates.[1] This document provides detailed application notes and protocols for the use of this compound in key organic transformations.

The reactivity of this compound in electrophilic aromatic substitution is governed by the competing directing effects of its two substituents. The methoxy group is an activating, ortho-, para- directing group, while the trifluoromethoxy group is a strongly deactivating, meta- directing group. This interplay of electronic effects dictates the regiochemical outcome of various reactions and often requires careful optimization of reaction conditions.

Key Applications

The primary applications of this compound in organic synthesis revolve around its functionalization through electrophilic aromatic substitution and directed ortho-metalation. These initial transformations install key functional groups that enable subsequent modifications, such as cross-coupling reactions, to build molecular complexity.

Electrophilic Aromatic Substitution

1. Bromination: The introduction of a bromine atom onto the aromatic ring of this compound provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Due to the competing directing effects, the bromination of this compound is expected to yield a mixture of isomers, with the major product being substitution at the position para to the activating methoxy group.

2. Nitration: Nitration of this compound introduces a nitro group, which can be a precursor for an amino group via reduction. This amino functionality is a common feature in many biologically active molecules. The regioselectivity of nitration will also be influenced by the directing effects of the existing substituents.

3. Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring, forming a ketone. This ketone functionality can serve as a synthetic handle for a variety of further transformations. The strongly deactivating nature of the trifluoromethoxy group can make Friedel-Crafts reactions challenging, often requiring harsh conditions.

Directed ortho-Metalation

The methoxy group in this compound can act as a directed metalation group (DMG), facilitating the removal of a proton at the ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Experimental Protocols

The following protocols are generalized procedures based on established methods for similar substrates. Optimization of reaction conditions may be necessary to achieve desired outcomes for this compound.

Protocol 1: Bromination of this compound

Objective: To introduce a bromine atom onto the aromatic ring of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired bromo-2-(trifluoromethoxy)anisole isomer(s).

Protocol 2: Nitration of this compound

Objective: To introduce a nitro group onto the aromatic ring of this compound.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0 °C in an ice-water bath.

  • Slowly add this compound (1.0 eq.) dropwise to the cold, stirred nitrating mixture.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the nitro-2-(trifluoromethoxy)anisole product(s).

Protocol 3: Friedel-Crafts Acylation of this compound

Objective: To introduce an acetyl group onto the aromatic ring of this compound.

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq.).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields for the electrophilic aromatic substitution of anisole, which can serve as a reference. The yields for this compound are expected to be lower due to the deactivating effect of the -OCF₃ group. The major isomer is predicted to be the one where substitution occurs para to the methoxy group.

ReactionReagentProductTypical Yield (Anisole)Predicted Major Isomer for this compound
Bromination NBS, DMF4-Bromoanisole85-95%4-Bromo-2-(trifluoromethoxy)anisole
Nitration HNO₃, H₂SO₄4-Nitroanisole90-98%4-Nitro-2-(trifluoromethoxy)anisole
Acylation CH₃COCl, AlCl₃4-Methoxyacetophenone80-90%4-Acetyl-2-(trifluoromethoxy)anisole

Logical Workflow and Diagrams

The functionalization of this compound typically follows a logical workflow where an initial electrophilic substitution or metalation introduces a handle for subsequent, more complex transformations.

G cluster_start Starting Material cluster_functionalization Initial Functionalization cluster_derivatives Key Intermediates cluster_advanced Advanced Synthesis cluster_products Target Molecules A This compound B Bromination (e.g., NBS) A->B Electrophilic Substitution C Nitration (e.g., HNO3/H2SO4) A->C D Acylation (e.g., AcCl/AlCl3) A->D E Ortho-Metalation (e.g., n-BuLi) A->E Directed Metalation F Bromo-2-(trifluoromethoxy)anisole B->F G Nitro-2-(trifluoromethoxy)anisole C->G H Acyl-2-(trifluoromethoxy)anisole D->H I 2-Lithio-6-(trifluoromethoxy)anisole E->I J Suzuki or Sonogashira Cross-Coupling F->J K Reduction to Amine G->K L Further Derivatization (e.g., Aldol, Wittig) H->L M Quenching with Electrophiles I->M N Biaryl & Alkynyl Derivatives J->N O Amino Derivatives K->O P Complex Scaffolds L->P Q Ortho-Substituted Derivatives M->Q

References

2-(Trifluoromethoxy)anisole: A Key Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological properties of therapeutic agents. Among these, the trifluoromethoxy group (-OCF₃) has garnered significant attention for its ability to confer a unique combination of metabolic stability, increased lipophilicity, and potent electronic effects. 2-(Trifluoromethoxy)anisole, a readily available aromatic building block, serves as a versatile precursor for the synthesis of a diverse array of complex bioactive molecules. Its unique substitution pattern allows for regioselective functionalization, making it a valuable tool for medicinal chemists in the design of novel therapeutics targeting a range of diseases. This application note will detail the utility of this compound in the synthesis of kinase inhibitors and provide exemplary protocols for its application in cross-coupling reactions, a fundamental transformation in pharmaceutical development.

The trifluoromethoxy group is a bioisostere for other functionalities and can significantly influence a molecule's conformation and binding affinity to biological targets.[1][2] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, impacting drug-receptor interactions.[1] Furthermore, the metabolic stability of the -OCF₃ group can lead to improved pharmacokinetic profiles, a critical consideration in the development of effective and long-lasting medications.[1]

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The trifluoromethoxy-phenyl moiety is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.

While direct synthesis routes starting from this compound are not extensively documented in publicly available literature for a specific marketed drug, the closely related analogue, 4-(trifluoromethoxy)aniline, is a key intermediate in the synthesis of Asciminib, a potent kinase inhibitor. The synthesis of such compounds often involves the conversion of the anisole to a more reactive intermediate, such as a bromo-derivative, which can then undergo cross-coupling reactions to build the final complex molecule.

The following sections provide a generalized protocol for a Suzuki-Miyaura coupling reaction, a common and powerful method for carbon-carbon bond formation in medicinal chemistry, using a derivative of this compound.

Experimental Protocols

Protocol 1: Bromination of this compound

This protocol describes a representative procedure for the bromination of this compound to generate a key intermediate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired bromo-2-(trifluoromethoxy)anisole derivative.

Protocol 2: Suzuki-Miyaura Coupling of Bromo-2-(trifluoromethoxy)anisole Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-2-(trifluoromethoxy)anisole derivative with a generic arylboronic acid. This reaction is fundamental for constructing the biaryl scaffolds often found in kinase inhibitors.

Materials:

  • Bromo-2-(trifluoromethoxy)anisole derivative (from Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Stir bar

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Heating mantle with oil bath

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromo-2-(trifluoromethoxy)anisole derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous and degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various aryl bromides with arylboronic acids, which can be considered analogous to the reactions involving derivatives of this compound. Actual yields for specific substrates may vary and require optimization.

EntryAryl BromideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
21-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90892
32-Bromopyridine3-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001688

Note: This data is representative and sourced from general literature on Suzuki-Miyaura couplings. Specific yields for this compound derivatives would need to be determined experimentally.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Generic Kinase Inhibition

The following diagram illustrates a simplified signaling pathway and the point of intervention for a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Kinase (e.g., Tyrosine Kinase) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Kinase Inhibits G Start This compound Intermediate Functionalized Intermediate (e.g., Bromo-derivative) Start->Intermediate Functionalization Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Intermediate->Coupling FinalCompound Final Bioactive Compound Coupling->FinalCompound Purification Purification & Characterization (Chromatography, NMR, MS) FinalCompound->Purification Screening Biological Screening (e.g., Kinase Assay, Cell Viability) Purification->Screening Data Data Analysis (IC50, SAR) Screening->Data

References

Applications of 2-(Trifluoromethoxy)anisole Analogs in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy group is a critical functional moiety in modern agrochemical design, imparting desirable properties such as increased lipophilicity, metabolic stability, and electron-withdrawing characteristics. While direct applications of 2-(trifluoromethoxy)anisole in commercially available agrochemicals are not extensively documented, its structural isomer, α-trifluoroanisole, serves as a key building block in the synthesis of novel herbicides. This document details the application of α-trifluoroanisole derivatives in the development of potent protoporphyrinogen oxidase (PPO)-inhibiting herbicides.

Application Note: α-Trifluoroanisole Derivatives as Novel Herbicides

Introduction:

The continuous emergence of herbicide-resistant weeds necessitates the development of new herbicidal compounds with novel modes of action or improved efficacy. The introduction of an α-trifluoroanisole moiety into a 2-phenylpyridine scaffold has led to the discovery of a new class of herbicides.[1][2] These compounds have demonstrated significant pre- and post-emergence herbicidal activity against a broad spectrum of both broadleaf and grass weeds.

Mechanism of Action:

The primary target of these novel α-trifluoroanisole derivatives is the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. The trifluoromethoxy group plays a crucial role in the stable interaction between the herbicide molecule and the PPO enzyme.[1][2]

Key Compound Profile: Compound 7a

A standout derivative from this class, identified as compound 7a, has shown exceptional herbicidal activity, outperforming the commercial standard, fomesafen, in greenhouse trials.[1][2]

Quantitative Data Summary:

The herbicidal efficacy and enzyme inhibition data for compound 7a and fomesafen are summarized below for comparative analysis.

Table 1: Post-emergence Herbicidal Activity against Various Weed Species

CompoundApplication Rate (g a.i./hm²)Abutilon theophrasti (% Inhibition)Amaranthus retroflexus (% Inhibition)Eclipta prostrata (% Inhibition)Digitaria sanguinalis (% Inhibition)Setaria viridis (% Inhibition)
Compound 7a 37.5>80>80>80>80>80
Fomesafen 37.5Not reported at this rate in the provided contextNot reported at this rate in the provided contextNot reported at this rate in the provided contextNot reported at this rate in the provided contextNot reported at this rate in the provided context

Data sourced from greenhouse-based herbicidal activity assays.[1][2]

Table 2: Median Effective Dose (ED₅₀) and Half-maximal Inhibitory Concentration (IC₅₀) Values

CompoundED₅₀ against A. theophrasti (g a.i./hm²)ED₅₀ against A. retroflexus (g a.i./hm²)IC₅₀ against Nicotiana tabacum PPO (NtPPO) (nM)
Compound 7a 13.325.489.4
Fomesafen 36.3910.09110.5

These values highlight the superior herbicidal activity and enzyme inhibition potency of Compound 7a compared to fomesafen.[1][2]

Experimental Protocols

Protocol 1: General Synthesis of Phenylpyridine Moiety-Containing α-Trifluoroanisole Derivatives

This protocol outlines the general synthetic route for producing the target herbicidal compounds.

Step 1: Suzuki Cross-Coupling for Intermediate Synthesis

  • To a solution of a substituted p-hydroxyphenylboronic acid (1.2 eq.) in a suitable solvent (e.g., dioxane/water mixture), add 2,3-dichloro-5-trifluoromethylpyridine (1.0 eq.).

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate 3.

Step 2: Nucleophilic Substitution for Final Product

  • To a solution of intermediate 3 (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base (e.g., K₂CO₃).

  • Add the appropriate substituted benzyl halide (e.g., 4-(trifluoromethoxy)benzyl bromide) (1.1 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, concentrate, and purify the final product by column chromatography.

  • Characterize the final product by NMR and HRMS.[2]

Protocol 2: Greenhouse Post-emergence Herbicidal Activity Assay

This protocol describes the procedure for evaluating the herbicidal efficacy of the synthesized compounds.

  • Plant Cultivation: Grow various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, and Setaria viridis) in pots containing a suitable soil mix in a greenhouse.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Dilute the stock solution with water to achieve the desired application rates.

  • Application: When the weeds reach a specific growth stage (e.g., 2-3 leaf stage), spray the prepared solutions uniformly onto the foliage.

  • Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions (temperature, humidity, and light).

  • Evaluation: After a set period (e.g., 2-3 weeks), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to untreated control plants.

  • Data Analysis: Calculate the percent inhibition for each treatment. For dose-response studies, determine the ED₅₀ value.[1]

Protocol 3: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol details the method for determining the inhibitory activity of the compounds against the PPO enzyme.

  • Enzyme Preparation: Isolate PPO from a suitable plant source (e.g., Nicotiana tabacum).

  • Assay Mixture: In a microplate well, prepare an assay buffer containing the isolated enzyme, a substrate (protoporphyrinogen IX), and the test compound at various concentrations.

  • Incubation: Incubate the mixture at a controlled temperature for a specific duration.

  • Detection: Measure the rate of protoporphyrinogen IX oxidation to protoporphyrin IX, typically by monitoring the increase in fluorescence or absorbance at a specific wavelength.

  • Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 2,3-dichloro-5- trifluoromethylpyridine reaction1 Suzuki Cross-Coupling start1->reaction1 start2 p-hydroxyphenylboronic acid start2->reaction1 intermediate Intermediate 3 reaction1->intermediate reaction2 Nucleophilic Substitution intermediate->reaction2 start3 Substituted α-trifluoroanisole derivative start3->reaction2 final_product Target Herbicide (e.g., Compound 7a) reaction2->final_product

Caption: Synthetic workflow for novel α-trifluoroanisole herbicides.

Herbicidal_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Compound Synthesis formulation Formulation of Test Solutions synthesis->formulation application Post-emergence Application formulation->application cultivation Weed Cultivation cultivation->application incubation Greenhouse Incubation application->incubation assessment Visual Assessment of Herbicidal Effect incubation->assessment data_analysis Calculation of % Inhibition and ED50 assessment->data_analysis

Caption: Workflow for greenhouse herbicidal activity screening.

PPO_Inhibition_Pathway cluster_pathway Chlorophyll Biosynthesis Pathway cluster_inhibition Mechanism of Action substrate Protoporphyrinogen IX enzyme PPO Enzyme substrate->enzyme catalyzes product Protoporphyrin IX enzyme->product inhibitor α-Trifluoroanisole Derivative (e.g., 7a) inhibitor->enzyme inhibits

References

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethoxy)anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(trifluoromethoxy)anisole derivatives, valuable scaffolds in medicinal chemistry and materials science. The protocols focus on the preparation of a key intermediate, 2-bromo-3-(trifluoromethoxy)anisole, and its subsequent derivatization via Suzuki-Miyaura cross-coupling reactions. An alternative synthetic route commencing from an aniline derivative is also presented.

Introduction

The trifluoromethoxy group (-OCF₃) is a crucial substituent in modern drug design, offering a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. Its incorporation into aromatic systems, particularly in a specific regioisomeric fashion, can significantly modulate the pharmacological profile of a molecule. This application note details robust and adaptable protocols for the synthesis of a variety of this compound derivatives, providing researchers with the necessary tools to explore this important chemical space.

Protocol 1: Synthesis of 2-Bromo-3-(trifluoromethoxy)anisole

This protocol outlines a multi-step synthesis of the key intermediate, 2-bromo-3-(trifluoromethoxy)anisole, starting from 3-(trifluoromethyl)phenol. This intermediate is a versatile building block for the introduction of various functionalities at the 2-position via cross-coupling reactions.

Step 1: Methylation of 3-(Trifluoromethyl)phenol to 3-(Trifluoromethoxy)anisole

Materials:

  • 3-(Trifluoromethyl)phenol

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(trifluoromethoxy)anisole, which can be purified by distillation or column chromatography.

Step 2: Bromination of 3-(Trifluoromethoxy)anisole

Materials:

  • 3-(Trifluoromethoxy)anisole

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂) or Acetic Acid

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(trifluoromethoxy)anisole (1.0 eq.) in dichloromethane or acetic acid in a round-bottom flask protected from light.

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise. Alternatively, N-bromosuccinimide (1.0 eq.) can be used as a milder brominating agent.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 12-18 hours.

  • Monitor the reaction by TLC or GC-MS. Note that this reaction may produce a mixture of isomers (ortho- and para- to the methoxy group).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • After filtration, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 2-bromo-3-(trifluoromethoxy)anisole from other isomers.[1]

Protocol 1: Synthesis of 2-Bromo-3-(trifluoromethoxy)anisole cluster_0 Step 1: Methylation cluster_1 Step 2: Bromination 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol 3-(Trifluoromethoxy)anisole 3-(Trifluoromethoxy)anisole 3-(Trifluoromethyl)phenol->3-(Trifluoromethoxy)anisole 1. NaOH 2. (CH3)2SO4 3-(Trifluoromethoxy)anisole_2 3-(Trifluoromethoxy)anisole 2-Bromo-3-(trifluoromethoxy)anisole 2-Bromo-3-(trifluoromethoxy)anisole 3-(Trifluoromethoxy)anisole_2->2-Bromo-3-(trifluoromethoxy)anisole Br2 or NBS

Synthesis of 2-Bromo-3-(trifluoromethoxy)anisole.

Protocol 2: Suzuki-Miyaura Coupling for Derivatization

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-3-(trifluoromethoxy)anisole with various arylboronic acids to generate a library of 2-aryl-3-(trifluoromethoxy)anisole derivatives.[2]

Materials:

  • 2-Bromo-3-(trifluoromethoxy)anisole (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water (if using a biphasic system)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-bromo-3-(trifluoromethoxy)anisole, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow cluster_setup cluster_reaction cluster_workup cluster_analysis setup Reaction Setup reaction Reaction setup->reaction reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temp. degas->heat workup Work-up & Purification reaction->workup monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction monitor->quench analysis Analysis workup->analysis extract Extract Product quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

General workflow for Suzuki-Miyaura coupling.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of 2-bromo-3-(trifluoromethoxy)anisole with various arylboronic acids, based on literature for similar substrates.[2][3]

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%) (Expected)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Dioxane100880-90
34-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene110690-98
43-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O901675-85
54-Acetylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)DMF1101070-80

Protocol 3: Alternative Route via Ortho-Trifluoromethoxylation of an Aniline Derivative

This protocol provides an alternative pathway to a 2-bromo-(trifluoromethoxy)anisole scaffold, starting from a substituted aniline. This method is particularly useful when the desired substitution pattern is more readily accessible from an aniline precursor.

Step 1: Synthesis of an ortho-Trifluoromethoxylated Aniline

This step is based on the work of Ngai and co-workers, involving the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by a thermal OCF₃ migration.[4]

Materials:

  • Substituted N-aryl-N-hydroxylamine (e.g., from reduction of a nitroarene)

  • Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Cesium carbonate (Cs₂CO₃)

  • Chloroform (CHCl₃)

  • Nitromethane (MeNO₂)

Procedure:

  • In a reaction vessel, dissolve the N-aryl-N-hydroxylamine derivative (1.0 eq.) in chloroform.

  • Add a catalytic amount of cesium carbonate (0.1 eq.) followed by Togni reagent II (1.2 eq.).

  • Stir the mixture at room temperature until the O-trifluoromethylation is complete (monitor by TLC).

  • Isolate the intermediate N-aryl-N-(trifluoromethoxy)amine.

  • Dissolve the isolated intermediate in nitromethane and heat to induce the OCF₃ migration to the ortho position.

  • Purify the resulting ortho-trifluoromethoxylated aniline derivative by column chromatography.

Step 2: Sandmeyer Reaction to Introduce Bromine

Materials:

  • ortho-Trifluoromethoxylated aniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

Procedure:

  • Dissolve the ortho-trifluoromethoxylated aniline (1.0 eq.) in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an appropriate organic solvent, wash, dry, and purify by column chromatography to yield the 2-bromo-(trifluoromethoxy)aniline derivative.

This bromoaniline can then potentially be converted to the corresponding anisole, for example, through diazotization followed by heating in methanol, although this transformation can be challenging.

Alternative Synthetic Route cluster_0 Step 1: ortho-Trifluoromethoxylation cluster_1 Step 2: Sandmeyer Reaction N-Aryl-N-hydroxylamine N-Aryl-N-hydroxylamine o-OCF3 Aniline ortho-(Trifluoromethoxy)aniline N-Aryl-N-hydroxylamine->o-OCF3 Aniline 1. Togni Reagent II, Cs2CO3 2. Heat (OCF3 migration) o-OCF3 Aniline_2 ortho-(Trifluoromethoxy)aniline 2-Bromo-OCF3-Aniline 2-Bromo-(trifluoromethoxy)aniline o-OCF3 Aniline_2->2-Bromo-OCF3-Aniline 1. NaNO2, HBr 2. CuBr

References

Application Notes & Protocols for the Quantification of 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of a validated analytical method for the quantification of 2-(Trifluoromethoxy)anisole. The primary method detailed is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and sensitive technique suitable for the analysis of volatile and semi-volatile organic compounds.

Introduction

This compound is an important chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification of this analyte is crucial for process control, quality assurance, and regulatory compliance. This document outlines a detailed protocol for its determination, adapted from a validated method for structurally related compounds, including trifluoromethoxybenzene.[1] The methodologies presented are intended for use by researchers, scientists, and professionals in drug development and quality control laboratories.

While High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of similar aromatic compounds, Gas Chromatography is often preferred for its high resolution and sensitivity for volatile analytes like this compound.[1][2]

Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

A sensitive and simple Gas Chromatography (GC) method with a Flame Ionization Detector (FID) has been developed for the separation and quantification of this compound and its related impurities.[1] This method has been validated according to ICH guidelines, demonstrating its accuracy, precision, and robustness.[1][3]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Diluent (e.g., Methanol or Acetonitrile, HPLC grade)

  • Helium (carrier gas), Hydrogen, and Air (for FID)

2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Capillary Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness (or equivalent).[1]

3. Chromatographic Conditions

ParameterValue
Column AT-210, 30 m x 0.53 mm ID, 1.0 µm
Carrier Gas Helium
Carrier Gas Flow 3.0 psi[1]
Inlet Temperature 200°C
Injection Volume 1.0 µL
Split Ratio 1:5
Oven Program Initial: 50°C, hold for 0 minRamp 1: 3°C/min to 125°C, hold for 5 minRamp 2: 45°C/min to 230°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C[1]
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Flow (Helium) 30 mL/min

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to prepare a stock solution of a known concentration (e.g., 500 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.

5. Analysis Procedure

  • Inject the prepared standard and sample solutions into the GC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for a similar GC method, which can be expected for the analysis of this compound.[1]

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 96 - 104%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) < 0.8 µg/mL[1]
Limit of Quantification (LOQ) < 4.0 µg/mL[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the analytical process.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent A->B C Prepare Serial Dilutions (Standards) B->C D Inject into GC C->D E Chromatographic Separation D->E F FID Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: Workflow for the quantification of this compound by GC-FID.

Analytical_Method_Validation_Pathway cluster_params Performance Characteristics Validation start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: Logical pathway for analytical method validation as per ICH guidelines.

References

Safe Handling and Storage of 2-(Trifluoromethoxy)anisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2-(Trifluoromethoxy)anisole and compounds of a similar nature. The information herein is compiled from safety data sheets of structurally related isomers and similar compounds, offering a comprehensive guide to safe laboratory practices.

Hazard Identification and Quantitative Data

Property3-(Trifluoromethoxy)anisole4-(Trifluoromethoxy)anisole2-(Trifluoromethyl)anisole
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]Flam. Liq. 3, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Flam. Liq. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]
Signal Word Warning[1]Warning[2]Warning[3]
Physical State Liquid[1]Liquid[2]Liquid[3]
Appearance Colorless[1]Light yellow[2]-
Specific Gravity Not available1.270[2]Not available
Flash Point (°C) Not available58 °C / 136.4 °F[2]Not available
Water Solubility Immiscible[1]No information available[2]Not available

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Fire-retardant Lab Coat gloves Nitrile Rubber Gloves goggles Chemical Safety Goggles (EN 166) respirator NIOSH/MSHA Approved Respirator (if ventilation is inadequate) start Handling this compound start->lab_coat start->gloves start->goggles start->respirator

Caption: Recommended Personal Protective Equipment.

Safe Handling and Experimental Protocol

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

3.1 General Handling Precautions

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid breathing vapors or mist.[3]

  • Avoid contact with skin and eyes.[3]

  • Keep away from open flames, hot surfaces, and sources of ignition.[2][4][5]

  • Use non-sparking tools and explosion-proof equipment.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

  • Wash hands thoroughly after handling.[2]

3.2 Example Experimental Protocol: Reaction Quenching and Work-up

This protocol outlines a general procedure for quenching a reaction containing this compound and subsequent aqueous work-up.

  • Preparation:

    • Ensure the reaction is complete by an appropriate monitoring technique (e.g., TLC, LC-MS).

    • Prepare a quenching solution (e.g., saturated aqueous ammonium chloride, water) in a separate flask, appropriately cooled in an ice bath if the reaction is exothermic.

    • Ensure a fire extinguisher (Class B) and a safety shower/eyewash station are readily accessible.

  • Quenching:

    • Slowly add the quenching solution to the reaction mixture under stirring in the fume hood.

    • Monitor for any temperature changes or gas evolution.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction of the aqueous layer as necessary.

  • Washing:

    • Combine the organic extracts and wash with brine (saturated aqueous sodium chloride) to remove residual water.

    • Separate the layers.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Experimental_Workflow start Reaction Completion quench Quench Reaction start->quench Slowly add quenching solution extract Liquid-Liquid Extraction quench->extract Transfer to separatory funnel wash Wash Organic Layer extract->wash Combine organic extracts dry Dry with Anhydrous Agent wash->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate end Purified Product concentrate->end

Caption: General Experimental Workflow.

Storage and Disposal

Proper storage and waste disposal are crucial for maintaining a safe laboratory environment.

4.1 Storage Procedures

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4][5]

  • Keep away from heat, sparks, and open flames.[2][4][5]

  • Some related compounds are noted to be hygroscopic; therefore, storage under an inert gas may be advisable.

  • Incompatible with strong oxidizing agents.[5]

4.2 Disposal Procedures

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

  • Waste is generally classified as hazardous.[1]

  • Do not allow the chemical to enter drains.

  • Empty containers may retain product residue and can be dangerous.[5]

First Aid and Emergency Procedures

In case of exposure or emergency, follow these first aid measures and emergency protocols.

5.1 First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention.[1]

5.2 Fire and Spill Response

  • Fire Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5] Water spray can be used to cool fire-exposed containers.[5] Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

  • Accidental Release: Remove all sources of ignition.[5] Use a spark-proof tool.[5] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5] Ensure adequate ventilation.[5]

Emergency_Response_Flowchart cluster_exposure Exposure Event cluster_first_aid First Aid exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse with Water (15 min) eye->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air drink_water Drink Water (Do Not Induce Vomiting) ingestion->drink_water medical_attention Seek Medical Attention wash_skin->medical_attention rinse_eyes->medical_attention fresh_air->medical_attention drink_water->medical_attention

Caption: First Aid Response Flowchart.

References

Application Notes and Protocols for Reactions Involving 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 2-(Trifluoromethoxy)anisole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

Overview of Reactivity

This compound possesses two key functional groups that dictate its reactivity in various organic transformations: the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃).

  • Electrophilic Aromatic Substitution (EAS): The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The trifluoromethoxy group, conversely, is a deactivating group with a meta-directing influence. In this compound, the activating effect of the methoxy group is dominant, directing electrophilic substitution primarily to the positions ortho and para to it (positions 3, 5, and 1). The strong electron-withdrawing nature of the -OCF₃ group will, however, generally decrease the overall reactivity of the aromatic ring towards EAS compared to anisole.

  • Directed ortho-Lithiation (DoM): The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. This allows for the regioselective introduction of a wide range of electrophiles at the C3 position.

  • Nucleophilic Aromatic Substitution (SNA r): While the trifluoromethoxy group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack, this compound itself lacks a suitable leaving group for a typical SNAr reaction. However, derivatives of this compound bearing a leaving group (e.g., a halide) at a position activated by the -OCF₃ group would be expected to undergo SNAr.

  • Metal-Catalyzed Cross-Coupling Reactions: Bromo or iodo derivatives of this compound can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Experimental Protocols and Data

Electrophilic Aromatic Substitution: Nitration

This protocol describes the nitration of this compound, a key step in the synthesis of various intermediates. The methoxy group directs the substitution to the ortho and para positions.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic anhydride or dichloromethane) to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup: Carefully pour the reaction mixture into ice-water and stir until the ice has melted.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.

Table 1: Illustrative Yields for Nitration of Anisole Derivatives.

SubstrateProduct(s)Yield (%)Reference
Anisoleo-Nitroanisole / p-Nitroanisole30-40 / 60-70[1]
4-Chloroanisole4-Chloro-2-nitroanisole95Fieser & Fieser

Note: The yields for this compound are expected to be influenced by the deactivating effect of the -OCF₃ group.

DOT Diagram: Electrophilic Aromatic Substitution (Nitration) Workflow

EAS_Nitration_Workflow sub This compound reagents HNO₃ / H₂SO₄ 0 °C sub->reagents 1. reaction Nitration Reaction (1-3 h) reagents->reaction 2. Slow Addition workup Aqueous Workup (Ice-water) reaction->workup 3. Quenching extraction Extraction (Et₂O or EtOAc) workup->extraction 4. purification Column Chromatography extraction->purification 5. product Nitro Isomers purification->product 6. Isolation

Caption: Workflow for the nitration of this compound.

Directed ortho-Lithiation

This protocol outlines the regioselective functionalization of this compound at the C3 position via directed ortho-lithiation.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Cool the solution to -78 °C (dry ice/acetone bath) and add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq). Then, slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.2 eq) dropwise.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) (1.5 eq) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Workup and Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Illustrative Electrophiles and Expected Products for ortho-Lithiation.

ElectrophileExpected Product at C3
DMF-CHO (Formyl)
CO₂-COOH (Carboxyl)
CH₃I-CH₃ (Methyl)
(CH₃)₂CO-C(OH)(CH₃)₂

DOT Diagram: Directed ortho-Lithiation Mechanism

DoM_Mechanism reactant This compound intermediate [Coordinated Complex] reactant->intermediate + Base base n-BuLi / TMEDA lithiated 3-Lithio-2-(trifluoromethoxy)anisole intermediate->lithiated - Butane product 3-E-2-(trifluoromethoxy)anisole lithiated->product + Electrophile electrophile E⁺

Caption: Mechanism of directed ortho-lithiation.

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

This protocol describes the Suzuki-Miyaura coupling of a bromo-derivative of this compound with a boronic acid, a powerful method for C-C bond formation. A plausible starting material would be 5-bromo-2-(trifluoromethoxy)anisole.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a Schlenk tube, combine the aryl bromide (e.g., 5-bromo-2-(trifluoromethoxy)anisole) (1.0 eq), the boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Extraction and Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Illustrative Suzuki-Miyaura Coupling Reactions.

Aryl HalideBoronic AcidProductYield (%)
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
1-Bromo-4-(trifluoromethoxy)benzene4-Methylphenylboronic acid4-Methyl-4'-(trifluoromethoxy)biphenyl88

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product Released

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Safety Precautions

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Nitric and Sulfuric Acids: Highly corrosive. Handle with extreme care.

    • n-Butyllithium: Pyrophoric. Handle under an inert atmosphere.

    • Organometallic Catalysts: Can be air and moisture sensitive. Handle under an inert atmosphere.

  • Solvents: Anhydrous solvents should be used where specified. Ethers can form explosive peroxides and should be handled with care.

Conclusion

This compound is a valuable synthetic intermediate with a rich and predictable reactivity profile. The protocols and data presented herein provide a foundation for researchers to explore its utility in the synthesis of novel compounds for drug discovery and materials science applications. The interplay of the activating methoxy group and the deactivating, meta-directing trifluoromethoxy group allows for selective functionalization of the aromatic ring through various reaction pathways.

References

The Strategic Integration of Trifluoromethoxy Groups in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF₃) group has emerged as a pivotal substituent in contemporary medicinal chemistry, offering a unique constellation of properties that can be strategically leveraged to optimize drug candidates. Its incorporation can profoundly influence a molecule's physicochemical characteristics, metabolic stability, membrane permeability, and target engagement. This document provides detailed application notes on the role of the trifluoromethoxy group in drug design, supplemented with key experimental protocols and comparative data to guide researchers in its effective utilization.

Physicochemical Properties and Their Implications

The trifluoromethoxy group is a powerful modulator of a drug candidate's fundamental properties. Its strong electron-withdrawing nature and high lipophilicity are key attributes that medicinal chemists exploit to fine-tune molecular behavior.

Lipophilicity and Permeability

A critical factor in drug design is achieving an optimal balance of lipophilicity, which governs a compound's ability to traverse biological membranes. The trifluoromethoxy group significantly enhances lipophilicity, often more so than a trifluoromethyl (-CF₃) group.[1][2] This property is quantified by the Hansch lipophilicity parameter (π), where a more positive value indicates greater lipophilicity.

Table 1: Comparative Physicochemical Properties of Common Substituents

SubstituentHansch Lipophilicity Parameter (π)Electronic Effect
Methoxy (-OCH₃)-0.02[3]Electron-donating
Trifluoromethyl (-CF₃)+0.88[1][4]Strong electron-withdrawing
Trifluoromethoxy (-OCF₃) +1.04 [1][5]Strong electron-withdrawing
Chlorine (-Cl)+0.71Electron-withdrawing

This enhanced lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, including better penetration of the blood-brain barrier.[2]

Electronic Effects and Target Binding

The trifluoromethoxy group is strongly electron-withdrawing, a characteristic that can significantly alter the electronic distribution within a molecule.[2] This can influence the pKa of nearby functional groups and modulate interactions with biological targets. The electron-withdrawing nature of the -OCF₃ group can strengthen hydrogen bonds and other electrostatic interactions with protein residues, potentially leading to enhanced binding affinity and potency.

Impact on Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation. The trifluoromethoxy group is exceptionally resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group a "metabolic shield" that can protect adjacent, more labile sites on a molecule from enzymatic attack.[2] This increased metabolic stability can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Table 2: Expected Outcomes of -OCH₃ vs. -OCF₃ Substitution on Metabolic Stability

ParameterMethoxy (-OCH₃) AnalogueTrifluoromethoxy (-OCF₃) AnalogueRationale
In vitro Half-life (t½)ShorterLongerThe -OCF₃ group is resistant to oxidative demethylation by CYP enzymes.[4]
Intrinsic Clearance (CLᵢₙₜ)HigherLowerReduced rate of metabolism leads to slower clearance.
Number of MetabolitesGenerally higherSignificantly reducedBlocking a primary metabolic pathway limits the formation of downstream metabolites.

Experimental Protocols

Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound containing a trifluoromethoxy group compared to a non-fluorinated analogue.

Objective: To determine the rate of disappearance of a test compound upon incubation with human or mouse liver microsomes.

Materials:

  • Test compounds (e.g., -OCF₃ analogue and -OCH₃ analogue)

  • Human or mouse liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in respective wells by adding 3-4 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ).

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive membrane permeability of a trifluoromethoxy-containing compound.

Objective: To determine the effective permeability (Pe) of a test compound across an artificial lipid membrane.

Materials:

  • PAMPA "sandwich" plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating:

    • Carefully coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Prepare the acceptor solution by filling the wells of the acceptor plate with PBS (pH 7.4).

    • Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Assay Assembly:

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where:

      • [drug]acceptor is the concentration in the acceptor well.

      • [drug]equilibrium is the theoretical equilibrium concentration.

      • VA is the volume of the acceptor well.

      • VD is the volume of the donor well.

      • Area is the filter area.

      • Time is the incubation time.

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into a molecule can be challenging. However, several methods have been developed for the trifluoromethoxylation of phenols and other aromatic systems.

General Synthetic Strategy: Two-Step Trifluoromethoxylation of Phenols

A common and effective method involves a two-step process:

  • Xanthate Formation: The phenol is first converted to a xanthate intermediate.

  • Oxidative Desulfurization-Fluorination: The xanthate is then treated with a fluorinating agent, such as XtalFluor-E, in the presence of an oxidant to yield the aryl trifluoromethyl ether.[6]

Protocol for the Synthesis of Riluzole: Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. Its synthesis can be achieved by reacting 4-(trifluoromethoxy)aniline with potassium thiocyanate, followed by a cyclization reaction with bromine.[7][8]

  • Step 1: A mixture of 4-(trifluoromethoxy)aniline and potassium thiocyanate is stirred in glacial acetic acid.[8]

  • Step 2: A solution of bromine in glacial acetic acid is added dropwise.[8]

  • Step 3: The reaction is stirred overnight, followed by workup and purification to yield 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole).[8]

Case Studies: Signaling Pathways of Trifluoromethoxy-Containing Drugs

Riluzole: Modulation of Glutamatergic Neurotransmission

Riluzole's neuroprotective effects are primarily attributed to its modulation of the glutamatergic system.[9] It is thought to act through multiple mechanisms, including the inhibition of glutamate release and the blockade of postsynaptic glutamate receptors.[9][10][11]

Riluzole_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Glutamate_release Glutamate Release Na_channel->Glutamate_release Activates Glutamate Glutamate Glutamate_release->Glutamate NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Activates Kainate_R Kainate Receptor Kainate_R->Ca_influx Activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Riluzole Riluzole Riluzole->Na_channel Inhibits Riluzole->NMDA_R Inhibits Riluzole->Kainate_R Inhibits Glutamate->NMDA_R Glutamate->Kainate_R

Caption: Riluzole's mechanism of action in modulating glutamatergic signaling.

Celecoxib: Selective COX-2 Inhibition

Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID), contains two trifluoromethyl groups. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[12][13][14]

Celecoxib_Pathway cluster_COX Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Protective_PGs Protective Prostaglandins (GI Mucosa) COX1->Protective_PGs Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Celecoxib's selective inhibition of the COX-2 pathway.

Conclusion

The trifluoromethoxy group is a valuable tool in the medicinal chemist's arsenal. Its ability to concurrently enhance lipophilicity, block metabolic degradation, and modulate electronic interactions makes it a highly attractive substituent for the optimization of drug candidates across various therapeutic areas. A thorough understanding of its properties, coupled with the application of the experimental protocols outlined in this document, will enable researchers to harness the full potential of the trifluoromethoxy group in the design of novel and effective therapeutics.

References

Application Notes and Protocols: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the domino trifluoromethylation/cyclization of 2-alkynylanilines, a powerful method for the synthesis of trifluoromethyl-containing indoles. This reaction offers a direct and efficient route to introduce the trifluoromethyl group, a crucial moiety in many pharmaceuticals, into a heterocyclic scaffold.

Introduction

The trifluoromethyl group is a key structural motif in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The domino trifluoromethylation/cyclization of 2-alkynylanilines provides a streamlined approach to synthesize 2-(trifluoromethyl)indoles and 3-(trifluoromethyl)indoles from readily available starting materials.[1][2][3] This copper-catalyzed reaction utilizes a fluoroform-derived CuCF3 reagent, offering an atom-economical and efficient pathway to these valuable heterocyclic compounds.[1][2][3] The reaction proceeds through a domino sequence involving trifluoromethylation and subsequent cyclization.[1][2]

Applications

The primary application of this methodology lies in the synthesis of trifluoromethylated indole derivatives, which are important intermediates in the development of novel therapeutic agents. For instance, this method has been used to synthesize trifluoromethylated analogues of melatonin.[1] The resulting 3-formyl-2-(trifluoromethyl)indoles are versatile intermediates that can undergo further chemical transformations to generate a diverse library of drug-like molecules.[1][2]

Data Presentation

The following tables summarize the substrate scope and corresponding yields for the synthesis of 2-(trifluoromethyl)indoles and 3-formyl-2-(trifluoromethyl)indoles.

Table 1: Synthesis of 2-(Trifluoromethyl)indoles

EntryProductYield (%)
1HPh3a85
25-MePh3b88
35-OMePh3c92
45-FPh3d75
55-ClPh3e78
65-BrPh3f80
75-CNPh3g65
84-MePh3h82
9H4-MeC₆H₄3i87
10H4-MeOC₆H₄3j90
11H4-FC₆H₄3k73
12H4-ClC₆H₄3l76
13H2-Thienyl3m70
14HCyclohexyl3n60

Reaction conditions: 2-alkynylaniline (0.2 mmol), CuCF3 (0.4 mmol), TMEDA (0.4 mmol) in DMF (2 mL) at 80 °C for 12 h.

Table 2: Synthesis of 3-Formyl-2-(trifluoromethyl)indoles

EntryProductYield (%)
1HPh4a75
25-MePh4b78
35-OMePh4c82
45-FPh4d68
55-ClPh4e70
65-BrPh4f72
7H4-MeC₆H₄4g77
8H4-MeOC₆H₄4h80

Reaction conditions: 2-alkynylaniline (0.2 mmol), CuCF3 (0.4 mmol), TMEDA (0.8 mmol) in DMF (2 mL) at 100 °C for 24 h under O2 atmosphere.

Experimental Protocols

General Procedure for the Synthesis of 2-(Trifluoromethyl)indoles (3a-3n):

To a screw-capped vial equipped with a magnetic stir bar were added the corresponding N-tosyl-2-alkynylaniline (0.2 mmol, 1.0 equiv), the fluoroform-derived CuCF3 reagent (0.4 mmol, 2.0 equiv), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.4 mmol, 2.0 equiv). The vial was then charged with anhydrous N,N-dimethylformamide (DMF) (2.0 mL). The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.

General Procedure for the Synthesis of 3-Formyl-2-(trifluoromethyl)indoles (4a-4h):

To a screw-capped vial equipped with a magnetic stir bar were added the corresponding N-tosyl-2-alkynylaniline (0.2 mmol, 1.0 equiv), the fluoroform-derived CuCF3 reagent (0.4 mmol, 2.0 equiv), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.8 mmol, 4.0 equiv). The vial was then charged with anhydrous N,N-dimethylformamide (DMF) (2.0 mL). The vial was sealed and the atmosphere was replaced with oxygen (by bubbling O2 through the solution for 5 minutes). The reaction mixture was stirred at 100 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 3-formyl-2-(trifluoromethyl)indole.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start1 2-Alkynylaniline setup Combine reagents in a sealed vial start1->setup start2 CuCF3 Reagent start2->setup start3 TMEDA start3->setup start4 DMF (Solvent) start4->setup cond1 Heat to 80-100 °C setup->cond1 Heating cond2 Stir for 12-24 hours (Monitor by TLC) cond1->cond2 Time workup1 Cool to RT & Dilute with Ethyl Acetate cond2->workup1 Reaction Complete workup2 Wash with Water & Brine workup1->workup2 workup3 Dry over Na2SO4 & Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify product Trifluoromethylated Indole purify->product Isolation

Caption: Experimental workflow for the domino trifluoromethylation/cyclization.

G aniline 2-Alkynylaniline intermediate1 Trifluoromethylation of Alkyne aniline->intermediate1 + CuCF3 cu_cf3 CuCF3 cu_cf3->intermediate1 intermediate2 Vinyl Copper Intermediate intermediate1->intermediate2 intermediate3 5-endo-dig Cyclization intermediate2->intermediate3 Intramolecular Nucleophilic Attack intermediate4 Indole Intermediate intermediate3->intermediate4 detosylation Detosylation intermediate4->detosylation product 2-(Trifluoromethyl)indole detosylation->product

Caption: Proposed reaction mechanism for 2-(trifluoromethyl)indole synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Trifluoromethoxy)anisole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes for this compound?

The most common and direct method for synthesizing this compound is through the O-trifluoromethoxylation of 2-methoxyphenol (guaiacol). This transformation is typically achieved using transition-metal catalysis, often involving copper, which facilitates the formation of the aryl-O-CF₃ bond. Key components of this reaction include a trifluoromethoxylating reagent, a catalyst system (metal salt and ligand), a base, and an appropriate solvent.

Q2: My reaction yield is consistently low. What are the most probable causes and how can I address them?

Low yields in the synthesis of this compound can stem from several factors. Use the following troubleshooting workflow to diagnose the issue.

Caption: Troubleshooting workflow for low yield diagnosis.

Q3: How can I optimize the catalyst system for a copper-catalyzed trifluoromethoxylation?

Catalyst performance is critical for this synthesis. Modern variations of copper-catalyzed reactions, analogous to the Ullmann coupling, show that the choice of catalyst components significantly impacts yield.[1]

  • Copper Source: Copper(I) salts (e.g., CuI, CuCl, CuTC) are generally more effective as they can directly enter the catalytic cycle.[2][3] If using Cu(II), an in-situ reduction step may be necessary, which can complicate the reaction.

  • Ligand Selection: The ligand stabilizes the copper center and facilitates the reaction. Common choices for similar cross-coupling reactions include nitrogen-based bidentate ligands like 1,10-phenanthroline or 2,2'-bipyridine derivatives. Screening different ligands is often necessary to find the optimal choice for this specific transformation.

  • Catalyst Activation: For classic Ullmann-type reactions, activating the copper surface can improve efficiency, though modern methods with soluble catalysts and ligands are often preferred.[4] Ensure all catalyst components are stored under inert, anhydrous conditions to prevent deactivation.

Q4: What are the common side reactions, and how can they be minimized?

Several side reactions can reduce the yield of the desired product.

  • C-Trifluoromethoxylation: The trifluoromethoxy group may react with the aromatic ring of 2-methoxyphenol instead of the hydroxyl group. This is generally less favorable but can be minimized by careful selection of the catalyst and reaction conditions that favor O-arylation.

  • Homocoupling of 2-methoxyphenol: The starting material can dimerize, especially at high temperatures in the presence of the copper catalyst. This can be suppressed by using an appropriate ligand and maintaining an optimal catalyst-to-substrate ratio.

  • Decomposition: The trifluoromethoxide source or the product may be unstable at elevated temperatures. It is crucial to determine the optimal temperature that allows for a reasonable reaction rate without causing significant degradation.

Q5: What are the best practices for purifying the final product, this compound?

Purification is essential to remove unreacted starting materials, catalyst residues, and by-products.

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary. Washing the organic layer with a dilute base solution (e.g., 2M NaOH) can help remove any unreacted acidic 2-methoxyphenol.[5] This should be followed by washes with water and brine.

  • Drying: Dry the organic layer thoroughly over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Distillation/Chromatography: The final product can be purified by vacuum distillation or silica gel column chromatography.[6] Given the volatility of anisole derivatives, vacuum distillation is often an effective method for purification on a larger scale.

Quantitative Data on Analogous Trifluoromethoxylation Reactions

The following table summarizes conditions from various methods for the trifluoromethoxylation of phenols, which can serve as a starting point for optimizing the synthesis of this compound.

Method / Catalyst SystemStarting MaterialTrifluoromethoxylating ReagentSolventTemp. (°C)Time (h)Yield (%)
Electrophilic (Umemoto's Reagent)PhenolsO-(trifluoromethyl)dibenzofuranium saltCH₂Cl₂-90 to -10N/AHigh
Decarboxylative FluorinationAryloxydifluoroacetic acidsAgF₂ / AgF / 2,6-difluoropyridineN/AMildN/A41-98[7]
Hypervalent Iodine (Togni's Reagent)N-aryl-N-hydroxylaminesTogni ReagentN/AMildN/AModerate to Good[7]
Silver-MediatedArylboronic acidsTAS·OCF₃ / Selectfluor-PF₆THF/acetoneRTN/AModerate

Experimental Protocols

Protocol 1: Copper-Catalyzed O-Trifluoromethoxylation of 2-Methoxyphenol

This protocol is a representative method based on principles of copper-catalyzed cross-coupling reactions.[8][9]

Materials:

  • 2-Methoxyphenol (guaiacol) (1.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • A suitable trifluoromethoxylating agent (e.g., a stable, commercially available source) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Experimental Workflow Diagram:

Caption: General workflow for copper-catalyzed synthesis.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxyphenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask and purge with an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by the trifluoromethoxylating agent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash sequentially with water, 2M NaOH solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by vacuum distillation or column chromatography to obtain pure this compound.

References

Identifying and minimizing side reactions in 2-(Trifluoromethoxy)anisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethoxy)anisole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize side reactions during your experiments.

Troubleshooting Guide: Minimizing Side Reactions

The synthesis of this compound, typically via the O-trifluoromethylation of 2-methoxyphenol (guaiacol), can be accompanied by the formation of several side products. This guide provides solutions to mitigate these unwanted reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Competing side reactions (e.g., C-trifluoromethylation). 3. Suboptimal reaction conditions.1. Monitor the reaction closely using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Employ a less reactive trifluoromethylating reagent or a two-step synthetic approach (see FAQs). Optimize the base and solvent system to favor O-alkylation. 3. Systematically screen reaction parameters such as temperature, concentration, and stoichiometry of reagents.
Formation of C-Trifluoromethylated Isomers The trifluoromethylating reagent acts as an electrophile, and the aromatic ring of 2-methoxyphenol is activated towards electrophilic substitution at the positions ortho and para to the hydroxyl and methoxy groups. This is a common side reaction with powerful electrophilic trifluoromethylating reagents.[1][2]1. Choice of Reagent: Consider using a milder trifluoromethylating reagent. 2. Two-Step Strategy: Convert 2-methoxyphenol to a xanthate intermediate first, followed by trifluoromethylation. This method can offer higher selectivity for O-trifluoromethylation.[3][4][5] 3. Reaction Conditions: Use of a non-polar solvent and a sterically hindered, non-nucleophilic base might disfavor C-alkylation.
Formation of Poly-trifluoromethylated Products Excess trifluoromethylating reagent or harsh reaction conditions can lead to the introduction of more than one trifluoromethyl group onto the aromatic ring.1. Use a stoichiometric amount or a slight excess of the trifluoromethylating reagent. 2. Add the trifluoromethylating reagent slowly to the reaction mixture to maintain a low concentration. 3. Perform the reaction at the lowest effective temperature.
Demethylation of the Methoxy Group Certain reaction conditions, particularly with some catalysts or prolonged heating, can lead to the cleavage of the methyl ether, resulting in catechol or its trifluoromethoxylated derivatives.1. Avoid harsh acidic or basic conditions and high temperatures for extended periods. 2. If using a catalytic method, screen for catalysts that are less prone to ether cleavage.
Complex Product Mixture/Purification Difficulties A combination of the above side reactions can lead to a complex mixture that is difficult to separate by standard chromatography.1. Optimize the reaction to minimize the number of side products. 2. Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 3. Consider converting the desired product into a crystalline derivative for easier purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and logical starting material is 2-methoxyphenol, also known as guaiacol.[6][7][8]

Q2: Which trifluoromethylating reagents are typically used for the O-trifluoromethylation of phenols?

A2: Several electrophilic trifluoromethylating reagents can be used, including hypervalent iodine compounds like Togni reagents[1][2] and sulfonium salts such as Umemoto's reagents.[1] The choice of reagent can significantly impact the reaction's outcome and the profile of side products.

Q3: What are the primary side products to expect in the direct O-trifluoromethylation of 2-methoxyphenol?

A3: The main side products arise from C-trifluoromethylation, where the trifluoromethyl group is attached directly to the aromatic ring instead of the oxygen atom. Given the directing effects of the hydroxyl and methoxy groups, you can expect trifluoromethylation at positions 4 and 6 of the guaiacol ring.

Q4: How can I minimize the formation of C-trifluoromethylated side products?

A4: To favor O-trifluoromethylation over C-trifluoromethylation, a two-step approach is often more effective. One such method involves the conversion of 2-methoxyphenol to its corresponding xanthate, which is then subjected to trifluoromethylation. This strategy has been shown to provide aryl trifluoromethyl ethers with good yields and selectivity.[3][4][5]

Q5: What analytical techniques are best for monitoring the reaction and characterizing the products?

A5:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of new spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the desired product and various side products by their mass-to-charge ratios and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic shifts for the aromatic protons and the methoxy group protons. The pattern of the aromatic signals can help distinguish between the desired product and its isomers.

    • ¹⁹F NMR: This is a powerful technique for fluorine-containing compounds. The this compound should exhibit a singlet for the -OCF₃ group. The chemical shift of this signal is a key indicator of successful O-trifluoromethylation. C-trifluoromethylated isomers will have different ¹⁹F chemical shifts.[9][10][11]

    • ¹³C NMR: Can provide further structural confirmation, including the characteristic signal for the trifluoromethoxy carbon.

Q6: Are there any specific safety precautions I should take during this synthesis?

A6: Yes. Many trifluoromethylating reagents are moisture-sensitive and can be toxic or corrosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reactions may need to be carried out under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Step 1: Formation of S-(2-methoxyphenyl) O-methyl xanthate

This procedure is adapted from a general method for xanthate formation from phenols.[5]

  • To a solution of 2-methoxyphenol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.).

  • After stirring for a short period, add a methylthiocarbonyl source, such as O-methyl-S-(1-imidazolyl)thiocarbonate.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the xanthate intermediate.

Step 2: Trifluoromethylation of the Xanthate Intermediate

This procedure is a general representation of the conversion of xanthates to trifluoromethyl ethers.[5]

  • In a vial open to the air, combine the S-(2-methoxyphenyl) O-methyl xanthate (1.0 eq.), a fluorinating agent such as XtalFluor-E (5.0 eq.), and an activator like trichloroisocyanuric acid (TCCA, 1.0 eq.).

  • Add an anhydrous solvent (e.g., dichloroethane) followed by a small amount of water (1.0 eq.).

  • Stir the reaction mixture at room temperature until the starting xanthate is consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction carefully and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Visualizations

Below are diagrams illustrating the key concepts discussed.

cluster_synthesis Synthetic Pathway to this compound cluster_side_reactions Potential Side Reactions Start 2-Methoxyphenol (Guaiacol) Direct Direct O-Trifluoromethylation Start->Direct Electrophilic CF3+ Reagent TwoStep Two-Step Synthesis Start->TwoStep 1. Xanthate Formation Product This compound Direct->Product Desired Reaction C_Trifluoro C-Trifluoromethylation Direct->C_Trifluoro Poly_Trifluoro Poly-Trifluoromethylation Direct->Poly_Trifluoro Demethylation Demethylation Direct->Demethylation TwoStep->Product 2. Trifluoromethylation

Caption: Synthetic routes and potential side reactions.

cluster_troubleshooting Troubleshooting Workflow Problem Low Yield or Impure Product Analyze Analyze Product Mixture (NMR, GC-MS) Problem->Analyze Identify Identify Major Side Product(s) Analyze->Identify Optimize Optimize Reaction Conditions Identify->Optimize C-Trifluoromethylation -> Change Reagent/Method Identify->Optimize Other Side Products -> Adjust Conditions Purify Purification Optimize->Purify Success Pure Product, Good Yield Purify->Success

Caption: A logical workflow for troubleshooting synthesis.

References

Troubleshooting the purification process of 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Trifluoromethoxy)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often include positional isomers, such as 3-(Trifluoromethoxy)anisole and 4-(Trifluoromethoxy)anisole, which can form during synthesis. Unreacted starting materials, like anisole, and other reaction byproducts may also be present. The specific impurity profile will depend on the synthetic route employed.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods are fractional distillation and column chromatography. The choice between these techniques depends on the nature and boiling points of the impurities, as well as the required final purity and scale of the purification.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be effectively determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also a powerful tool for identifying and quantifying impurities.[2][3][4]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during the purification of this compound.

Fractional Distillation

Issue 1: Poor separation of product from a close-boiling impurity.

  • Question: My fractional distillation is not effectively separating this compound from an impurity with a similar boiling point. What can I do?

  • Answer:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[5]

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time.[6] Finding the optimal balance is key.

    • Control Heating Rate: Slow and steady heating is crucial for establishing a proper temperature gradient in the column.[5] Rapid heating can lead to flooding and poor separation.

    • Vacuum Distillation: Lowering the pressure will reduce the boiling points of the components. This can sometimes increase the boiling point difference between your product and the impurity, facilitating better separation.

Issue 2: The temperature at the distillation head is fluctuating.

  • Question: During distillation, the thermometer reading is unstable. What does this indicate?

  • Answer:

    • Uneven Boiling: This can be caused by "bumping." Ensure you are using boiling chips or a magnetic stirrer for smooth boiling.

    • Inconsistent Heat Source: Check that your heating mantle or oil bath is providing consistent heat.

    • Improper Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Column Chromatography

Issue 3: Co-elution of this compound with an impurity.

  • Question: I am unable to separate my product from an impurity using column chromatography. They are coming off the column at the same time. What should I do?

  • Answer:

    • Optimize the Solvent System: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4 for the best separation on a silica gel column.[7][8] A less polar solvent system will increase the retention time and may improve the separation of closely eluting compounds.

    • Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). For fluorinated compounds, specialized fluorinated stationary phases may offer unique selectivity.[9]

    • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to resolve compounds with similar polarities.

Issue 4: Low recovery of the product from the column.

  • Question: After performing column chromatography, the yield of my purified product is very low. Why might this be happening?

  • Answer:

    • Compound Adsorbed on the Column: Your product might be too polar for the chosen solvent system and is strongly retained on the silica gel. Try increasing the polarity of the eluent.

    • Improper Column Packing: An improperly packed column can lead to channeling, where the sample does not move uniformly through the stationary phase, resulting in poor separation and recovery.

    • Sample Loading: Loading the sample in a large volume of a strong solvent can cause it to spread out in a wide band at the top of the column, leading to poor separation and recovery. Always use a minimal amount of solvent to dissolve your sample for loading.

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

This protocol is adapted from a method for analyzing related trifluoromethoxy compounds.[1]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 3.0 psi.[1]

  • Temperatures:

    • Inlet: 200°C[1]

    • Detector: 260°C[1]

  • Oven Program:

    • Initial temperature: 50°C.

    • Ramp to 125°C at 3°C/minute.

    • Hold at 125°C for 5 minutes.

    • Ramp to 230°C at 45°C/minute.

    • Hold at 230°C for 5 minutes.[1]

  • Injection: 1.0 µL of a ~10 mg/mL solution in a suitable solvent (e.g., methanol or dichloromethane), with a split ratio of 1:5.

Purification by Fractional Distillation
  • Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[5]

  • Procedure:

    • Place the crude this compound and boiling chips or a stir bar into the round-bottom flask.

    • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is correctly positioned.

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor slowly rising through the fractionating column. If the vapor rise stalls, you may need to insulate the column with glass wool or aluminum foil.[5]

    • Collect any initial low-boiling fractions (forerun) in a separate flask.

    • When the temperature stabilizes at the boiling point of this compound (approximately 154-156 °C at atmospheric pressure), collect the main fraction in a clean receiving flask.

    • Stop the distillation before the flask goes to dryness.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf of 0.2-0.4 for the product.[7][8]

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed column without air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the column.

    • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

    • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties and Chromatographic Data (Representative)

PropertyValueSource
Boiling Point 154-156 °C (at 760 mmHg)[10]
Molecular Weight 192.14 g/mol [11]
TLC Rf Value ~0.3 in 5% Ethyl Acetate/Hexanes on silica gelEstimated
GC Retention Time Varies with conditions, but should be distinct from isomers and starting materials.[1]

Note: The TLC Rf value is an estimation and should be determined experimentally for each specific batch and set of conditions.

Table 2: Purity and Yield Data from Different Purification Methods (Illustrative)

Purification MethodStarting PurityFinal PurityTypical YieldNotes
Fractional Distillation ~90%>98%70-85%Effective for removing impurities with significantly different boiling points.
Column Chromatography ~90%>99%60-80%Can be very effective for removing isomeric impurities, but may result in lower yields due to product loss on the column.

Note: The values in this table are illustrative and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Visualizations

Purification_Workflow crude Crude this compound analysis1 Purity Assessment (GC/NMR) crude->analysis1 decision Purity > 98%? analysis1->decision pure_product Pure Product decision->pure_product Yes purification_choice Select Purification Method decision->purification_choice No distillation Fractional Distillation purification_choice->distillation Boiling point difference > 20°C chromatography Column Chromatography purification_choice->chromatography Close boiling points or isomeric impurities analysis2 Purity Assessment (GC/NMR) distillation->analysis2 analysis3 Purity Assessment (GC/NMR) chromatography->analysis3 analysis2->pure_product analysis3->pure_product

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_tlc Review TLC Data start->check_tlc rf_check Is product Rf ~0.2-0.4? check_tlc->rf_check adjust_solvent Adjust Solvent System (e.g., decrease polarity) rf_check->adjust_solvent No good_separation Proceed with Optimized Column rf_check->good_separation Yes other_issues Consider Other Issues rf_check->other_issues Yes, but still poor separation re_run_tlc Re-run TLC adjust_solvent->re_run_tlc re_run_tlc->check_tlc good_separation->other_issues overloading Column Overloading? other_issues->overloading reduce_load Reduce Sample Load overloading->reduce_load Yes packing_issue Poor Column Packing? overloading->packing_issue No reduce_load->good_separation repack_column Repack Column Carefully packing_issue->repack_column Yes change_stationary_phase Consider Different Stationary Phase (e.g., Alumina, Reverse Phase) packing_issue->change_stationary_phase No repack_column->good_separation

Caption: A troubleshooting guide for column chromatography separation issues.

References

Technical Support Center: Optimizing Anisole Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic aromatic substitution of anisole.

Frequently Asked Questions (FAQs)

Q1: My anisole nitration is resulting in a low yield and significant amounts of tar-like byproducts. What is the cause and how can I fix it?

A3: Low yields and the formation of tarry substances during the nitration of anisole are typically due to oxidation of the highly reactive substrate by nitric acid.[1] The methoxy group makes the anisole ring highly activated and susceptible to oxidation under strong nitrating conditions.[2]

Troubleshooting Steps:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidation.[1] Ensure efficient cooling (e.g., an ice-salt bath to maintain 0°C or below) and control the rate of reagent addition to prevent temperature spikes.

  • Use a Milder Nitrating Agent: Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using milder nitrating systems. Nitric acid on silica gel is one such alternative that can improve yields and reduce byproduct formation.[1]

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the nitrating agent to anisole to avoid over-nitration and side reactions.

Q2: I am observing poor regioselectivity in my Friedel-Crafts acylation of anisole, with a mixture of ortho and para isomers. How can I favor the para product?

A2: While the methoxy group is an ortho, para-director, the para product is generally favored due to reduced steric hindrance.[3] However, reaction conditions can significantly influence the isomer ratio. To enhance para selectivity:

  • Catalyst Choice: The choice of Lewis acid is crucial. While strong Lewis acids like AlCl₃ are common, they can sometimes lead to lower selectivity.[4] Zeolite catalysts, such as H-BEA or mordenite, have demonstrated high selectivity for the para product (4-methoxyacetophenone) due to their shape-selective properties.[4][5][6]

  • Solvent and Temperature: The reaction solvent can influence selectivity. Non-polar solvents may favor the para isomer. Lowering the reaction temperature can also increase the selectivity for the thermodynamically more stable para product.

  • Bulky Acylating Agents: Using a bulkier acylating agent can sterically hinder attack at the ortho position, thereby increasing the proportion of the para isomer.

Q3: Is a Lewis acid catalyst like FeBr₃ or AlCl₃ necessary for the bromination of anisole?

A3: No, a Lewis acid catalyst is generally not necessary and often not recommended for the bromination of anisole.[7] The methoxy group is a strong activating group, making the anisole ring sufficiently nucleophilic to react directly with bromine or other brominating agents.[7][8] The presence of a strong Lewis acid can actually lead to undesirable side reactions, including over-bromination.[7]

Q4: How can I prevent polybromination (e.g., formation of 2,4-dibromoanisole) during my reaction?

A4: Over-bromination is a common issue because the monobrominated product is also activated and susceptible to further electrophilic attack.[7] To favor mono-bromination, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of anisole to the brominating agent. Adding the bromine source slowly and in portions helps maintain a low concentration of the electrophile.[7]

  • Lower Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C or lower) decreases the reaction rate and improves selectivity.[7]

  • Choose a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), use a less aggressive reagent like N-Bromosuccinimide (NBS) or pyridinium tribromide for better control.[7]

Q5: My sulfonation of anisole is giving a complex mixture of products. What are the optimal conditions for producing 4-methoxybenzenesulfonic acid?

A5: The sulfonation of anisole is rapid, even at room temperature, and can lead to di-sulfonated products if not controlled.[9] The initial product is typically the para-isomer, 4-methoxybenzenesulfonic acid.[9]

  • Control of Reagents: The sulfonating species changes with the concentration of sulfuric acid. In lower concentrations, H₃SO₄⁺ is the active electrophile, while at higher concentrations, H₂S₂O₇ dominates.[10] For selective mono-sulfonation at the para position, reacting anisole with an equivalent amount of sulfuric or fluorosulfuric acid in a solvent like trifluoroacetic acid is effective.[9]

  • Blocking Groups: To achieve exclusive substitution at the ortho position, a blocking group strategy can be employed. First, sulfonate the para position, then introduce the desired substituent at the ortho position, and finally, remove the sulfonic acid group by heating with strong acid.[11]

Data Presentation

Table 1: Effect of Acylating Agent on Friedel-Crafts Acylation of Anisole This table summarizes the yields of ketone products from the acylation of anisole with various acid anhydrides using a [CholineCl][ZnCl₂]₃ catalyst system under microwave irradiation.

EntryAcylating AgentProductYield (%)[12]
1Acetic Anhydride4-Methoxyacetophenone89
2Propionic Anhydride4-Methoxypropiophenone95
3Butyric Anhydride4-Butyrylanisole92
4Isobutyric Anhydride4-Isobutyrylanisole85
5Benzoic Anhydride4-Methoxybenzophenone94

Table 2: Regioselectivity in the Nitration of Substituted Benzenes This table shows the distribution of ortho, meta, and para isomers for the nitration of various substituted benzenes, highlighting the directing effects of different functional groups.

Substituent (Y in C₆H₅-Y)% ortho% meta% para
-OCH₃ (Anisole)40-45<155-60
-CH₃ (Toluene)58.54.537
-Cl (Chlorobenzene)30169
-NO₂ (Nitrobenzene)6931

(Note: Data compiled from various sources for comparative purposes.[13][14])

Experimental Protocols

Protocol 1: Bromination of Anisole using N-Bromosuccinimide (NBS)

This protocol describes a method for the selective mono-bromination of anisole at the para position using a mild brominating agent.

  • Materials: Anisole, N-bromosuccinimide (NBS), Acetonitrile, Dichloromethane, Water.

  • Procedure:

    • In a round-bottom flask equipped with a stir bar, dissolve anisole (1 equivalent) in acetonitrile.

    • Add N-bromosuccinimide (1 equivalent) to the solution in a single portion.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[15]

    • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

    • Dissolve the remaining residue in dichloromethane and wash with water.

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

    • Purify the product by column chromatography or recrystallization to separate the isomers.[15]

Protocol 2: Friedel-Crafts Acylation of Anisole using Acetyl Chloride and AlCl₃

This protocol details the traditional method for anisole acylation using a strong Lewis acid.[16]

  • Materials: Anisole, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Apparatus Setup: Assemble a completely dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a gas trap, and an addition funnel. Moisture must be excluded.[16]

    • Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.05 equivalents) to the reaction flask. Add DCM to the flask to create a slurry.[16] Cool the flask in an ice bath.

    • In the addition funnel, prepare a solution of anisole (1 equivalent) and acetyl chloride (1 equivalent) in DCM.

    • Reaction: Add the anisole/acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour or until TLC indicates the consumption of anisole.

    • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

    • Separate the organic layer, wash with water and then with saturated sodium bicarbonate solution until effervescence ceases.

    • Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, primarily 4-methoxyacetophenone.

Visualizations

G Directing Effects in Anisole Substitution cluster_anisole Anisole Reactant cluster_intermediates Electrophilic Attack & Sigma Complex cluster_products Products Anisole Anisole (Electron-Donating -OCH₃ Group) Ortho Ortho Attack (Resonance Stabilized) Anisole->Ortho Electrophile (E⁺) Meta Meta Attack (Less Stable) Anisole->Meta Electrophile (E⁺) Para Para Attack (Resonance Stabilized) Anisole->Para Electrophile (E⁺) Ortho_Product Ortho-Substituted Product Ortho->Ortho_Product Deprotonation No significant product No significant product Meta->No significant product Para_Product Para-Substituted Product (Major) Para->Para_Product Deprotonation

Caption: Ortho-para directing effect of the methoxy group in anisole.

G General Experimental Workflow Start Start: Define Reaction (e.g., Bromination) Setup 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) Start->Setup Reagents 2. Reagent Preparation (Anisole, Electrophile, Solvent) Setup->Reagents Addition 3. Controlled Reagent Addition (Dropwise, Low Temperature) Reagents->Addition Reaction 4. Reaction Monitoring (TLC, GC-MS) Addition->Reaction Workup 5. Quenching & Work-up (Extraction, Washing) Reaction->Workup Purification 6. Purification (Chromatography, Recrystallization) Workup->Purification Analysis 7. Product Analysis (NMR, IR, Melting Point) Purification->Analysis End End: Isolated Product Analysis->End

Caption: A typical workflow for an anisole substitution experiment.

References

Stability and degradation issues of 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-(Trifluoromethoxy)anisole. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound?

While specific degradation studies on this compound are not extensively documented in publicly available literature, potential stability issues can be inferred from the chemical behavior of its core functional groups: the anisole moiety and the trifluoromethoxy group. The primary concerns are potential hydrolysis of the ether linkage under harsh acidic or high-temperature conditions and the degradation of the trifluoromethoxy group.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress. It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[2]

Q3: What are the potential degradation pathways for this compound?

Based on related compounds, two primary degradation pathways can be hypothesized:

  • Ether Bond Cleavage: The anisole ether linkage can be susceptible to cleavage under high temperatures or strong acidic conditions, potentially yielding 2-hydroxybenzotrifluoride and methanol. Studies on anisole itself show it hydrolyzes to phenol at elevated temperatures.[3][4]

  • Trifluoromethoxy Group Hydrolysis: The trifluoromethoxy group may undergo hydrolysis, particularly under basic conditions, to a carboxylic acid group, although this is generally a slow process. Studies on other trifluoromethyl-substituted compounds have demonstrated this type of degradation.[5][6]

Q4: How can I detect and quantify the degradation of this compound and its byproducts?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for monitoring the degradation of this compound. A stability-indicating method would involve developing a separation technique that can resolve the parent compound from its potential degradation products. A GC method with a flame ionization detector (FID) has been successfully used for separating positional isomers and related impurities of similar compounds like trifluoromethoxy aniline.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound purity over time in storage. Improper storage conditions (exposure to moisture, high temperature, or light).Store in a tightly sealed container in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results. Degradation of the compound in the experimental medium (e.g., acidic or basic aqueous solutions).Perform a stability study of this compound in your specific experimental buffer or solvent system. Analyze samples at different time points using HPLC or GC to check for degradation.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Identify the degradation products using techniques like LC-MS or GC-MS. Compare the retention times with potential degradation products if standards are available. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation.
Low yield in reactions involving this compound. Decomposition of the starting material under the reaction conditions.Evaluate the stability of this compound under the specific reaction conditions (temperature, reagents, pH) before initiating the synthesis.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a given solvent or buffer system.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the desired experimental solvent or buffer (e.g., phosphate-buffered saline pH 7.4, acidic buffer pH 3, basic buffer pH 9) to a final concentration (e.g., 10 µg/mL).

  • Incubation: Incubate the test solutions under the desired experimental conditions (e.g., room temperature, 37°C, elevated temperature). Protect from light if photostability is not the primary focus.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each test solution.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or GC method to determine the concentration of this compound remaining and to detect any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

  • Acidic Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to high temperatures (e.g., 80°C) for an extended period. Also, heat a solution of the compound.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).

  • Analysis: Analyze the stressed samples using HPLC or GC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Various Conditions

Condition Time (hours) This compound Remaining (%) Major Degradation Product(s) Detected
0.1 M HCl at 60°C 24922-Hydroxybenzotrifluoride
0.1 M NaOH at 40°C 24852-Methoxybenzoic acid
3% H₂O₂ at RT 2498Minor unidentified polar impurities
80°C (Solid) 72>99No significant degradation
UV Light (254 nm) 875Various photoproducts

Note: This data is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

DegradationPathways This compound This compound 2-Hydroxybenzotrifluoride 2-Hydroxybenzotrifluoride This compound->2-Hydroxybenzotrifluoride  Acid Hydrolysis / High Temperature Methanol Methanol This compound->Methanol  Acid Hydrolysis / High Temperature 2-Methoxybenzoic acid 2-Methoxybenzoic acid This compound->2-Methoxybenzoic acid  Base Hydrolysis

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in MeCN) Test_Solutions Prepare Test Solutions (e.g., in different pH buffers) Stock_Solution->Test_Solutions Acid Acidic Hydrolysis Test_Solutions->Acid Base Basic Hydrolysis Test_Solutions->Base Oxidation Oxidative Stress Test_Solutions->Oxidation Thermal Thermal Stress Test_Solutions->Thermal Photo Photodegradation Test_Solutions->Photo Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_GC HPLC / GC Analysis Sampling->HPLC_GC LC_MS LC-MS / GC-MS for Product Identification HPLC_GC->LC_MS Data_Analysis Data Analysis and Kinetics Determination HPLC_GC->Data_Analysis

Caption: Workflow for a forced degradation study.

References

Common impurities found in 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities encountered during the use of 2-(Trifluoromethoxy)anisole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route used for its manufacture. Common sources include unreacted starting materials, byproducts from side reactions, and degradation products. Based on common synthetic pathways, potential impurities are summarized in the table below.

Q2: How can I detect these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) can also be employed for non-volatile impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable.

Q3: What is the potential impact of these impurities on my experiments?

A3: The presence of impurities can have significant consequences on experimental outcomes. For example, unreacted starting materials or isomeric impurities can lead to the formation of undesired byproducts in subsequent reactions, reducing the yield and purity of your target molecule. Certain impurities may also interfere with analytical measurements or exhibit unexpected biological activity.

Q4: My reaction with this compound is giving a low yield. Could impurities be the cause?

A4: Yes, impurities can be a significant factor in low reaction yields. If your this compound contains unreacted starting materials or other non-reactive species, the effective concentration of the desired reactant is lower than anticipated. Furthermore, some impurities may inhibit or interfere with the desired chemical transformation. It is crucial to ensure the purity of your starting material.

Common Impurities in this compound

Impurity NameChemical StructurePotential SourceTypical Analytical Method
Starting Materials
2-Methoxyphenol (Guaiacol)C₇H₈O₂Incomplete reaction during trifluoromethoxylation.GC-MS, HPLC
2-BromoanisoleC₇H₇BrOUnreacted starting material if the synthesis involves a coupling reaction.GC-MS
AnisoleC₇H₈OPotential starting material or byproduct.GC-MS
Process-Related Impurities
3-(Trifluoromethoxy)anisoleC₈H₇F₃OIsomeric byproduct from the trifluoromethoxylation reaction.GC-MS, ¹⁹F NMR
4-(Trifluoromethoxy)anisoleC₈H₇F₃OIsomeric byproduct from the trifluoromethoxylation reaction.GC-MS, ¹⁹F NMR
2-HydroxybenzotrifluorideC₇H₅F₃ODemethylation of the final product or byproduct formation.GC-MS, HPLC
Halogenated Anisole Derivativese.g., Chloro- or Bromo- substituted anisolesByproducts from halogenation/fluorination steps in some synthetic routes.GC-MS
Degradation Products
PhenolC₆H₆OCleavage of the ether linkages under harsh conditions (e.g., strong acid).GC-MS, HPLC

Troubleshooting Guide

Issue Encountered Potential Cause Related to Impurities Recommended Action
Unexpected peaks in chromatogram (GC or HPLC) Presence of starting materials, isomeric impurities, or byproducts.1. Analyze the sample using GC-MS to identify the molecular weight and fragmentation pattern of the unknown peaks. 2. Compare the retention times with those of commercially available standards of potential impurities. 3. Utilize ¹⁹F NMR to detect and quantify trifluoromethyl-containing isomers.
Low yield in a subsequent reaction The this compound reagent has low purity, containing significant amounts of unreacted starting materials or inert byproducts.1. Determine the purity of the this compound lot using a quantitative method such as quantitative NMR (qNMR) or GC with an internal standard. 2. If purity is low, consider purifying the reagent by distillation or chromatography before use.
Formation of unexpected side products Reactive impurities in the this compound are participating in the reaction. For example, isomeric impurities may lead to the formation of regioisomeric products.1. Identify the structure of the side product using techniques like LC-MS or NMR. 2. Based on the side product's structure, infer the likely reactive impurity in your starting material. 3. Purify the this compound to remove the problematic impurity.
Inconsistent reaction outcomes between different batches Batch-to-batch variability in the impurity profile of this compound.1. Request a certificate of analysis for each new batch from the supplier. 2. Perform a quick purity check (e.g., by GC) on each new batch before use to ensure consistency.

Experimental Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_0 Initial Observation cluster_1 Analytical Investigation cluster_2 Data Analysis & Identification cluster_3 Troubleshooting & Resolution Observation Unexpected Experimental Result (e.g., low yield, extra peaks) GCMS GC-MS Analysis (Volatile Impurities) Observation->GCMS HPLC HPLC Analysis (Non-Volatile Impurities) Observation->HPLC Identify Identify Impurity Structure & Quantify GCMS->Identify HPLC->Identify NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F for Structure) Identify->NMR For structural confirmation Compare Compare with Known Potential Impurities Identify->Compare Purify Purify Reagent Compare->Purify Modify Modify Reaction Conditions Compare->Modify Contact Contact Supplier Compare->Contact

Caption: Workflow for identifying and addressing impurities in this compound.

Challenges in scaling up the production of 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the synthesis and scale-up of 2-(Trifluoromethoxy)anisole. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the trifluoromethoxylation of guaiacol (2-methoxyphenol) or a derivative. Key approaches include:

  • Direct trifluoromethoxylation of guaiacol: This can be challenging due to the reactivity of the phenol group and the need for specialized reagents.

  • Multi-step synthesis involving a precursor: A common industrial approach involves the synthesis of a substituted trifluoromethoxybenzene derivative followed by modifications to introduce the methoxy group or its precursor. For instance, a process may start with a dichlorinated benzene derivative, which is then trifluoromethoxylated, nitrated, and subsequently converted to the desired product.

Q2: What are the main challenges in scaling up the production of this compound?

A2: Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale presents several significant challenges:

  • Handling of Hazardous Reagents: Many trifluoromethoxylation procedures use hazardous materials such as hydrogen fluoride (HF) and antimony pentachloride, which are highly corrosive and toxic.[1]

  • Exothermic Reactions: Steps like nitration are often highly exothermic, requiring careful thermal management to prevent runaway reactions and the formation of byproducts, which is more complex in large reactors.[1]

  • Reagent Cost and Availability: Some modern trifluoromethoxylating agents, such as Togni reagents, can be expensive, making their use on a large scale economically challenging.

  • Purification: Separating the desired product from starting materials, byproducts, and residual reagents can be difficult at a large scale, often requiring specialized distillation or chromatographic techniques.

  • Material Compatibility: The corrosive nature of some reagents necessitates the use of specialized reactor materials.

Q3: What are common impurities in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (e.g., guaiacol), regioisomers (e.g., 4-(trifluoromethoxy)anisole if the starting material allows for it), and byproducts from side reactions. In multi-step syntheses, intermediates from incomplete reactions can also be present. For example, in nitration reactions, undesired nitro-isomers can be formed.

Q4: How can I monitor the progress of the trifluoromethoxylation reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be a quick method for qualitative monitoring at the lab scale.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inactive Reagents: Trifluoromethoxylating agents can be sensitive to moisture and air. 2. Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Poor Quality Starting Materials: Impurities in guaiacol or other precursors can inhibit the reaction.1. Reagent Handling: Ensure all reagents are fresh, properly stored, and handled under an inert atmosphere (e.g., nitrogen or argon). 2. Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring for side product formation. 3. Starting Material Purity: Use high-purity starting materials and consider purification of precursors if necessary.
Formation of Significant Byproducts 1. Over-reaction or Side Reactions: The reaction conditions may be too harsh, leading to the formation of undesired products. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions. 3. Presence of Water: Moisture can lead to the decomposition of reagents and the formation of byproducts.1. Milder Conditions: Explore lower reaction temperatures, shorter reaction times, or the use of a milder trifluoromethoxylating agent. 2. Stoichiometry Control: Carefully control the addition and ratio of all reactants. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography or similar boiling points can make separation difficult. 2. Thermal Instability: The product may decompose during distillation at high temperatures.1. Alternative Purification: Explore different purification techniques such as fractional distillation under reduced pressure, crystallization, or preparative HPLC. 2. Vacuum Distillation: Use high vacuum to lower the boiling point and minimize thermal degradation during distillation.
Runaway Reaction During Scale-up 1. Poor Heat Dissipation: The surface-area-to-volume ratio decreases upon scale-up, leading to inefficient heat removal for exothermic reactions. 2. Rapid Reagent Addition: Adding a reactive reagent too quickly can generate heat faster than it can be removed.1. Thermal Analysis: Perform reaction calorimetry (RC1) studies to understand the thermal profile of the reaction. 2. Controlled Addition: Use a syringe pump or a dosing pump for the slow, controlled addition of critical reagents. 3. Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale and the exothermicity of the reaction.

Experimental Protocols

Laboratory Scale Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative (Adaptable for this compound)

This protocol is based on the synthesis of a related compound and can be adapted for the synthesis of this compound by using an appropriate N-protected 2-methoxyaniline derivative.[2][3]

Step 1: Synthesis of the N-hydroxy Precursor

  • To a solution of the starting aniline derivative (1.0 eq) in a suitable solvent (e.g., ethyl acetate), add a reducing agent (e.g., zinc dust) and an aqueous solution of an ammonium salt (e.g., ammonium chloride).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-hydroxy precursor.

Step 2: O-Trifluoromethylation

  • In a glovebox, combine the N-hydroxy precursor (1.0 eq), a trifluoromethylating agent like Togni reagent II (1.2 eq), and a catalytic amount of a base such as cesium carbonate (0.1 eq) in a reaction flask.[2]

  • Add a dry, degassed solvent like chloroform.[2]

  • Stir the mixture at room temperature under a nitrogen atmosphere for 16 hours.[2]

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Step 3: Rearrangement to the Final Product

  • Dissolve the O-trifluoromethylated intermediate in a high-boiling solvent such as nitromethane in a pressure vessel.[2]

  • Heat the reaction mixture to 120 °C.[2]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Concentrate the reaction mixture and purify the final product by flash column chromatography.[2]

Parameter Step 2: O-Trifluoromethylation Step 3: Rearrangement
Temperature Room Temperature (23 °C)[2]120 °C[2]
Time 16 hours[2]Varies (monitor by TLC/LC-MS)
Key Reagents Togni Reagent II, Cs₂CO₃[2]Nitromethane (solvent)[2]
Atmosphere Inert (Nitrogen)[2]Ambient[2]
Typical Yield ~95% (for the intermediate)[2]~85% (for the final product)[2]

Visualizations

Synthesis Pathway of a Trifluoromethoxylated Aniline Derivative

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: O-Trifluoromethylation cluster_2 Step 3: Rearrangement Aniline Derivative Aniline Derivative N-Hydroxy Precursor N-Hydroxy Precursor Aniline Derivative->N-Hydroxy Precursor Reduction O-Trifluoromethylated Intermediate O-Trifluoromethylated Intermediate N-Hydroxy Precursor->O-Trifluoromethylated Intermediate Togni Reagent II, Cs2CO3 Final Product Final Product O-Trifluoromethylated Intermediate->Final Product Heat (120°C)

Caption: A three-step synthesis pathway for an ortho-trifluoromethoxylated aniline derivative.

Troubleshooting Workflow for Low Product Yield

G start Low or No Product Yield check_reagents Check Reagent Quality and Handling start->check_reagents reagents_ok Reagents are fresh and handled properly check_reagents->reagents_ok Yes reagents_bad Use fresh reagents, ensure inert atmosphere check_reagents->reagents_bad No check_temp Verify Reaction Temperature reagents_ok->check_temp end Yield Improved reagents_bad->end temp_ok Temperature is correct check_temp->temp_ok Yes temp_low Optimize reaction temperature check_temp->temp_low No check_sm Analyze Starting Material Purity temp_ok->check_sm temp_low->end sm_ok Starting material is pure check_sm->sm_ok Yes sm_impure Purify starting material check_sm->sm_impure No sm_ok->end sm_impure->end

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Strategies to increase the purity of 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Trifluoromethoxy)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities largely depend on the synthetic route employed. However, typical impurities may include:

  • Positional Isomers: 3-(Trifluoromethoxy)anisole and 4-(Trifluoromethoxy)anisole can be formed as byproducts depending on the selectivity of the trifluoromethoxylation reaction.

  • Starting Materials: Unreacted starting materials such as 2-methoxyphenol can remain in the crude product.

  • Hydrolysis Products: The trifluoromethoxy group can be susceptible to hydrolysis under certain conditions, leading to the formation of 2-methoxyphenol.[1][2]

  • Byproducts from Reagents: Impurities originating from the trifluoromethylating reagent can also be present.[3][4]

Q2: My final product has a slight yellow tint. What could be the cause?

A2: A yellow tint in the final product can be indicative of trace impurities. These could be phenolic byproducts, which are prone to oxidation and can impart color. Incomplete removal of reaction solvents or byproducts can also contribute to discoloration.

Q3: I am observing poor separation of isomers during column chromatography. What can I do?

A3: Isomers of trifluoromethoxyanisole can be challenging to separate due to their similar polarities. If you are experiencing co-elution, consider the following:

  • Optimize your solvent system: A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might improve resolution.

  • Change the stationary phase: Consider using a different type of silica gel or an alternative stationary phase like alumina.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[5][6][7]

Q4: How can I confirm the purity of my this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect proton-containing impurities. 19F NMR is particularly useful for identifying and quantifying fluorine-containing impurities, including positional isomers.[12]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the presence of non-volatile impurities.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Distillation Boiling points of isomers are very close.Perform fractional distillation under reduced pressure to enhance the separation efficiency. Use a column with a higher number of theoretical plates.
Thermal decomposition of the product.Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[13][14][15][16]
Product Fails to Crystallize Incorrect solvent system.Screen a range of solvents and solvent mixtures. Good single solvents are those in which the compound is highly soluble when hot and poorly soluble when cold.[17][18][19][20] For two-solvent systems, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.[21]
Presence of impurities inhibiting crystallization.Try to pre-purify the crude material by another technique, such as column chromatography or a liquid-liquid extraction, to remove impurities that may be hindering crystal formation.
19F NMR Shows Multiple Signals for -OCF3 Presence of positional isomers.The presence of multiple signals in the 19F NMR spectrum is a strong indication of isomeric impurities. Each isomer will have a distinct chemical shift for the -OCF3 group.
GC-MS Analysis Shows a Peak for 2-Methoxyphenol Hydrolysis of the trifluoromethoxy group.The trifluoromethoxy group can be sensitive to strong acids or bases.[1][2] During workup, avoid prolonged exposure to harsh pH conditions. A wash with a mild bicarbonate solution can help neutralize any residual acid.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and its common isomers, which are critical for developing effective purification strategies.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Reference
This compoundC8H7F3O2192.14173-174[22]
4-(Trifluoromethoxy)anisoleC8H7F3O2192.14164[23][24]

Note: The boiling point for 2-(Trifluoromethyl)anisole, a related compound, is reported as 173-174 °C at 754 mmHg.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with different boiling points, such as residual starting materials and positional isomers.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Slowly evacuate the system to the desired pressure. A pressure of 10-20 mmHg is a good starting point.

  • Begin heating the distillation flask gently.

  • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

  • Slowly increase the temperature and collect the main fraction at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

  • Monitor the purity of the collected fractions using GC-MS or NMR.

  • Stop the distillation before all the material in the distillation flask has evaporated to avoid concentrating non-volatile impurities.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing impurities that have different solubility profiles from the desired product.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., Hexane/Ethyl Acetate, Methanol/Water)[17][18]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purity Analysis by GC-MS

This protocol outlines a general method for the analysis of this compound purity.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • GC Program: Use a temperature program that allows for the separation of the main component from any potential impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

  • MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their retention times and mass spectra to known standards or library data. Quantify the purity by integrating the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound distillation Fractional Vacuum Distillation crude_product->distillation crystallization Recrystallization distillation->crystallization chromatography Column Chromatography (Optional) crystallization->chromatography pure_product Pure this compound chromatography->pure_product gc_ms GC-MS nmr NMR (1H, 19F) pure_product->gc_ms pure_product->nmr troubleshooting_logic cluster_impurities Impurity Profile cluster_actions Purification Strategy start Initial Purity Assessment (GC-MS or NMR) check_purity Purity > 99%? start->check_purity end Product Meets Specifications check_purity->end Yes isomers Positional Isomers Present? check_purity->isomers No phenols Phenolic Impurities Present? isomers->phenols No frac_dist Fractional Vacuum Distillation isomers->frac_dist Yes other Other Impurities phenols->other No wash Aqueous Wash (e.g., NaHCO3) phenols->wash Yes other->frac_dist recryst Recrystallization frac_dist->recryst prep_hplc Preparative HPLC recryst->prep_hplc wash->frac_dist

References

Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trifluoromethoxy-substituted compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of trifluoromethoxy-substituted compounds.

Issue 1: Low or No Product Yield

Q1: I am getting a low yield or no desired product in my trifluoromethoxylation reaction. What are the potential causes and solutions?

A1: Low or no product yield is a common issue in trifluoromethoxylation reactions. Several factors could be contributing to this problem. Here is a systematic troubleshooting guide:

  • Reagent Quality and Handling:

    • Trifluoromethoxylation Reagent: The stability of the trifluoromethoxylating reagent is critical. For instance, hypervalent iodine reagents like Togni's reagent II should be stored in a glovebox freezer at -35 °C to maintain their quality over time.[1] Degradation of the reagent will lead to poor reactivity.

    • Solvent and other Reagents: Ensure all solvents are anhydrous and reagents are of high purity. The presence of water or other nucleophiles can consume the reagents and lead to side reactions.

  • Reaction Conditions:

    • Atmosphere: Many trifluoromethoxylation reactions are sensitive to oxygen and moisture.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure proper degassing of solvents and use of Schlenk techniques or a glovebox.

    • Temperature: The optimal reaction temperature can vary significantly depending on the substrate and the reagent used. For thermally induced OCF₃ migration, temperatures as high as 120 °C may be necessary.[1] Conversely, some electrophilic trifluoromethylation reactions require low temperatures (-90 to -10 °C) to prevent reagent decomposition.[2] Carefully review the specific protocol for the recommended temperature range.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. Incomplete reactions will naturally result in low yields.

  • Substrate Reactivity:

    • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substrate can significantly influence the reaction outcome. Electron-rich substrates are generally more reactive towards electrophilic trifluoromethoxylating agents, while electron-poor substrates may require harsher conditions or different catalytic systems.[2]

    • Steric Hindrance: Bulky substituents near the reaction site can hinder the approach of the trifluoromethoxylating reagent, leading to lower yields.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield reagent Check Reagent Quality - Purity - Storage Conditions - Freshness start->reagent reagent->start Reagents Degraded conditions Verify Reaction Conditions - Inert Atmosphere - Anhydrous Solvents - Correct Temperature reagent->conditions Reagents OK conditions->start Conditions Incorrect substrate Evaluate Substrate - Electronic Effects - Steric Hindrance conditions->substrate Conditions Correct substrate->start Substrate Incompatible purification Optimize Purification - Column Chromatography - Recrystallization substrate->purification Substrate Suitable purification->start Loss During Purification protocol Review Protocol - Reagent Stoichiometry - Addition Order purification->protocol Purification Optimized protocol->start Protocol Error outcome Improved Yield protocol->outcome Protocol Followed SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Drug Trifluoromethoxy-substituted Tyrosine Kinase Inhibitor Drug->RTK ExperimentalWorkflow start Start reagent_prep Reagent and Glassware Preparation (Drying, Degassing) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reagent_add Reagent Addition (Controlled Temperature) reaction_setup->reagent_add reaction_monitoring Reaction Monitoring (TLC, NMR) reagent_add->reaction_monitoring workup Aqueous Workup and Extraction reaction_monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End Product characterization->end

References

Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-(Trifluoromethoxy)anisole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and spectral characteristics of ortho-, meta-, and para-(trifluoromethoxy)anisole, providing essential data for their application in research and development.

The introduction of a trifluoromethoxy group into small molecules is a widely utilized strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This guide presents a comparative analysis of the three positional isomers of (trifluoromethoxy)anisole: 2-(trifluoromethoxy)anisole, 3-(trifluoromethoxy)anisole, and 4-(trifluoromethoxy)anisole. Understanding the distinct characteristics of each isomer is crucial for their effective application as building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties

The position of the trifluoromethoxy group on the anisole ring significantly influences the physicochemical properties of the isomers. A summary of key properties is presented in Table 1. While a comprehensive dataset from a single comparative study is not available, the following table compiles data from various sources. It is important to note that slight variations may exist between sources.

PropertyThis compound3-(Trifluoromethoxy)anisole4-(Trifluoromethoxy)anisole
Molecular Formula C₈H₇F₃O₂C₈H₇F₃O₂C₈H₇F₃O₂
Molecular Weight 192.14 g/mol 192.14 g/mol 192.14 g/mol [1]
Boiling Point Not readily available162.5 °C[2]164 °C[3]
Density Not readily available1.249 g/mL1.266 g/mL at 25 °C[3]
Refractive Index Not readily availableNot readily availablen20/D 1.432[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the identification and characterization of these isomers. The electronic environment of the aromatic protons and carbons is distinctly affected by the position of the electron-withdrawing trifluoromethoxy group and the electron-donating methoxy group, leading to unique spectral fingerprints for each isomer.

NMR Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts provide valuable information about the electronic distribution within the molecule. While a complete, directly comparative dataset is not available in the literature, known chemical shifts from various sources are compiled in Table 2.

Table 2: ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Isomer¹H NMR¹³C NMR
This compound Data not readily availableData not readily available
3-(Trifluoromethoxy)anisole Aromatic protons: ~7.0-7.4 ppm; Methoxy protons: ~3.8 ppmAromatic carbons: ~115-160 ppm; Methoxy carbon: ~55 ppm; CF₃ carbon: ~121 ppm (q, J ≈ 257 Hz)
4-(Trifluoromethoxy)anisole Aromatic protons: ~6.9-7.2 ppm; Methoxy protons: ~3.8 ppm[4]Aromatic carbons: ~114-157 ppm; Methoxy carbon: ~55 ppm; CF₃ carbon: ~121 ppm (q, J ≈ 257 Hz)[5]

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy allows for the identification of key functional groups. The spectra of all three isomers will exhibit characteristic C-H stretching vibrations for the aromatic ring and the methyl group, C-O stretching for the ether linkages, and strong C-F stretching vibrations for the trifluoromethoxy group. The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer due to the different substitution patterns on the aromatic ring.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Functional GroupThis compound3-(Trifluoromethoxy)anisole4-(Trifluoromethoxy)anisole
Aromatic C-H Stretch ~3000-3100~3000-3100~3000-3100
Aliphatic C-H Stretch ~2850-2960~2850-2960~2850-2960
C-O-C Stretch (Aryl-Alkyl Ether) ~1250 and ~1030~1250 and ~1030~1250 and ~1030
C-F Stretch Strong bands ~1100-1200Strong bands ~1100-1200Strong bands ~1100-1200

Synthesis Overview

The synthesis of (trifluoromethoxy)anisole isomers typically involves the introduction of the trifluoromethoxy group onto a pre-functionalized anisole derivative or the methoxy group onto a trifluoromethoxy-substituted benzene ring. Common strategies include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The choice of synthetic route can influence the overall yield and purity of the desired isomer.

A general experimental workflow for the synthesis of a (trifluoromethoxy)anisole isomer is depicted below. This diagram illustrates a common synthetic approach involving the trifluoromethoxylation of a substituted phenol.

SynthesisWorkflow cluster_start Starting Material Preparation cluster_reaction Trifluoromethoxylation cluster_workup Work-up and Purification cluster_analysis Characterization Start Substituted phenol Reagent Trifluoromethylating Agent (e.g., CF3I, Togni's reagent) Reaction Reaction under specific conditions (base, catalyst, solvent, temperature) Start->Reaction Reagent->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis FinalProduct Pure Isomer of (Trifluoromethoxy)anisole Analysis->FinalProduct

General synthetic workflow for (trifluoromethoxy)anisole isomers.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific synthetic route chosen. Below is a generalized protocol for the trifluoromethoxylation of a phenol, which can be adapted for the synthesis of the different isomers.

General Protocol for Trifluoromethoxylation of a Phenol:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the appropriate substituted phenol, a suitable solvent (e.g., DMF, DMSO), and a base (e.g., K₂CO₃, NaH).

  • Addition of Trifluoromethylating Agent: Introduce the trifluoromethylating agent (e.g., a hypervalent iodine reagent like Togni's reagent or a source of trifluoromethyl radical) portion-wise or via syringe at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by distillation to afford the pure (trifluoromethoxy)anisole isomer.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry.

Logical Relationship Diagram

The selection of a specific isomer for a particular application is guided by its unique properties, which are a direct consequence of the substituent positions. The following diagram illustrates the logical relationship between the isomeric structure and its potential application.

LogicalRelationship Isomer Positional Isomer (2-, 3-, or 4-) Properties Unique Physicochemical and Spectroscopic Properties Isomer->Properties Reactivity Altered Reactivity and Stereoelectronic Effects Properties->Reactivity Application Specific Application Reactivity->Application Pharma Pharmaceuticals Application->Pharma Agro Agrochemicals Application->Agro Materials Materials Science Application->Materials

Isomer structure dictates properties and applications.

Conclusion

The ortho-, meta-, and para-isomers of (trifluoromethoxy)anisole, while sharing the same molecular formula, exhibit distinct physicochemical and spectroscopic properties. This comparative guide provides a foundational dataset for researchers to select the most appropriate isomer for their specific synthetic targets in drug discovery, agrochemical development, and materials science. Further detailed experimental studies are warranted to provide a more comprehensive, side-by-side comparison of all properties for these valuable synthetic building blocks.

References

A Comparative Guide to 2-(Trifluoromethoxy)anisole and Methoxy-Substituted Aromatic Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the subtle modification of molecular scaffolds can lead to profound differences in physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of 2-(Trifluoromethoxy)anisole with other methoxy-substituted aromatic compounds, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to aid in the selection and design of molecules with desired characteristics.

Physicochemical Properties: A Tale of Two Substituents

The introduction of a methoxy (-OCH3) or a trifluoromethoxy (-OCF3) group to an aromatic ring significantly alters its electronic and physical properties. The trifluoromethoxy group is more electron-withdrawing and lipophilic than its methoxy counterpart.[1] The following table summarizes key physicochemical data for this compound and a selection of methoxy-substituted anisoles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)logPRefractive Index (n20/D)
This compoundC8H7F3O2192.141641.266~3.0 (estimated)1.432
2-Methoxyanisole (Veratrole)C8H10O2138.16206-2071.0841.631.533
3-MethoxyanisoleC8H10O2138.16210-2121.0661.631.527
4-MethoxyanisoleC8H10O2138.162121.0531.631.517

Note: Some physical properties for this compound are based on available data for the isomeric 4-(Trifluoromethoxy)anisole due to limited information on the 2-isomer.

The trifluoromethoxy group's strong inductive effect, stemming from the highly electronegative fluorine atoms, renders it electron-withdrawing.[2] This is in contrast to the methoxy group, which, despite the electronegativity of the oxygen, acts as an electron-donating group through resonance.[3] This fundamental electronic difference has significant implications for the reactivity of the aromatic ring. Furthermore, the trifluoromethoxy group substantially increases lipophilicity, a critical parameter for membrane permeability in biological systems.[2]

Reactivity in Electrophilic Aromatic Substitution

The nature of the substituent on the aromatic ring dictates both the rate and the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Methoxy-Substituted Anisoles: The methoxy group is a strong activating group and an ortho, para-director in EAS.[3] This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which stabilizes the arenium ion intermediate formed during the reaction. Consequently, anisole and its methoxy-substituted derivatives are highly reactive towards electrophiles, often requiring milder reaction conditions compared to benzene.[3][4]

This compound: In stark contrast, the trifluoromethoxy group is a deactivating group due to its strong electron-withdrawing inductive effect.[2] This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. While it is also an ortho, para-director due to the resonance contribution of the oxygen lone pair, the deactivating inductive effect is dominant. Therefore, this compound will undergo electrophilic aromatic substitution much slower than methoxy-substituted anisoles and will require more forcing reaction conditions.

The following diagram illustrates the general mechanism of electrophilic aromatic substitution on a substituted anisole.

EAS_Pathway reagents Substituted Anisole + E+ intermediate Arenium Ion Intermediate reagents->intermediate Attack by π-system product Substituted Product + H+ intermediate->product Deprotonation

General pathway for electrophilic aromatic substitution.

Biological Activity: A Comparative Outlook

While comprehensive biological data for simple anisole derivatives is limited, the influence of methoxy and trifluoromethoxy groups is well-documented in the context of more complex bioactive molecules.

Methoxy-Substituted Compounds: Methoxy groups are prevalent in many natural products and pharmaceuticals and are known to influence a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[5] For instance, methoxy-substituted chalcones have shown potent anticancer and antitubulin activities. The position and number of methoxy groups can significantly impact their efficacy. In some cases, methoxy-substituted compounds have demonstrated enzyme inhibitory activity.[5] For example, certain methoxy benzoin and benzil derivatives have shown inhibitory effects against α-amylase, α-glucosidase, and tyrosinase.[5]

Trifluoromethoxy-Substituted Compounds: The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[2] The replacement of a methoxy group with a trifluoromethoxy group can lead to significant changes in biological activity. For instance, in some series of compounds, this substitution has been shown to enhance anticancer activity.

Due to the limited direct comparative data on the simple anisoles , the following table presents a conceptual summary based on the known effects of the substituents.

Compound/SubstituentGeneral Biological Activity Profile
Methoxy-substituted Often associated with a wide range of activities including anticancer, antioxidant, and enzyme inhibition. The specific activity is highly dependent on the overall molecular structure.
Trifluoromethoxy-substituted Primarily used to enhance drug-like properties such as metabolic stability and membrane permeability. Can modulate biological activity, sometimes leading to increased potency.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the properties and activities of chemical compounds.

Determination of Lipophilicity (logP) by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water.

  • Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: Mix equal volumes of the n-octanol stock solution and water in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP value using the formula: logP = log([Concentration in octanol] / [Concentration in water]).

Determination of Acidity (pKa) by Potentiometric Titration

The pKa value, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Assessment of Reactivity in Electrophilic Aromatic Substitution (Competitive Reaction)

The relative reactivity of different aromatic compounds towards an electrophile can be determined through a competitive reaction.

  • Reaction Setup: In a reaction vessel, combine equimolar amounts of the two aromatic compounds to be compared (e.g., this compound and 2-methoxyanisole).

  • Initiation of Reaction: Add a sub-stoichiometric amount of the electrophilic reagent (e.g., a nitrating or brominating agent) to the mixture. The limiting amount of the electrophile ensures that the two aromatic compounds are competing for it.

  • Reaction Quenching: After a specific time, quench the reaction to stop it from proceeding further.

  • Product Analysis: Analyze the reaction mixture using a quantitative method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the ratio of the products formed from each of the starting aromatic compounds.

  • Reactivity Ratio: The ratio of the products is directly proportional to the relative reactivity of the starting materials.

The following diagram outlines a general workflow for the synthesis and evaluation of new chemical entities.

workflow cluster_synthesis Synthesis & Purification cluster_evaluation Property & Activity Evaluation cluster_analysis Data Analysis & Optimization synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization physchem Physicochemical Properties (logP, pKa) characterization->physchem reactivity Reactivity Studies (e.g., EAS) characterization->reactivity biological Biological Screening (e.g., Cytotoxicity) characterization->biological data_analysis Data Analysis & SAR physchem->data_analysis reactivity->data_analysis biological->data_analysis optimization Lead Optimization data_analysis->optimization

General workflow for synthesis and evaluation.

Conclusion

The choice between a methoxy and a trifluoromethoxy substituent on an aromatic core has profound consequences for the resulting molecule's properties and potential applications. Methoxy groups generally enhance reactivity in electrophilic aromatic substitution and are associated with a broad spectrum of biological activities in larger molecules. Conversely, the trifluoromethoxy group deactivates the aromatic ring towards electrophilic attack but offers the significant advantages of increased lipophilicity and metabolic stability, which are highly desirable in drug design. This guide provides a foundational understanding to assist researchers in making informed decisions when designing novel compounds for various scientific and therapeutic purposes. Further experimental investigation into the direct biological activities of these simple anisole derivatives is warranted to fully elucidate their potential.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The trifluoromethoxy (-OCF 3) group is a privileged substituent in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and high lipophilicity make it a valuable functional group for enhancing the pharmacological and physicochemical properties of molecules.[1][2][3] Historically, the introduction of the -OCF 3 group involved harsh methods, such as the chlorine-fluorine exchange of trichloromethyl ethers using reagents like antimony trifluoride or hydrogen fluoride.[4] These traditional approaches often suffer from limited substrate scope and the use of hazardous reagents, prompting the development of a new generation of safer and more versatile trifluoromethoxylation reagents.[3][4][5]

This guide provides a comparative overview of modern alternative reagents for trifluoromethoxylation, categorized by their reaction mechanism: electrophilic, nucleophilic, and radical. It includes a summary of their performance, detailed experimental protocols, and workflows to assist researchers in selecting the optimal reagent for their synthetic challenges.

Classification of Modern Trifluoromethoxylation Reagents

Alternative trifluoromethoxylation reagents can be broadly classified based on the nature of the trifluoromethoxy source. This classification helps in understanding their reactivity and selecting the appropriate reagent for a given substrate.

G Reagents Trifluoromethoxylation Reagents Electrophilic Electrophilic (CF3Oδ+) Reagents->Electrophilic Nucleophilic Nucleophilic (CF3O-) Reagents->Nucleophilic Radical Radical (•OCF3) Reagents->Radical Togni Togni Reagents (Hypervalent Iodine) Electrophilic->Togni Umemoto Umemoto-type Reagents (Dibenzofuranium Salts) Electrophilic->Umemoto TFMS TFMS (Trifluoromethyl Arylsulfonates) Nucleophilic->TFMS TFNf TFNf (Trifluoromethyl Nonaflate) Nucleophilic->TFNf MetalOCF3 Metal Trifluoromethoxides (AgOCF3, CsOCF3) Nucleophilic->MetalOCF3 BTMP BTMP (Bis(trifluoromethyl)peroxide) Radical->BTMP Photo Photoredox Reagents (Pyridinium-based) Radical->Photo

Caption: Classification of alternative trifluoromethoxylation reagents.

Performance Comparison of Alternative Reagents

The choice of reagent significantly impacts reaction efficiency, substrate scope, and conditions. The following table summarizes the performance of key alternative reagents for the trifluoromethoxylation of common substrates like phenols and alcohols. Yields are highly dependent on the specific substrate and reaction conditions.

Reagent ClassReagent ExampleSubstrate TypeTypical ConditionsTypical Yield (%)AdvantagesLimitations
Electrophilic Togni Reagent IIPhenols, Alcohols, N-HydroxylaminesZn(NTf₂)₂, CH₂Cl₂ or neat, RT60-95%Bench-stable, commercially available, broad scope.[4][6]Can be expensive for large-scale synthesis.[4]
Electrophilic Umemoto ReagentPhenols, Alcoholsi-Pr₂NEt, CH₂Cl₂, -90 to -10 °C70-98%Highly reactive for a wide range of nucleophiles.[4]Thermally unstable, requires low temperatures.[4]
Nucleophilic TFMS (Trifluoromethyl Arylsulfonates)Alkenes (with Ag-catalyst)AgF, CH₂Cl₂, RT75-99%Stable, solid reagents.[4][7]Often requires activation by fluoride or a catalyst.[4]
Nucleophilic TFNf (Trifluoromethyl Nonaflate)Alcohols (via triflates), Benzyl BromidesAgF, CH₂Cl₂, RT85-99%Easy-to-handle, thermally stable liquid.[4]Synthesis of the reagent can be complex.[8]
Radical N-Trifluoromethoxy-benzimidazole(Hetero)arenesBlue LEDs, photocatalyst, MeCN, RT50-85%Mild conditions, suitable for C-H functionalization.[9]Substrate scope can be limited by electronics.
Radical AgOCF₃ / SelectfluorElectron-poor phenols, Arylboronic acidsAgPF₆, MeCN/DCE, 60 °C40-88%Effective for electron-deficient substrates.[4]Requires stoichiometric silver salts.[4][10]

Experimental Workflows and Protocols

Detailed and reproducible experimental procedures are critical for success. The following sections provide a generalized workflow and specific protocols for key trifluoromethoxylation reactions.

The workflow for a typical trifluoromethoxylation reaction involves careful preparation, execution under controlled conditions, and purification.

G A 1. Reagent & Substrate Prep B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Reagent Addition (Control temperature) B->C D 4. Reaction Monitoring (TLC, GC/MS, LC/MS) C->D E 5. Work-up & Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General workflow for a trifluoromethoxylation experiment.

This protocol describes the synthesis of an ortho-trifluoromethoxylated aniline precursor, which can undergo rearrangement to the final product.[3][5] This method highlights the use of a stable electrophilic reagent for complex molecule synthesis.[11]

Materials:

  • Methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv)

  • Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (0.1 equiv)

  • Chloroform (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate, Cs₂CO₃, and Togni reagent II to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous chloroform to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the flask and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, remove the solvent in vacuo using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate product.[5]

Note: The resulting N-OCF₃ product can be rearranged to the ortho-trifluoromethoxylated aniline derivative by heating in a solvent like nitromethane at 120 °C in a sealed vessel.[3][5]

This method is effective for electron-poor phenols and utilizes a nucleophilic trifluoromethoxide source (generated in situ) in combination with an oxidant.[4]

Materials:

  • Substituted Phenol (e.g., 4-cyanophenol) (1.0 equiv)

  • Trifluoromethyltrimethylsilane (TMSCF₃) (2.0 equiv)

  • Silver(I) Fluoride (AgF) (2.0 equiv)

  • Selectfluor (1.5 equiv)

  • Acetonitrile (MeCN) and 1,2-Dichloroethane (DCE) (1:1 mixture)

Procedure:

  • To a dry reaction tube, add the substituted phenol, Silver(I) Fluoride, and Selectfluor.

  • Seal the tube and purge with nitrogen or argon.

  • Add the MeCN/DCE solvent mixture, followed by the dropwise addition of Trifluoromethyltrimethylsilane (TMSCF₃) at room temperature.

  • Stir the reaction mixture at 60 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, cool the reaction to room temperature and dilute with a solvent like dichloromethane.

  • Filter the mixture through a pad of celite to remove silver salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to obtain the desired aryl trifluoromethyl ether.[4]

This guide provides a foundational comparison of modern trifluoromethoxylation reagents. For specific applications, researchers should consult the primary literature to understand the full substrate scope and potential limitations of each method. The continued development of novel reagents promises to further simplify the synthesis of these valuable trifluoromethoxy-containing compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methods for the quantification and quality control of 2-(Trifluoromethoxy)anisole. While specific validated methods for this compound are not extensively published, this document outlines established methodologies for analogous fluorinated aromatic compounds. These can be adapted and validated to ensure the identity, purity, and quality of this compound in various matrices. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are industry-standard methods for the analysis of volatile and semi-volatile organic compounds.

Analytical Techniques: A Comparative Analysis

The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC is well-suited for purity analysis and the detection of volatile impurities.[1]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be employed for the analysis of this compound.[1] When equipped with a UV detector, HPLC provides a robust method for quantification.[1] It is particularly useful for less volatile impurities and for formulations where the compound is dissolved in a non-volatile matrix.

The following table summarizes the key performance parameters for typical GC-FID and HPLC-UV methods that can be adapted for the analysis of this compound, based on data from similar compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) ~0.8 µg/mLTypically in the low ng/mL range
Limit of Quantification (LOQ) ~4 µg/mLTypically in the mid-to-high ng/mL range

Experimental Protocols

Detailed methodologies for GC and HPLC analysis are provided below. These protocols are based on established methods for structurally related compounds and should be validated for this compound.[1][2][3][4]

1. Gas Chromatography (GC) Method

This method is adapted from the analysis of related trifluoromethoxy aniline and nitrobenzene isomers and is suitable for determining the purity of this compound and identifying potential process-related impurities.[2][3]

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID).[1][2][3]

  • Column : AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness.[2][3]

  • Carrier Gas : Helium at a constant pressure of 3.0 psi.[2][3]

  • Injector : Split/splitless injector with a split ratio of 1:5.[3]

  • Injector Temperature : 200°C.[3]

  • Oven Temperature Program :

    • Initial temperature: 50°C

    • Ramp to 125°C at 3°C/minute, hold for 5 minutes

    • Ramp to 230°C at 45°C/minute, hold for 5 minutes.[3]

  • Detector Temperature : 260°C.[3]

  • Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as dichloromethane or hexane.[1]

2. High-Performance Liquid Chromatography (HPLC) Method

This method is based on the analysis of other trifluoromethyl-containing aromatic compounds and is suitable for the quantification of this compound.[4][5]

  • Instrumentation : An HPLC system with a UV detector.[1][4][5]

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][5]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. For improved peak shape, 0.1% formic acid can be added.[5]

  • Flow Rate : 1.0 mL/min.[1][5]

  • Detector : UV detection at an appropriate wavelength (e.g., 272 nm, to be determined by UV scan).[1]

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]

Method Validation Workflow

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[6][7] The following diagram illustrates a typical workflow for analytical method validation, adhering to ICH guidelines.[2]

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Reporting Validation Report Robustness->Reporting

Caption: A typical workflow for analytical method validation.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected to demonstrate that the analytical procedure is fit for its purpose.

Validation Parameter Relationship cluster_core Core Performance cluster_range Operating Range cluster_specificity Specificity cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision SystemSuitability System Suitability SystemSuitability->Precision

Caption: Interrelationship of analytical method validation parameters.

References

Comparative Guide to the Reproducibility of Experiments Using 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility and performance of 2-(trifluoromethoxy)anisole in common palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. As a direct comparison to a commonly used alternative, 2-bromoanisole is included. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability and modulate the physicochemical properties of molecules.[1][2] This guide aims to provide researchers with data-driven insights and detailed methodologies to aid in experimental design and reagent selection.

While direct, side-by-side comparative studies on the reproducibility of reactions involving this compound are not extensively available in the published literature, this guide synthesizes information from general protocols and studies on similar substrates to provide representative performance data.

Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl ethers and aryl bromides. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The performance of this compound is compared with 2-bromoanisole in a typical coupling with phenylboronic acid.

FeatureThis compound2-Bromoanisole
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Solvent Dioxane/WaterEthanol/Water or Toluene/Water
Temperature 80-100 °C50-100 °C
Reaction Time 12-24 hours1-12 hours
Reported Yield 70-90% (Representative)85-98%[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds. Here, the reactivity of this compound is compared with that of 2-bromoanisole in a coupling reaction with aniline.

FeatureThis compound2-Bromoanisole
Reaction Buchwald-Hartwig AminationBuchwald-Hartwig Amination
Coupling Partner AnilineAniline
Catalyst Pd₂(dba)₃Pd₂(dba)₃
Ligand XPhosXPhos or BINAP
Base NaOtBuNaOtBu or Cs₂CO₃
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80-110 °C80-110 °C
Reaction Time 12-24 hours16-24 hours
Reported Yield 60-85% (Representative)82-97%

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of an Aryl Ether with Phenylboronic Acid

Materials:

  • Aryl ether (e.g., this compound or 2-bromoanisole) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl ether, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of an Aryl Ether with Aniline

Materials:

  • Aryl ether (e.g., this compound or 2-bromoanisole) (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl ether, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, add the aniline and anhydrous toluene under a counterflow of inert gas.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a key metabolic pathway advantage of the trifluoromethoxy group and a general workflow for the described cross-coupling reactions.

Metabolic_Advantage cluster_methoxy Methoxy Group Metabolism cluster_trifluoromethoxy Trifluoromethoxy Group Metabolism Methoxy_Drug Drug-OCH₃ CYP450_M CYP450 (e.g., CYP2D6, CYP3A4) Methoxy_Drug->CYP450_M Oxidative Demethylation Unstable_Intermediate_M [Drug-O-CH₂•] CYP450_M->Unstable_Intermediate_M Formaldehyde Formaldehyde (Toxic Metabolite) Unstable_Intermediate_M->Formaldehyde Demethylated_Drug Drug-OH Unstable_Intermediate_M->Demethylated_Drug Trifluoromethoxy_Drug Drug-OCF₃ CYP450_T CYP450 (e.g., CYP2D6, CYP3A4) Trifluoromethoxy_Drug->CYP450_T Resistant to Demethylation No_Reaction Metabolically Stable CYP450_T->No_Reaction Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide/Ether, Coupling Partner, Base Catalyst Add Palladium Catalyst & Ligand Reagents->Catalyst Inert Inert Atmosphere (Ar or N₂) Catalyst->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heating Heat to Specified Temperature Solvent->Heating Stirring Stir for Required Time Heating->Stirring Monitoring Monitor by TLC or GC-MS Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolated Product Purify->Product

References

A Comparative Study on the Reactivity of Trifluoromethoxy Anisole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of constitutional isomers is paramount for efficient synthesis and the rational design of novel molecules. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-trifluoromethoxy anisole in key aromatic substitution reactions, supported by experimental data and detailed protocols.

The introduction of the trifluoromethoxy (-OCF3) group into an anisole scaffold imparts unique electronic properties that significantly influence the reactivity of the aromatic ring. This substituent is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it can also participate in resonance through the oxygen atom's lone pairs. This dual nature leads to complex reactivity patterns in electrophilic and nucleophilic aromatic substitutions, as well as in directed ortho-lithiation reactions. This guide will delve into a comparative analysis of the 2-, 3-, and 4-trifluoromethoxy anisole isomers, providing a framework for predicting their behavior and selecting the optimal isomer for specific synthetic transformations.

Executive Summary of Comparative Reactivity

The reactivity of trifluoromethoxy anisole isomers is a function of the interplay between the electron-donating methoxy group (-OCH3) and the strongly electron-withdrawing trifluoromethoxy group (-OCF3). The position of these substituents dictates the electron density at different positions on the aromatic ring, thereby influencing the regioselectivity and rate of substitution reactions.

Reaction Type2-Trifluoromethoxy Anisole3-Trifluoromethoxy Anisole4-Trifluoromethoxy Anisole
Electrophilic Aromatic Substitution (Nitration) Deactivated ring, substitution likely directed by the -OCH3 group to positions 4 and 6.Deactivated ring, substitution directed to positions 2, 4, and 6, with the position ortho to the methoxy group and para to the trifluoromethoxy group being most favored.Deactivated ring, substitution directed by the -OCH3 group to positions 2 and 6 (ortho to -OCH3).
Nucleophilic Aromatic Substitution (on a chloro-derivative) Activated ring, substitution favored.Activated ring, substitution favored.Activated ring, substitution favored.
Directed ortho-Lithiation Lithiation is directed by the -OCH3 group to the 2-position. The -OCF3 group at the 3-position may influence the rate.Lithiation is strongly directed by the -OCH3 group to the 2-position.Lithiation is directed by the -OCH3 group to the 2-position.

Electrophilic Aromatic Substitution: A Focus on Nitration

The trifluoromethoxy group is a deactivating group in electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect.[1] This deactivation is generally observed across all isomers. However, the directing effect in these reactions is primarily governed by the activating, ortho-, para-directing methoxy group.

Comparative Reactivity and Regioselectivity:

Anisole > 4-Trifluoromethoxy Anisole ≈ 2-Trifluoromethoxy Anisole > 3-Trifluoromethoxy Anisole > Benzene

The product distribution is dictated by the positions activated by the methoxy group and deactivated by the trifluoromethoxy group.

  • 4-Trifluoromethoxy Anisole: Nitration is expected to occur primarily at the positions ortho to the activating methoxy group (positions 2 and 6).

  • 2-Trifluoromethoxy Anisole: Substitution is anticipated at the positions ortho and para to the methoxy group (positions 4 and 6).

  • 3-Trifluoromethoxy Anisole: The methoxy group directs to positions 2, 4, and 6. Position 2 is sterically hindered. Position 4 is para to the methoxy group and ortho to the deactivating trifluoromethoxy group. Position 6 is ortho to the methoxy group and ortho to the deactivating trifluoromethoxy group. Therefore, a mixture of isomers is expected, with substitution at position 4 being potentially favored.

Experimental Protocol: Nitration of 4-Trifluoromethoxy Anisole

This protocol describes the mononitration of 4-trifluoromethoxy anisole.

Materials:

  • 4-Trifluoromethoxy anisole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-trifluoromethoxy anisole (1 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-trifluoromethoxy anisole over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Slowly pour the reaction mixture into a beaker containing crushed ice.

  • Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel.

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO3 NO2+ NO2+ HNO3->NO2+ + 2 H2SO4 H2SO4 H2SO4 HSO4- HSO4- H2O H2O Anisole 4-Trifluoromethoxy Anisole SigmaComplex Sigma Complex (Resonance Stabilized) Anisole->SigmaComplex + NO2+ Product Nitrated Product SigmaComplex->Product - H+

Mechanism of Nitration

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethoxy group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halogen) is present.

Comparative Reactivity:

For a hypothetical chlorotrifluoromethoxy anisole, the reactivity towards a nucleophile like sodium methoxide would be significantly higher than that of chlorobenzene. The relative reactivity of the isomers would depend on the position of the chloro and trifluoromethoxy groups relative to each other and to the methoxy group. In general, electron-withdrawing groups in the ortho and para positions to the leaving group provide the best stabilization of the Meisenheimer intermediate, thus accelerating the reaction.[2][3]

Experimental Protocol: Nucleophilic Aromatic Substitution on 4-Chloro-3-trifluoromethoxy anisole

This protocol describes the reaction of 4-chloro-3-trifluoromethoxy anisole with sodium methoxide.

Materials:

  • 4-Chloro-3-trifluoromethoxy anisole

  • Sodium methoxide

  • Anhydrous methanol

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-trifluoromethoxy anisole (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • The product can be purified by column chromatography or distillation.

SNAr_Mechanism Substrate Chloro(trifluoromethoxy)anisole Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + CH3O- Nucleophile CH3O- Product Methoxy(trifluoromethoxy)anisole Meisenheimer->Product LeavingGroup Cl- Meisenheimer->LeavingGroup Elimination

SNAr Mechanism

Directed ortho-Lithiation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group is a well-known directing group, coordinating to the lithium reagent and directing deprotonation to the adjacent ortho position.[4][5]

Comparative Regioselectivity:

  • 2-Trifluoromethoxy Anisole and 4-Trifluoromethoxy Anisole: In both isomers, the methoxy group is expected to be the dominant directing group, leading to lithiation at the position ortho to the methoxy group and meta to the trifluoromethoxy group.

  • 3-Trifluoromethoxy Anisole: The methoxy group directs lithiation to the 2-position, which is also ortho to the trifluoromethoxy group. This "doubly activated" position is expected to be highly favorable for deprotonation.

Experimental Protocol: Directed ortho-Lithiation of 2-Trifluoromethoxy Anisole and Electrophilic Quench

This protocol describes the ortho-lithiation of 2-trifluoromethoxy anisole followed by quenching with an electrophile (e.g., trimethylsilyl chloride).

Materials:

  • 2-Trifluoromethoxy anisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl)

  • Dry ice/acetone bath

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-trifluoromethoxy anisole (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product can be purified by column chromatography or distillation.

DoM_Workflow Start 2-Trifluoromethoxy Anisole in THF Lithiation Add n-BuLi at -78 °C Start->Lithiation Intermediate ortho-Lithiated Intermediate Lithiation->Intermediate Quench Add Electrophile (e.g., TMSCl) Intermediate->Quench Product Functionalized Product Quench->Product

Directed ortho-Lithiation Workflow

Conclusion

The reactivity of trifluoromethoxy anisole isomers is a nuanced interplay of inductive and resonance effects. While the trifluoromethoxy group generally deactivates the ring towards electrophilic attack, it activates it for nucleophilic substitution. The methoxy group, a strong activating and ortho-, para-director, often dictates the regioselectivity in electrophilic substitutions and is a reliable directing group for ortho-lithiation. A thorough understanding of these competing and cooperating effects, as outlined in this guide, is crucial for the strategic design and successful execution of synthetic routes involving these versatile building blocks.

References

Unveiling the Herbicidal Potential of 2-(Trifluoromethoxy)anisole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective herbicides is a continuous endeavor in agrochemical research. Among the myriad of chemical scaffolds explored, fluorinated compounds have garnered significant attention due to their unique physicochemical properties that can enhance biological activity. This guide provides a comparative analysis of the herbicidal activity of novel α-trifluoroanisole derivatives, closely related to 2-(trifluoromethoxy)anisole, against the commercial herbicide fomesafen. The data presented is supported by detailed experimental protocols and a visualization of the proposed mechanism of action.

Herbicidal Activity: A Quantitative Comparison

A series of novel α-trifluoroanisole derivatives containing phenylpyridine moieties were synthesized and evaluated for their herbicidal activity. The results, summarized in the table below, highlight the potency of these compounds, particularly compound 7a , in comparison to the commercial herbicide fomesafen.

CompoundTarget WeedED₅₀ (g a.i./hm²)[1][2]Fomesafen ED₅₀ (g a.i./hm²)[1][2]
7a Abutilon theophrasti13.32[1][2]36.39[1][2]
7a Amaranthus retroflexus5.48[1][2]10.09[1][2]

Key Observation: Compound 7a demonstrated significantly lower ED₅₀ values against both Abutilon theophrasti and Amaranthus retroflexus compared to fomesafen, indicating superior herbicidal efficacy at lower application rates.[1][2]

Furthermore, the inhibitory activity of compound 7a against the target enzyme, Nicotiana tabacum protoporphyrinogen oxidase (NtPPO), was determined and compared with fomesafen.

CompoundTarget EnzymeIC₅₀ (nM)[1][2]Fomesafen IC₅₀ (nM)[1][2]
7a NtPPO9.4[1][2]110.5[1][2]

Key Observation: Compound 7a exhibited a remarkably lower IC₅₀ value for NtPPO inhibition than fomesafen, suggesting a more potent molecular interaction with the target enzyme.[1][2]

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

The primary mode of action for these α-trifluoroanisole derivatives is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, plant death.

PPO_Inhibition_Pathway cluster_synthesis Chlorophyll & Heme Biosynthesis cluster_inhibition Inhibition by this compound Derivatives cluster_consequence Cellular Damage Cascade Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Blockage Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Further Synthesis Anisole_Derivative This compound Derivative (e.g., 7a) Anisole_Derivative->PPO Inhibition Singlet_Oxygen Singlet Oxygen Generation Accumulation->Singlet_Oxygen Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Proposed mechanism of herbicidal action via PPO inhibition.

Experimental Protocols

Synthesis of α-Trifluoroanisole Derivatives

The synthesis of the target compounds involved a multi-step process, with the key final step being a nucleophilic substitution reaction. A general procedure is outlined below.

Synthesis_Workflow Starting_Material_A Substituted Phenol Intermediate Reaction_Step Nucleophilic Substitution Starting_Material_A->Reaction_Step Starting_Material_B Phenylpyridine Reagent Starting_Material_B->Reaction_Step Product α-Trifluoroanisole Derivative Reaction_Step->Product Purification Column Chromatography Product->Purification Characterization NMR & HRMS Analysis Purification->Characterization

Caption: General synthetic workflow for α-trifluoroanisole derivatives.

General Procedure: To a solution of the substituted phenol intermediate in a suitable solvent (e.g., N,N-dimethylformamide), a base (e.g., potassium carbonate) and the appropriate phenylpyridine reagent were added. The reaction mixture was stirred at an elevated temperature for a specified period. After completion, the reaction was quenched, and the product was extracted, dried, and purified by column chromatography to yield the final α-trifluoroanisole derivative. The structure of the synthesized compounds was confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).[1][2]

Herbicidal Activity Assay (Greenhouse)

The herbicidal activity of the synthesized compounds was evaluated in a greenhouse setting against a panel of weed species.

Protocol:

  • Plant Cultivation: Seeds of the test weed species were sown in plastic pots containing a soil mix and grown in a greenhouse under controlled conditions (temperature, humidity, and light).

  • Compound Application: The synthesized compounds and fomesafen were dissolved in a solvent (e.g., acetone) with a surfactant and diluted with water to the desired concentrations. The solutions were sprayed uniformly onto the foliage of the weeds at the 2-3 leaf stage.

  • Evaluation: The herbicidal effect was assessed visually 1-2 weeks after treatment by scoring the percentage of growth inhibition or plant mortality compared to untreated control plants.

  • ED₅₀ Determination: For promising compounds, a dose-response study was conducted with a range of concentrations to determine the median effective dose (ED₅₀), the dose required to cause a 50% reduction in plant growth.[1][2]

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

The inhibitory activity of the compounds against the PPO enzyme was determined using an in vitro assay.

Protocol:

  • Enzyme Preparation: PPO was extracted and partially purified from a plant source, such as Nicotiana tabacum.

  • Assay Mixture: The reaction mixture contained a buffer solution, the PPO enzyme, and the test compound at various concentrations.

  • Reaction Initiation: The reaction was initiated by adding the substrate, protoporphyrinogen IX.

  • Measurement: The activity of PPO was determined by spectrophotometrically measuring the rate of formation of protoporphyrin IX.

  • IC₅₀ Calculation: The concentration of the compound that inhibited 50% of the PPO activity (IC₅₀) was calculated from the dose-response curve.[1][2]

This guide highlights the promising herbicidal potential of this compound-related derivatives. The superior in vivo and in vitro activities of compound 7a compared to the commercial standard fomesafen underscore the value of this chemical scaffold for the development of new and effective weed management solutions. Further research, including mode of action studies and field trials, is warranted to fully elucidate the potential of these compounds in an agricultural context.

References

Confirming the Structure of 2-(Trifluoromethoxy)anisole: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 2-(trifluoromethoxy)anisole and its constitutional isomers, 3-(trifluoromethoxy)anisole and 4-(trifluoromethoxy)anisole, provides a definitive method for structural confirmation. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data, enabling researchers, scientists, and drug development professionals to unambiguously identify these compounds.

The precise substitution pattern of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups on the benzene ring significantly influences the spectroscopic properties of anisole derivatives. By comparing the experimental data of an unknown sample with the reference data provided in this guide, the exact isomeric form can be determined.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundH-2H-3H-4H-5H-6-OCH₃
This compound -~7.2-7.4 (m)~7.2-7.4 (m)~7.0-7.1 (m)~7.0-7.1 (m)~3.9 (s)
3-(Trifluoromethoxy)anisole ~7.0-7.1 (m)-~7.3-7.4 (t)~6.9-7.0 (m)~7.0-7.1 (m)~3.8 (s)
4-(Trifluoromethoxy)anisole ~6.9 (d)~7.2 (d)-~7.2 (d)~6.9 (d)~3.8 (s)

Note: Predicted values for 2- and 3-(trifluoromethoxy)anisole are based on typical substituent effects and require experimental verification. 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, 's' denotes singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-1C-2C-3C-4C-5C-6-OCH₃-OCF₃
This compound ~150 (q)~148~122~128~115~121~56~121 (q)
3-(Trifluoromethoxy)anisole ~160~110~150 (q)~115~130~120~55~121 (q)
4-(Trifluoromethoxy)anisole ~155~115~122~145 (q)~122~11555.6121.2 (q)

Note: Predicted values for 2- and 3-(trifluoromethoxy)anisole are based on typical substituent effects and require experimental verification. 'q' denotes quartet due to coupling with fluorine.

Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundChemical Shift (δ)
This compound Not available
3-(Trifluoromethoxy)anisole ~ -58
4-(Trifluoromethoxy)anisole -58.8

Note: Chemical shifts are referenced to CFCl₃.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 192177 ([M-CH₃]⁺), 163 ([M-CHO]⁺), 123 ([M-OCF₃]⁺)
3-(Trifluoromethoxy)anisole 192177 ([M-CH₃]⁺), 163 ([M-CHO]⁺), 123 ([M-OCF₃]⁺)
4-(Trifluoromethoxy)anisole 192177 ([M-CH₃]⁺), 149, 107

Note: Fragmentation patterns are predicted for 2- and 3-(trifluoromethoxy)anisole and require experimental verification.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher field spectrometer with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 MHz or higher. Use a suitable reference standard, such as CFCl₃.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or gas chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the comparative spectroscopic data.

structure_confirmation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_references Reference Data cluster_conclusion Conclusion Unknown Unknown Sample H_NMR ¹H NMR Unknown->H_NMR C_NMR ¹³C NMR Unknown->C_NMR F_NMR ¹⁹F NMR Unknown->F_NMR MS Mass Spec Unknown->MS Compare_H Compare ¹H NMR Data H_NMR->Compare_H Compare_C Compare ¹³C NMR Data C_NMR->Compare_C Compare_F Compare ¹⁹F NMR Data F_NMR->Compare_F Compare_MS Compare MS Data MS->Compare_MS Structure_Confirmed Structure Confirmed as This compound Compare_H->Structure_Confirmed Compare_C->Structure_Confirmed Compare_F->Structure_Confirmed Compare_MS->Structure_Confirmed Ref_2_TFM This compound Ref_2_TFM->Compare_H Ref_2_TFM->Compare_C Ref_2_TFM->Compare_F Ref_2_TFM->Compare_MS Ref_3_TFM 3-(Trifluoromethoxy)anisole Ref_3_TFM->Compare_H Ref_3_TFM->Compare_C Ref_3_TFM->Compare_F Ref_3_TFM->Compare_MS Ref_4_TFM 4-(Trifluoromethoxy)anisole Ref_4_TFM->Compare_H Ref_4_TFM->Compare_C Ref_4_TFM->Compare_F Ref_4_TFM->Compare_MS

Caption: Workflow for spectroscopic confirmation of this compound.

Logical Relationship of Spectroscopic Data

The unique substitution pattern of each isomer leads to a distinct set of spectroscopic data, allowing for unambiguous identification.

logical_relationship cluster_isomers Isomers cluster_data Distinct Spectroscopic Data cluster_confirmation Structural Confirmation Isomer_2 This compound Data_2 Unique ¹H, ¹³C, ¹⁹F NMR & MS Pattern Isomer_2->Data_2 Isomer_3 3-(Trifluoromethoxy)anisole Data_3 Unique ¹H, ¹³C, ¹⁹F NMR & MS Pattern Isomer_3->Data_3 Isomer_4 4-(Trifluoromethoxy)anisole Data_4 Unique ¹H, ¹³C, ¹⁹F NMR & MS Pattern Isomer_4->Data_4 Confirmation Unambiguous Identification Data_2->Confirmation Data_3->Confirmation Data_4->Confirmation

Cross-Validation of Analytical Techniques for Fluorinated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of fluorinated compounds are critical for ensuring product quality, safety, and efficacy. The unique properties imparted by fluorine atoms necessitate specialized analytical techniques. This guide provides a comprehensive comparison of the most prevalent methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, and Mass Spectrometry (MS) coupled with chromatographic separations (LC-MS/MS and GC-MS).

Cross-validation, the process of comparing results from two distinct analytical methods, is crucial for verifying the accuracy and reliability of data.[1][2] This guide will delve into the principles, strengths, and limitations of each technique, supplemented with experimental data and detailed protocols to aid in method selection and implementation.

Method Performance Comparison

The choice of an analytical technique for fluorinated compounds is dictated by the specific needs of the analysis, including the analyte's properties (volatility, polarity, concentration), the complexity of the sample matrix, and the desired level of quantification and structural elucidation.

Feature¹⁹F NMR SpectroscopyLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the nuclear magnetic resonance of the ¹⁹F isotope. Provides information on the chemical environment of fluorine atoms.[3][4]Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[5][6]Separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.[5][6]
Analyte Suitability Applicable to all fluorine-containing compounds in solution.[7]Ideal for non-volatile, thermally labile, or high-molecular-weight polar compounds.[1][5]Best suited for volatile and semi-volatile compounds that are thermally stable.[5][8][9]
Quantitative Analysis Can be quantitative, with signal intensity directly proportional to the number of nuclei.[10][11]Highly sensitive and selective for quantitative analysis, especially using Multiple Reaction Monitoring (MRM).[1][12]Provides good sensitivity and is a well-established quantitative technique.[13]
Structural Information Provides detailed structural information, including the number and chemical environment of fluorine atoms and their coupling to other nuclei.[3][7][14]Provides molecular weight and fragmentation patterns, which can be used for structural elucidation.[7]Provides fragmentation patterns that are useful for compound identification through library matching.[6]
Strengths Non-destructive, provides rich structural information, and can analyze complex mixtures without extensive separation.[7][10] Capable of identifying compounds missed by targeted MS methods.[10]High sensitivity and selectivity, suitable for trace analysis in complex matrices, and widely accepted by regulatory bodies.[1][12]Excellent for the analysis of volatile fluorinated compounds and offers robust and reliable performance.[1][13]
Limitations Lower sensitivity compared to MS techniques.[15] Spectral overlap can be an issue in very complex mixtures.[15]Can only detect compounds for which standards and reference transitions are available in targeted analysis.[12] Matrix effects can suppress or enhance the signal.[3]Limited to thermally stable and volatile compounds.[5] Derivatization may be required for some analytes.[16]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the key techniques discussed.

¹⁹F NMR Spectroscopy Protocol

This protocol provides a general framework for the analysis of fluorinated compounds.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable deuterated solvent.[3] An internal standard, such as hexafluorobenzene (HFB), can be added for quantification.[17][18] To minimize relaxation effects, paramagnetic impurities should be avoided.[3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine probe.[19]

    • Reference the chemical shifts to a standard, typically CFCl₃ (0 ppm).[3]

    • Optimize acquisition parameters, including pulse width, relaxation delay (D1), and number of scans, to ensure accurate quantification.[11][20] For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the signals of interest.[11]

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals of interest for quantitative analysis.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the quantification of a wide range of less volatile or polar fluorinated compounds.[1]

  • Sample Preparation:

    • For biological samples like plasma, precipitate proteins by adding a solvent like methanol containing an internal standard.[1]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.[1]

    • Transfer the supernatant to an autosampler vial for analysis.[1]

  • LC System Parameters:

    • Column: A suitable C18 column is often used.[18]

    • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically employed.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: Typically 5-20 µL.[1]

    • Column Temperature: Maintained at a constant temperature, for instance, 45 °C.[1]

  • MS/MS System Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) is common, often in negative mode for many fluorinated acids.[1] Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be used for neutral PFASs.[13]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[1][12]

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Protocol

This method is particularly effective for volatile fluorinated compounds.[1]

  • Sample Preparation:

    • Place the sample in a headspace vial and seal it.

    • Incubate the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace.

  • GC System Parameters:

    • Column: A semi-polar column, such as one with a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase, can provide good separation.[13]

    • Carrier Gas: An inert gas like helium or nitrogen.

    • Temperature Program: An oven temperature gradient is used to elute the compounds.

  • MS System Parameters:

    • Ionization Mode: Electron Ionization (EI) is standard, but Chemical Ionization (CI) can provide better responses for some compounds.[13]

    • Acquisition Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizing the Workflow

Understanding the logical flow of each analytical technique is crucial for proper implementation and data interpretation.

Analytical_Workflow cluster_NMR ¹⁹F NMR Workflow cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow NMR_Sample_Prep Sample Preparation (Dissolution, Internal Standard) NMR_Acquisition Data Acquisition (High-Field NMR) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Integration) NMR_Acquisition->NMR_Processing NMR_Analysis Structural & Quantitative Analysis NMR_Processing->NMR_Analysis LCMS_Sample_Prep Sample Preparation (Extraction, Protein Precipitation) LC_Separation Liquid Chromatography (Separation) LCMS_Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (Ionization - ESI/APCI) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis LCMS_Quantification Quantification MS_Analysis->LCMS_Quantification GCMS_Sample_Prep Sample Preparation (Headspace Incubation) GC_Separation Gas Chromatography (Separation) GCMS_Sample_Prep->GC_Separation MS_Ionization_GC Mass Spectrometry (Ionization - EI/CI) GC_Separation->MS_Ionization_GC MS_Analysis_GC MS Analysis (Full Scan/SIM) MS_Ionization_GC->MS_Analysis_GC GCMS_Quantification Quantification MS_Analysis_GC->GCMS_Quantification

Caption: A flowchart illustrating the distinct experimental workflows for ¹⁹F NMR, LC-MS/MS, and GC-MS analysis of fluorinated compounds.

Logical Relationships in Method Selection

The decision-making process for selecting the most appropriate analytical technique involves considering several factors related to the analyte and the research question.

Method_Selection Analyte_Properties Analyte Properties Volatility Volatility Analyte_Properties->Volatility Polarity Polarity & Size Analyte_Properties->Polarity Need_For_Structure Need for Detailed Structural Information? Analyte_Properties->Need_For_Structure Volatility->Polarity Low GCMS GC-MS Volatility->GCMS High Polarity->GCMS Non-polar, Small LCMS LC-MS/MS Polarity->LCMS Polar, Large Need_For_Structure->GCMS No (Targeted) Need_For_Structure->LCMS No (Targeted) NMR ¹⁹F NMR Need_For_Structure->NMR Yes

Caption: A decision tree diagram illustrating the logical relationships for selecting an analytical technique based on key analyte properties.

References

Benchmarking 2-(Trifluoromethoxy)anisole: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and performance of target molecules. This guide provides an objective comparison of 2-(trifluoromethoxy)anisole against structurally similar and commonly employed building blocks: 2-fluoroanisole, 2-chloroanisole, and 2-methylanisole. The following sections present a detailed analysis of their physicochemical properties, performance in key synthetic transformations, and metabolic stability, supported by experimental data and protocols.

The trifluoromethoxy group (-OCF3) is increasingly utilized in medicinal chemistry as a bioisostere for the methoxy group, offering distinct advantages in modulating lipophilicity, metabolic stability, and target binding affinity.[1][2][3] this compound, as a readily available building block, provides a gateway to incorporating this valuable moiety. This guide aims to equip researchers with the necessary data to make informed decisions when selecting an anisole derivative for their synthetic and drug discovery programs.

Physicochemical Properties: A Comparative Overview

The substitution on the anisole ring significantly impacts the molecule's physicochemical properties, which in turn affect its behavior in both chemical reactions and biological systems. The following table summarizes key properties of this compound and its counterparts.

PropertyThis compound2-Fluoroanisole2-Chloroanisole2-Methylanisole
Molecular Formula C₈H₇F₃OC₇H₇FOC₇H₇ClOC₈H₁₀O
Molecular Weight ( g/mol ) 176.14126.13[4]142.58[2]122.16[5]
Boiling Point (°C) 145-146154-155[4][6][7][8]195-196[2][9][10]170-172[11]
Melting Point (°C) N/A-39[4][6][7][8]-27-34.1[5][11]
Density (g/mL at 25°C) 1.2771.124[4][6][7][8]1.123[9][10]0.985[11]
logP ~3.5 (Predicted)~2.3 (Predicted)2.68[12][13]2.74[5][14]

Performance in Key Synthetic Reactions

The utility of a building block is largely defined by its performance in common and versatile chemical transformations. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds, respectively.[15][16]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials. The reactivity of the aryl halide or pseudohalide is a critical factor for the success of this reaction, with the general reactivity trend being I > Br > OTf > Cl >> F.[17]

A study on the Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid reported a conversion of 91.5% using a specific palladium-phosphine catalyst system.[9] Another study reported the synthesis of trifluoromethyl-substituted pyridyl and pyrazolyl boronic esters and their successful use in Suzuki-Miyaura cross-coupling reactions with heteroaryl halides, achieving yields between 51-98%.[19]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, another critical pharmacophore. Similar to the Suzuki coupling, the nature of the leaving group on the anisole ring plays a significant role in the reaction's efficiency.

A study on the mechanochemical Buchwald-Hartwig cross-coupling of 4-chloroanisole with aniline derivatives reported a yield of 77%.[2] Research on the amination of aryl perfluorooctanesulfonates, which have leaving group abilities comparable to triflates, showed good yields for electron-neutral and electron-poor substrates, while electron-rich sulfonates were unreactive under the tested conditions.[20] This suggests that the electron-withdrawing nature of the trifluoromethoxy group in this compound could be beneficial for this transformation. A separate study on the Buchwald-Hartwig amination of various aryl bromides with different amines in 2,2,5,5-tetramethyloxolane (TMO) as a solvent showed good to excellent yields (76-98%), demonstrating the broad applicability of this reaction.[5]

Metabolic Stability

In drug discovery, enhancing metabolic stability is a key objective to improve a drug candidate's pharmacokinetic profile. The trifluoromethoxy group is known to be significantly more resistant to metabolic degradation compared to the methoxy group.[1][20] The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make the -OCF3 group less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This often translates to a longer in vivo half-life and improved bioavailability of the drug molecule. While specific comparative in vitro metabolic stability data for all four anisole derivatives is not available, the general principle of increased metabolic stability with fluorination is well-established.[1][20]

Experimental Protocols

To facilitate the practical application of the information presented, detailed protocols for key experimental procedures are provided below.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 2-methylanisole, Toluene, or Dioxane/water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and amines.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XantPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, amine, palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[21]

In Vitro Microsomal Stability Assay

This assay provides a measure of the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for quenching)

  • Internal standard

Procedure:

  • Prepare a working solution of the test compound in the assay buffer.

  • Add the liver microsome solution to a 96-well plate.

  • Add the test compound working solution to the wells and pre-incubate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[3][10][22][23][24][25][26]

Visualizing the Synthetic Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.

G General Workflow for Pd-Catalyzed Cross-Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification ReactionVessel Combine Reactants: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base AddSolvent Add Degassed Solvent ReactionVessel->AddSolvent InertAtmosphere Establish Inert Atmosphere (e.g., N2 or Ar) AddSolvent->InertAtmosphere Heating Heat to Desired Temperature InertAtmosphere->Heating Reaction Start Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification FinalProduct FinalProduct Purification->FinalProduct Isolated Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable building block for the introduction of the metabolically robust trifluoromethoxy group. Its physicochemical properties, particularly its increased lipophilicity and electron-withdrawing nature, distinguish it from other substituted anisoles like 2-fluoro-, 2-chloro-, and 2-methylanisole. While direct comparative data on reaction performance is sparse, the electronic properties of this compound suggest it is a competent substrate for key cross-coupling reactions, particularly the Buchwald-Hartwig amination. The primary advantage of incorporating the trifluoromethoxy group lies in the enhanced metabolic stability it confers to the final molecule, a critical consideration in drug design. This guide provides the foundational data and experimental context to aid researchers in the strategic selection and application of this compound in their synthetic endeavors.

References

A Comparative Guide to the Physicochemical Properties of Trifluoromethoxy Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (OCF3) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of trifluoromethoxy compounds with other common analogues, supported by experimental data, to inform rational drug design.

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[1] Its introduction into a molecular scaffold can profoundly influence key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity. This guide will delve into a comparative analysis of these properties, with a particular focus on how the OCF3 group stacks up against its trifluoromethyl (CF3) and methyl (CH3) counterparts.

Data Presentation: A Comparative Analysis of Physicochemical Properties

The following tables summarize key quantitative data comparing the impact of OCF3, CF3, and CH3 groups on lipophilicity, metabolic stability, and acidity.

Functional GroupHansch Lipophilicity Parameter (π)General Impact on Lipophilicity
-OCF3 +1.04[1]Strong Increase
-CF3 +0.88[1]Moderate to Strong Increase
-CH3 +0.50Moderate Increase
Caption: Comparison of Hansch lipophilicity parameters (π) for common functional groups.
CompoundIn Vitro Metabolic Half-Life (t½, min) in Human Liver Microsomes
Analogue with -CH3Shorter
Analogue with -CF3Longer
Analogue with -OCF3Longest
Caption: General trend of in vitro metabolic stability for analogous compounds.
Compound SeriespKa
Aniline4.6
4-Trifluoromethylaniline3.5
4-Trifluoromethoxyaniline3.7
Caption: pKa values for substituted anilines, demonstrating the electron-withdrawing effects of -CF3 and -OCF3 groups.

Key Physicochemical Properties in Detail

Lipophilicity

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1] As indicated by its Hansch π parameter of +1.04, it surpasses the trifluoromethyl group (+0.88) in its ability to increase a molecule's affinity for a lipid environment.[1] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, a critical factor for oral absorption and distribution to target tissues. However, excessive lipophilicity can also lead to increased metabolic turnover and off-target toxicity. Therefore, the OCF3 group offers a powerful tool for fine-tuning a molecule's lipophilicity to achieve an optimal balance.

Metabolic Stability

A hallmark of both trifluoromethoxy and trifluoromethyl groups is their ability to enhance metabolic stability.[2] This is largely attributed to the exceptional strength of the carbon-fluorine bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen bond.[2] By strategically placing an OCF3 or CF3 group at a known or potential site of metabolism, that metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2] The oxygen atom in the OCF3 group is a poor hydrogen bond acceptor due to the strong electron-withdrawing effect of the fluorine atoms, which can further reduce interactions with metabolic enzymes.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly impact the acidity or basicity of nearby functional groups. By withdrawing electron density, the OCF3 group can increase the acidity of an acidic proton or decrease the basicity of a nitrogen-containing group. This modulation of pKa can have profound effects on a drug's solubility, absorption, and interaction with its biological target.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the physicochemical properties of drug candidates. Below are protocols for two key experiments cited in this guide.

In Vitro Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Liver Microsomes: Use pooled human liver microsomes, available from commercial vendors. The protein concentration should be determined using a standard protein assay (e.g., Bradford assay).

  • NADPH Regenerating System (NRS): Prepare a solution containing an NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard.

2. Incubation:

  • In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM) to the incubation buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NRS.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding the quenching solution. The 0-minute time point serves as the initial concentration control.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Quantify the remaining parent compound at each time point relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The in vitro half-life (t½) can be calculated from the slope of the linear regression of this plot.

  • Intrinsic clearance (CLint) can also be determined from these data.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.

1. Preparation of Solutions:

  • Analyte Solution: Prepare a solution of the test compound (typically 1-5 mM) in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

  • Titrant: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.

  • Ionic Strength Adjuster: Use a solution of an inert salt (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.

2. Titration Procedure:

  • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

  • Place a known volume of the analyte solution in a temperature-controlled vessel and add the ionic strength adjuster.

  • Immerse the calibrated pH electrode and a stirrer into the solution.

  • Add the titrant in small, precise increments using an automated titrator or a burette.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration until the pH change becomes minimal after passing the equivalence point.

3. Data Analysis:

  • Plot the measured pH values against the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized. This can be determined from the inflection point of the titration curve.

  • For more accurate determination, the pKa can be calculated from the first derivative of the titration curve.

Visualizing the Impact of Trifluoromethoxy Substitution

The following diagrams illustrate key concepts related to the properties and evaluation of trifluoromethoxy compounds.

metabolic_blocking cluster_0 Metabolism of a Methyl-Substituted Drug cluster_1 Metabolic Blocking by OCF3 Group Drug_CH3 Drug-CH3 Metabolite_CH2OH Drug-CH2OH (Metabolite) Drug_CH3->Metabolite_CH2OH CYP450 Oxidation Drug_OCF3 Drug-OCF3 No_Metabolism Metabolically Stable Drug_OCF3->No_Metabolism Resistant to Oxidation

Caption: Metabolic blocking effect of the OCF3 group.

experimental_workflow Start Compound Synthesis (Analogues: -H, -CH3, -CF3, -OCF3) LogP Lipophilicity Determination (e.g., Shake-flask method) Start->LogP pKa pKa Determination (e.g., Potentiometric Titration) Start->pKa Stability Metabolic Stability Assay (in vitro Microsomal Assay) Start->Stability Data_Analysis Data Analysis and Comparison LogP->Data_Analysis pKa->Data_Analysis Stability->Data_Analysis Conclusion Structure-Property Relationship Elucidation Data_Analysis->Conclusion

Caption: Experimental workflow for comparing compound properties.

Conclusion

The trifluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its ability to significantly increase lipophilicity and metabolic stability, while also modulating the electronic properties of a molecule, provides a powerful means to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. However, the decision to incorporate an OCF3 group should be made on a case-by-case basis, considering the specific goals of the drug discovery program and the potential trade-offs associated with its strong physicochemical effects. The experimental data and protocols presented in this guide offer a framework for making these informed decisions.

References

The Trifluoromethoxy Group: A Superior Director in Aromatic Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 2-(Trifluoromethoxy)anisole and its Analogs in Directed Ortho-Metalation

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to functionalize aromatic rings is paramount. Directed ortho-metalation (DoM) stands out as a powerful strategy for achieving regioselective substitution on aromatic compounds. This guide provides a comprehensive comparison of the efficacy of the trifluoromethoxy (-OCF3) group, particularly in the context of this compound, as a directing group in DoM, benchmarked against other common directing moieties.

The trifluoromethoxy group has emerged as a superior directing group in directed ortho-metalation, surpassing the capabilities of both the widely used methoxy group and the trifluoromethyl group.[1] This enhanced directing ability allows for more efficient and selective functionalization of the aromatic ring at the position ortho to the directing group.

Mechanism of Directed Ortho-Metalation

Directed ortho-metalation is a two-step process that facilitates the introduction of a wide range of electrophiles onto an aromatic ring with high regioselectivity. The process is initiated by the coordination of an organolithium reagent to a directing metalation group (DMG) on the aromatic substrate. This coordination brings the strong base into close proximity to the ortho-proton, leading to its abstraction and the formation of an aryllithium intermediate. This intermediate then readily reacts with an electrophile to yield the ortho-substituted product.

Directed_Ortho_Metalation cluster_product Product A Aromatic Ring with Directing Group (DMG) B Aryllithium Intermediate A->B + RLi - RH RLi Organolithium Reagent (e.g., n-BuLi) C ortho-Substituted Aromatic Product B->C + E+ E Electrophile (E+) Experimental_Workflow start Start dissolve Dissolve Substrate in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-BuLi (Lithiation) cool->add_nBuLi stir_lithiation Stir at -78 °C add_nBuLi->stir_lithiation add_electrophile Add Electrophile (Quench) stir_lithiation->add_electrophile warm Warm to RT add_electrophile->warm workup Aqueous Workup warm->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethoxy)anisole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-(Trifluoromethoxy)anisole as a halogenated organic waste. The primary recommended disposal method is incineration at a licensed hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Disposal:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, as related compounds can cause skin irritation.
Eye Protection Safety glasses with side shields or chemical gogglesProtects eyes from splashes.
Skin and Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or with a respiratorAvoid inhalation of vapors, as related compounds may cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Step 1: Waste Identification and Segregation

  • Classify the Waste : this compound is a halogenated organic compound.

  • Segregate : Do not mix with non-halogenated organic waste. It should be collected in a designated, properly labeled waste container for halogenated organic liquids.

Step 2: Waste Collection and Storage

  • Container : Use a clean, dry, and chemically compatible container with a secure screw cap. The container must be in good condition and free from leaks.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage : Store the waste container in a designated satellite accumulation area. This area should be a secondary containment bin within a well-ventilated and cool location, away from heat sources and incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact EHS : Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for pickup.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and the disposal company.

  • Recommended Disposal Method : The standard and recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[1][2]

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate : Increase ventilation in the area of the spill.

  • Containment : For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbent material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the spill to your EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Is it a Halogenated Organic Compound? A->B C Collect in Designated Halogenated Waste Container B->C Yes G Consult EHS for proper classification B->G Unsure D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Incineration at Licensed Hazardous Waste Facility E->F

Caption: Decision workflow for the disposal of this compound.

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By following these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and maintain regulatory compliance. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

Personal protective equipment for handling 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for handling 2-(Trifluoromethoxy)anisole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is expected to share similar hazardous properties with its isomers and related compounds. The primary hazards include skin and eye irritation, and potential respiratory irritation.[1][2][3]

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]
FlammabilityCombustible LiquidKeep away from heat, sparks, and open flames.[2][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE TypeSpecificationRationale
Eye Protection Goggles (European standard - EN 166) or safety glasses with side shields.[1][3]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Protective gloves (e.g., nitrile, neoprene).[1][3]Prevents skin contact which can lead to irritation.
Skin and Body Protection Long-sleeved clothing, lab coat. In case of larger quantities or potential for splashing, consider impervious clothing or an apron.[1][4]Protects skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1][3]Minimizes inhalation of vapors that can cause respiratory tract irritation.

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3][5] No smoking in the handling area.[2][3]

  • Transfer: Use only non-sparking tools when transferring the substance.[3][5]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][2][3]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Operational Plan: Spill and Exposure Management

Immediate and appropriate response to spills and exposures is crucial.

Spill Response:

  • Minor Spills:

    • Ensure adequate ventilation.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).[5]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3][5]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS and emergency response team.

    • Prevent the spill from entering drains or waterways.

Exposure Protocol:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1][3]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Step-by-Step Disposal:

  • Waste Collection: Collect waste in a designated, compatible, and properly labeled hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[1][2] This often involves incineration by a licensed disposal company.[4]

Workflow for Handling this compound

G prep Preparation - Don PPE - Check safety equipment handling Handling - Use fume hood - Avoid contact and ignition sources prep->handling Proceed with caution storage Storage - Tightly closed container - Cool, dry, well-ventilated area handling->storage After use spill Spill Occurs handling->spill If spill happens exposure Exposure Occurs handling->exposure If exposure happens use_complete Use Complete handling->use_complete spill_response Spill Response - Absorb with inert material - Collect for disposal spill->spill_response Follow protocol exposure_response Exposure Protocol - Rinse affected area - Seek medical attention exposure->exposure_response Follow protocol disposal Disposal - Collect in labeled container - Arrange for licensed disposal spill_response->disposal use_complete->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.